molecular formula CH5N B1598088 Methyl-d3-amine CAS No. 5581-55-5

Methyl-d3-amine

Numéro de catalogue: B1598088
Numéro CAS: 5581-55-5
Poids moléculaire: 34.076 g/mol
Clé InChI: BAVYZALUXZFZLV-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl-d3-amine is a useful research compound. Its molecular formula is CH5N and its molecular weight is 34.076 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369109
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.076 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-55-5
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5581-55-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl-d3-amine, a crucial deuterated building block in pharmaceutical and chemical research. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter the metabolic profile of drug candidates, often leading to improved pharmacokinetic properties.[1][2] This document outlines a robust synthetic protocol and details the analytical methods for structural verification and purity assessment.

Synthesis of this compound Hydrochloride

A modern and efficient method for synthesizing this compound hydrochloride involves the deuterated methylation of a protected primary amine, followed by deprotection.[1][2][3] The following protocol is adapted from a method utilizing Boc-protected benzylamine as the starting material, which offers high yields and straightforward purification.[1][3]

Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate (Compound 2) [1]

  • Under a nitrogen atmosphere, add Boc-protected benzylamine (24.12 mmol) to 25 mL of dimethylformamide (DMF) in a flask cooled to 0°C.

  • Add sodium hydride (NaH, 60% dispersion, 26.54 mmol) dropwise to the solution and stir for 30 minutes.

  • Add a solution of methyl-d3 p-toluenesulfonate (TsOCD₃, 24.12 mmol) dissolved in 5 mL of DMF.

  • Allow the reaction mixture to warm to room temperature and monitor for completion using thin-layer chromatography (TLC).

  • Quench the reaction by adding 40 mL of saturated ammonium chloride solution at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:10) to yield tert-Butyl benzyl(methyl-d3)carbamate. The reported yield for this step is 96%.[1]

Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride (Compound 3) [1]

  • Dissolve the purified Compound 2 (12.06 mmol) in 100 mL of ethyl acetate.

  • Cool the solution to 0°C and add a 3M solution of HCl in ethyl acetate (15 mL) dropwise.

  • Allow the mixture to warm to room temperature and react until completion is confirmed by TLC.

  • Concentrate the solution to remove the ethyl acetate and obtain N-Benzylmethan-d3-amine hydrochloride. This step proceeds with a quantitative yield.[1]

Step 3: Synthesis of this compound hydrochloride (Compound 4) [1][3]

  • To a solution of N-Benzylmethan-d3-amine hydrochloride (12.06 mmol) in 25 mL of methanol, add 200 mg of 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to 40°C to facilitate the removal of the benzyl protecting group.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the final product, this compound hydrochloride. This final deprotection step also achieves a quantitative yield.[1][3]

Synthesis_Pathway cluster_0 Step 1: Deuteromethylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Debenzylation Boc-Bn-NH Boc-Protected Benzylamine Intermediate_2 tert-Butyl benzyl(methyl-d3)carbamate Boc-Bn-NH->Intermediate_2 1. NaH, DMF, 0°C 2. TsOCD3, rt (96% Yield) Intermediate_3 N-Benzylmethan-d3-amine HCl Intermediate_2->Intermediate_3 HCl/EtOAc, 0°C to rt (100% Yield) Final_Product This compound HCl Intermediate_3->Final_Product H2, 5% Pd/C, MeOH, 40°C (100% Yield)

Caption: Synthetic route to this compound hydrochloride.

Characterization and Data Presentation

The structural integrity and isotopic enrichment of the synthesized this compound hydrochloride and its intermediates are confirmed through a suite of analytical techniques.

The fundamental physical and chemical properties of this compound hydrochloride are summarized below.

PropertyValueReference(s)
CAS Number 7436-22-8[4][5]
Molecular Formula CD₃NH₂·HCl[6][7]
Molecular Weight 70.54 g/mol [2][4]
Appearance White to off-white crystalline powder[4][6]
Melting Point 232-234 °C[2][8]
Isotopic Purity Typically ≥98 atom % D[5][7]

Spectroscopic analysis is essential for confirming the successful deuteration and purification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is primarily used to confirm the absence of protons on the methyl group, while ¹³C NMR provides information about the carbon skeleton and verifies the C-D bonds.[4]

CompoundNucleusSolventChemical Shift (δ, ppm) and MultiplicityReference(s)
This compound HCl ¹H NMRDMSO-d₆8.10 (s, 2H, -NH₂)[1][3]
¹³C NMRDMSO-d₆23.5[1][9]
N-Benzylmethan-d3-amine HCl ¹H NMRD₂O4.08 (s, 2H, -CH₂), 7.36-7.39 (m, 5H, -ArH)[1][9]
¹³C NMRD₂O31.4, 52.2, 129.2, 129.6, 129.7, 130.7[1][9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition and verify the incorporation of deuterium atoms by providing a highly accurate mass measurement.

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference(s)
N-Benzylmethan-d3-amine ESI125.1158125.1152[1][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and can be used to quantify isotopic purity. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

Analytical_Workflow cluster_workflow Characterization Workflow Start Synthesized This compound HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS HRMS Analysis NMR->MS Isotopic Mass Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group & Purity Check End Verified Structure and Purity FTIR->End

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methyl-d3-amine hydrochloride (CD₃NH₂·HCl). This deuterated compound is a critical building block in modern pharmaceutical development, primarily utilized to enhance the pharmacokinetic profiles of drug candidates through the strategic incorporation of deuterium. This document summarizes key physical and chemical data, outlines experimental methodologies for its characterization, and illustrates the fundamental principles of its application.

Core Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] The incorporation of deuterium in place of protium in the methyl group imparts a higher molecular weight compared to its non-deuterated analog, a key feature for its use in isotopic labeling studies.[2][3]

PropertyValueSource(s)
Chemical Formula CD₃NH₂·HCl[1]
Molecular Weight 70.54 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 231 - 234 °C[1]
Solubility Soluble in water, alcohol, and other polar solvents such as DMSO and Methanol (slightly).[1][4][1][4]
Isotopic Purity Typically ≥98 atom % D[5]
CAS Number 7436-22-8[1]

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound hydrochloride.

Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[6] One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[7]

Storage Conditions: It is recommended to store this compound hydrochloride at room temperature, away from light and moisture.[8][9] The compound is hygroscopic and should be stored under an inert gas.[]

Incompatibilities: this compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[6]

Hazardous Decomposition Products: Upon decomposition, it may produce hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[6]

Application in Drug Development: The Kinetic Isotope Effect

The primary application of this compound hydrochloride in drug development is to leverage the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at a site of metabolic transformation can significantly slow down the rate of drug metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[1][]

This alteration of metabolic rate can lead to an improved pharmacokinetic profile, including:

  • Increased drug exposure (AUC)

  • Longer half-life (t½)

  • Reduced formation of potentially toxic metabolites

A notable example of a drug synthesized using a deuterated methylamine building block is Deucravacitinib, an FDA-approved treatment for psoriasis.[5][11] The deuteration in Deucravacitinib was a deliberate design strategy to enhance its therapeutic profile.[11]

KIE cluster_0 Metabolism of Non-Deuterated Drug cluster_1 Metabolism of Deuterated Drug Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H CYP450 Metabolism (Faster) Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D CYP450 Metabolism (Slower due to KIE)

Figure 1. The Kinetic Isotope Effect (KIE) slows the metabolism of a deuterated drug.

Experimental Protocols

While specific, validated protocols for this compound hydrochloride are proprietary to manufacturers and research institutions, the following sections outline general methodologies for the determination of its key properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts, which is an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically with a slower ramp rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Purity and Isotopic Enrichment Determination

A combination of analytical techniques is employed to ascertain the chemical purity and isotopic enrichment of this compound hydrochloride.

analytical_workflow Sample This compound HCl Sample NMR NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Sample->MS Purity Chemical Purity NMR->Purity Isotopic_Enrichment Isotopic Enrichment (%D) NMR->Isotopic_Enrichment FTIR->Isotopic_Enrichment MS->Isotopic_Enrichment

References

isotopic purity assessment of Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Purity Assessment of Methyl-d3-amine

Introduction to Isotopic Purity

This compound (CD₃NH₂) and its hydrochloride salt are deuterated reagents frequently used as building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The incorporation of deuterium atoms in place of hydrogen can alter the metabolic profile of a drug, a strategy employed in the development of deuterated drugs to enhance efficacy or reduce toxicity.[1] Furthermore, this compound serves as a critical internal standard in quantitative bioanalytical assays using mass spectrometry, where it helps to correct for variability during sample processing and analysis.[2]

Isotopic Purity , also referred to as isotopic enrichment, is a critical quality attribute that quantifies the percentage of a molecule in which the intended stable isotopes (in this case, deuterium) have been incorporated at the specified positions.[3][4] For this compound, the goal is to have three deuterium atoms on the methyl group. The presence of undeuterated (d₀), or partially deuterated (d₁, d₂) species can compromise the accuracy of experimental results. Therefore, rigorous and accurate assessment of isotopic purity is essential for researchers, scientists, and drug development professionals.[3]

This guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and data interpretation methods for determining the isotopic purity of this compound.

Core Analytical Techniques

The primary methods for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography (GC) is often used as a separation technique prior to mass spectrometry.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful and highly sensitive technique for determining isotopic purity. It precisely measures the mass-to-charge ratio (m/z) of ions, allowing it to distinguish between different isotopologues (molecules that differ only in their isotopic composition) of this compound.[3][7] The theoretical mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1.00628 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, have sufficient mass accuracy and resolution to separate the signals from d₀, d₁, d₂, and d₃ species of methylamine.[8][9] The relative intensity of these signals is used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the position and extent of deuterium incorporation.[2][3]

  • ¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the methyl protons should be significantly diminished or absent. The degree of deuteration can be calculated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated internal standard or other protons in the molecule that are not expected to be deuterated.[3][7][10]

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signal, confirming the presence and location of the deuterium atoms.[3][10]

Gas Chromatography (GC)

GC is an effective technique for separating isotopologues.[5] When coupled with a mass spectrometer (GC-MS), it allows for the separation and subsequent quantification of deuterated and non-deuterated species. Due to the "inverse isotope effect," the heavier, more deuterated compound often elutes slightly earlier from the GC column than its lighter counterpart.[5][11] This separation is crucial for resolving isotopic species from other chemical impurities.[12]

Data Presentation and Interpretation

Quantitative data from analytical instruments must be processed to determine isotopic purity. The following tables illustrate the principles and provide example calculations.

Table 1: Theoretical Monoisotopic Masses of Protonated Methylamine Isotopologues

This table shows the calculated exact masses for the protonated molecular ions of this compound and its less-deuterated counterparts, which are distinguished by HRMS.

IsotopologueFormulaTheoretical Monoisotopic Mass (m/z)
d₀-Methylamine[CH₆N]⁺32.0498
d₁-Methylamine[CH₅DN]⁺33.0561
d₂-Methylamine[CH₄D₂N]⁺34.0623
d₃-Methylamine[CH₃D₃N]⁺35.0686

Table 2: Example Isotopic Purity Calculation from HRMS Data

This table demonstrates how to calculate isotopic purity from the relative intensities of isotopologue peaks observed in a high-resolution mass spectrum.

IsotopologueObserved m/zRelative Intensity (%)
d₀32.04950.1
d₁33.05580.3
d₂34.06201.1
d₃35.068398.5
Total 100.0
  • Isotopic Purity Calculation:

    • Purity (%) = (Intensity of d₃ / Sum of Intensities of all Isotopologues) x 100

    • Purity (%) = (98.5 / (0.1 + 0.3 + 1.1 + 98.5)) x 100 = 98.5%

Table 3: Typical ¹H NMR Chemical Shifts for Methylamine Hydrochloride in D₂O

This table provides reference chemical shifts for interpreting the ¹H NMR spectrum. The key indicator for purity is the significantly reduced integral of the methyl proton signal.

Functional GroupChemical Shift (ppm)Multiplicity
-CH₃ (residual)~2.5Singlet
-NH₂~4.8 (suppressed in D₂O)Broad Singlet

Table 4: Example Isotopic Purity Calculation from ¹H NMR Data

This example uses an internal standard with a known number of protons to quantify the residual protons in the deuterated sample.

SignalChemical Shift (ppm)Integral ValueNumber of Protons
Internal Standard (e.g., TMSP)0.01.009 (by definition)
Residual -CH₃~2.50.00353 (theoretically)
  • Isotopic Purity Calculation:

    • Calculate Moles of Protons (Standard) = Integral / Number of Protons = 1.00 / 9 = 0.111

    • Calculate Moles of Protons (Sample) = Integral / Number of Protons = 0.0035 / 3 = 0.00117

    • Calculate % of Residual Protons = (Moles of Protons Sample / Moles of Protons Standard) x 100 (Assuming equimolar amounts of sample and standard were used. A more precise calculation requires knowing the exact masses).

    • A simpler approach is to calculate the percentage of non-deuterated species: % H = (Integral of residual CH₃ / 3) / (Integral of Standard / 9) x 100.

    • Isotopic Purity (%) ≈ 100% - % H

Mandatory Visualizations

The following diagrams illustrate the workflows for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow Overall Workflow for Isotopic Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive this compound Sample Prep Sample Preparation (Dilution, Addition of Standard) Sample->Prep HRMS LC-HRMS Analysis Prep->HRMS NMR NMR Analysis (¹H and/or ²H) Prep->NMR ProcessMS Process MS Data (Extract Ion Chromatograms) HRMS->ProcessMS ProcessNMR Process NMR Data (Integrate Peaks) NMR->ProcessNMR CalcPurity Calculate Isotopic Purity ProcessMS->CalcPurity ProcessNMR->CalcPurity Report Generate Certificate of Analysis CalcPurity->Report

Caption: Overall Workflow for Isotopic Purity Assessment.

HRMS_Data_Analysis_Workflow HRMS Data Analysis Workflow RawData Acquire Raw HRMS Data (.raw, .wiff, etc.) EIC Extract Ion Chromatograms (EICs) for d₀, d₁, d₂, d₃ masses RawData->EIC Integrate Integrate Peak Areas for each isotopologue EIC->Integrate Calc Calculate Relative Intensities Integrate->Calc Purity Determine Isotopic Purity (%) Calc->Purity

Caption: HRMS Data Analysis Workflow.

NMR_Data_Analysis_Workflow ¹H NMR Data Analysis Workflow AcquireFID Acquire Free Induction Decay (FID) Process Process Spectrum (Fourier Transform, Phasing, Baseline Correction) AcquireFID->Process Integrate Integrate Signals (Residual -CH₃ and Internal Standard) Process->Integrate Compare Compare Integrals Integrate->Compare Purity Calculate Isotopic Purity (%) Compare->Purity

Caption: ¹H NMR Data Analysis Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

Protocol 1: Isotopic Purity Analysis by LC-HRMS

This protocol outlines a general method for determining the isotopic purity of this compound hydrochloride using Liquid Chromatography-High Resolution Mass Spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in water at a concentration of 1 mg/mL.

    • Perform a serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL for analysis.[3]

  • Instrumentation:

    • Chromatography System: UPLC or HPLC system.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF).

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).[9]

    • Scan Mode: Full Scan (MS1).

    • Scan Range: m/z 30 - 100.

    • Resolution: ≥ 70,000.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

  • Data Analysis:

    • Process the acquired data using the manufacturer's software.

    • Generate extracted ion chromatograms (EICs) for the theoretical m/z values of the protonated d₀, d₁, d₂, and d₃ isotopologues (see Table 1) with a narrow mass tolerance (e.g., ± 5 ppm).

    • Integrate the peak area for each EIC.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The isotopic purity corresponds to the percentage of the d₃ species.

Protocol 2: Isotopic Purity Analysis by ¹H NMR Spectroscopy

This protocol describes the use of quantitative ¹H NMR to assess isotopic purity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound hydrochloride and a similar amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.[3]

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube. Ensure complete dissolution.[3]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Nucleus: ¹H.

    • Number of Scans: 16 - 64 (to achieve adequate signal-to-noise for the small residual peak).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the chemical shift of the internal standard to its known value.

    • Carefully integrate the signal from the internal standard and the residual singlet signal of the methyl group (~2.5 ppm).

    • Calculate the molar ratio of the residual methyl protons to the standard's protons.

    • From this ratio and the weighed masses, calculate the percentage of non-deuterated methyl groups. The isotopic purity is 100% minus this value.

Conclusion

The robust assessment of isotopic purity is a non-negotiable step in the quality control of this compound for its use in pharmaceutical research and as an internal standard. A combination of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and orthogonal approach to this analysis.[2][6] HRMS offers high sensitivity and a direct measurement of isotopologue distribution, while NMR confirms the location of deuteration and provides accurate quantification.[2][3] The detailed protocols and workflows presented in this guide serve as a foundational resource for scientists to ensure the quality and reliability of their deuterated compounds, thereby guaranteeing the integrity of their research data.

References

A Technical Guide to Methyl-d3-amine: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Methyl-d3-amine, a deuterated isotopologue of methylamine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties, detailed synthetic methodologies, and key applications, with a focus on its role in drug metabolism studies and as an internal standard in analytical chemistry.

Core Physicochemical Properties

This compound is available commercially as a free amine or as a hydrochloride salt. The choice of form depends on the specific application, with the hydrochloride salt often being preferred for its stability and ease of handling. The key properties are summarized in the table below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 5581-55-5[1][2]7436-22-8[3][4][5][6]
Molecular Formula CD₃NH₂[1]CD₃NH₂·HCl[3][4]
Molecular Weight 34.08 g/mol [1]70.54 g/mol [3][4]
Appearance Colorless gasWhite to off-white crystalline powder[6]
Boiling Point -6.3 °C (lit.)[1]232-234 °C (lit.)[4]
Melting Point -93 °C (lit.)[1]233-235 °C (dec.) (lit.)[4]
Isotopic Purity Typically ≥99 atom % D[1][4]Typically ≥98%[7]

Synthesis of this compound Hydrochloride

Several synthetic routes for the preparation of this compound and its hydrochloride salt have been reported. A common and practical approach involves the reaction of a deuterated methylating agent with a suitable nitrogen source, followed by deprotection and salt formation. Below is a generalized experimental protocol based on described methods.

Experimental Protocol: Synthesis from Boc-Protected Benzylamine

This method outlines the synthesis of this compound hydrochloride from Boc-protected benzylamine and a deuterated methylating agent.

Materials:

  • Boc-protected benzylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Deuterated methyl tosylate (TsOCD₃)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid in ethyl acetate (HCl/EtOAc)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

Procedure:

  • N-Alkylation:

    • Under a nitrogen atmosphere, dissolve Boc-protected benzylamine in anhydrous DMF and cool the solution to 0 °C.

    • Add sodium hydride portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Slowly add a solution of deuterated methyl tosylate in DMF.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N-(methyl-d3)-benzylamine.

    • Purify the crude product by silica gel column chromatography.[8]

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-N-(methyl-d3)-benzylamine in ethyl acetate and cool to 0 °C.

    • Add a solution of hydrochloric acid in ethyl acetate dropwise.

    • Remove the benzyl group by catalytic hydrogenation using palladium on carbon in methanol at 40 °C.

    • Monitor the reaction for completion by TLC.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound hydrochloride.[8]

G cluster_alkylation N-Alkylation cluster_deprotection Deprotection & Salt Formation Boc-benzylamine Boc-benzylamine NaH_DMF NaH in DMF Boc-benzylamine->NaH_DMF 1. Deprotonation TsOCD3 TsOCD3 in DMF NaH_DMF->TsOCD3 2. Alkylation N-Boc-N-(methyl-d3)-benzylamine_crude Crude Product TsOCD3->N-Boc-N-(methyl-d3)-benzylamine_crude 3. Quench & Extract Purified_Product Purified N-Boc-N-(methyl-d3)-benzylamine N-Boc-N-(methyl-d3)-benzylamine_crude->Purified_Product 4. Chromatography HCl_EtOAc HCl in EtOAc Purified_Product->HCl_EtOAc 5. Boc Deprotection PdC_MeOH Pd/C in MeOH HCl_EtOAc->PdC_MeOH 6. Benzyl Deprotection Methyl-d3-amine_HCl This compound HCl PdC_MeOH->Methyl-d3-amine_HCl

Synthetic Workflow for this compound HCl

Applications in Drug Development and Research

The primary utility of this compound lies in the introduction of a stable isotopic label into molecules of interest. This deuterated methyl group serves as a tracer that can be readily distinguished from its non-deuterated counterpart by mass spectrometry.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The incorporation of deuterium into a drug candidate can alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond. This compound is a key building block for synthesizing deuterated drug candidates to investigate these effects.[3]

By using this compound to introduce a deuterated methyl group, researchers can:

  • Track the metabolic fate of the drug molecule.

  • Identify metabolites by their characteristic mass shift in mass spectrometry.

  • Elucidate complex metabolic pathways.

  • Investigate potential drug-drug interactions by understanding the specific enzymes involved in metabolism.[3][9]

Use as an Internal Standard in Bioanalysis

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for accurate and precise quantification. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled compounds, such as those synthesized using this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. They have nearly identical physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

  • Sample Preparation: A known amount of the deuterated internal standard (synthesized using this compound) is spiked into the biological matrix (e.g., plasma, urine) containing the analyte.

  • Extraction: The analyte and internal standard are co-extracted from the matrix.

  • LC-MS/MS Analysis: The extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, correcting for any variability during sample preparation and analysis.

G Biological_Sample Biological Sample (Analyte) Extraction Extraction Biological_Sample->Extraction IS Internal Standard (Deuterated) IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Bioanalytical Workflow with Internal Standard

Metabolic Pathways of Methylamine

Methylamine is metabolized in various organisms. While the specific pathways can differ, a general overview involves its conversion to formaldehyde, which can then enter one-carbon metabolism. In some bacteria and plants, methylamine metabolism involves γ-glutamylmethylamide.

A simplified representation of methylamine metabolism is depicted below. The use of this compound allows for the tracing of the deuterated methyl group through these pathways.

G Methylamine Methylamine Formaldehyde Formaldehyde Methylamine->Formaldehyde Oxidation gamma_GMA γ-Glutamylmethylamide Methylamine->gamma_GMA Serine_Cycle Serine Cycle Formaldehyde->Serine_Cycle CO2 CO2 Formaldehyde->CO2 Oxidation Glutamate Glutamate Glutamate->gamma_GMA Theobromine Theobromine gamma_GMA->Theobromine in Tea Plants Caffeine Caffeine Theobromine->Caffeine in Tea Plants

Simplified Metabolic Pathways of Methylamine

References

An In-Depth Technical Guide to the Safe Handling and Use of Methyl-d3-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and laboratory applications of Methyl-d3-amine (CD₃NH₂), a deuterated isotopologue of methylamine. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in areas such as drug metabolism studies, pharmacokinetic analysis, and as synthetic building blocks.

Chemical and Physical Properties

This compound is a deuterated primary amine available as a gas or in hydrochloride salt form, which is a white to off-white crystalline powder.[1] The incorporation of deuterium in place of protium in the methyl group provides a valuable tool for various analytical techniques.[2]

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Gas)This compound Hydrochloride (Solid)
Synonyms (Trideuteriomethyl)amine, (2H3)MethylamineDeuterated methylamine hydrochloride, Methyl-d3-ammonium chloride
CAS Number 5581-55-57436-22-8[3]
Molecular Formula CD₃NH₂[4]CD₃NH₂·HCl[1]
Molecular Weight 34.08 g/mol [5]70.54 g/mol [6]
Appearance Colorless gasWhite to off-white crystalline powder[1]
Melting Point -93 °C (lit.)[5]229 - 234 °C (lit.)[2][7]
Boiling Point -6.3 °C (lit.)[5]225 - 230 °C at 20 hPa (lit.)[8]
Vapor Pressure 27 psi at 20 °C[4]Not available
Vapor Density 1.08 (vs air) at 20 °C[4]Not available
Solubility Not availableSoluble in water and alcohol[1]
Isotopic Purity Typically ≥99 atom % D[4]Typically ≥98 atom % D[3]

Hazard Identification and Safety Precautions

This compound and its hydrochloride salt present several hazards that necessitate careful handling in a laboratory environment. The primary hazards are associated with flammability (for the gas), skin and eye irritation/corrosion, and acute toxicity if swallowed or inhaled.[8][9]

Table 2: GHS Hazard Classification for this compound and its Hydrochloride Salt

Hazard ClassGHS Classification (this compound)GHS Classification (this compound HCl)Hazard Statement Codes
FlammabilityFlammable Gas, Category 1Not classified as flammableH220 (Extremely flammable gas)[9]
Gases Under PressureLiquefied gasNot applicableH280 (Contains gas under pressure; may explode if heated)[9]
Acute Toxicity, OralCategory 4Category 4H302 (Harmful if swallowed)[8][9]
Acute Toxicity, InhalationCategory 4Not classifiedH332 (Harmful if inhaled)
Skin Corrosion/IrritationCategory 1BCategory 2H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation)[8]
Eye Damage/IrritationCategory 1Category 2H318 (Causes serious eye damage)[9], H319 (Causes serious eye irritation)[8]
Specific Target Organ ToxicityNot classifiedCategory 3 (Respiratory irritation)H335 (May cause respiratory irritation)[8]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound or its salts. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[2][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of splashes, impervious clothing should be worn.[3][7]

  • Respiratory Protection: All work with this compound gas should be conducted in a certified fume hood.[3] For the hydrochloride salt, if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]

Handling, Storage, and Disposal

Handling
  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[3][7]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols from the hydrochloride salt.[8]

  • Use non-sparking tools and avoid sources of ignition when handling the flammable gas.[2]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Protect from moisture, as the hydrochloride salt is hygroscopic.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8]

  • Store at room temperature away from light.[8]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.[6]

  • Surplus and non-recyclable solutions should be handled by a licensed disposal company.[8]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Immediately consult a physician.[7][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Accidental Release Measures
  • For Spills: Evacuate personnel to a safe area. Use personal protective equipment.[8] For the hydrochloride salt, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[7] For the gas, if a leak occurs, attempt to stop the flow of gas if it can be done safely.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]

Emergency_Response_Workflow start Exposure or Spill Occurs is_spill Is it a spill? start->is_spill is_exposure Is it a personal exposure? start->is_exposure spill_type Is it gas or solid? is_spill->spill_type Yes end End of Procedure is_spill->end No exposure_type What type of exposure? is_exposure->exposure_type Yes is_exposure->end No inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_type->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. Seek medical attention. exposure_type->skin Skin eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. exposure_type->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. exposure_type->ingestion Ingestion solid_spill Solid Spill: Wear appropriate PPE. Sweep up, avoiding dust. Place in a sealed container for disposal. spill_type->solid_spill Solid (HCl salt) gas_leak Gas Leak: Evacuate area. If safe, stop the leak. Ventilate the area. spill_type->gas_leak Gas inhalation->end skin->end eye->end ingestion->end solid_spill->end gas_leak->end

Caption: Decision tree for emergency response to this compound exposure or spills.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines, primarily due to the kinetic isotope effect and its utility as a tracer in mass spectrometry and NMR spectroscopy.[2]

Drug Metabolism and Pharmacokinetics (DMPK)

A primary application of this compound is in the synthesis of deuterated drug candidates for metabolic studies.[8] The deuterium label allows researchers to track the metabolic fate of the methyl group within a drug molecule.[8] By using techniques like liquid chromatography-mass spectrometry (LC-MS), the parent drug and its metabolites can be distinguished from endogenous compounds, providing clear insights into metabolic pathways and rates of biotransformation.[2]

Synthetic Chemistry

This compound hydrochloride serves as a deuterated building block for introducing a CD₃- group into more complex molecules.[2] This is particularly useful in the synthesis of deuterated pharmaceuticals and internal standards for quantitative analysis.[2][10]

Isotope Labeling and Tracer Studies

As a stable isotope-labeled compound, this compound can be used as a tracer to investigate reaction mechanisms and kinetics.[8] The deuterium atoms provide a distinct signal in analytical techniques, allowing for the precise tracking of the methyl group's transformation in chemical and biological systems.[8]

Experimental Protocols

General Protocol for Handling Stable Isotope Labeled Internal Standards

This protocol outlines general steps for preparing solutions of this compound hydrochloride for use as an internal standard in quantitative analysis.

  • Preparation of Stock Solution:

    • Allow the solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh the required amount of the solid in a clean, dry vial.

    • Add the appropriate solvent (e.g., methanol, water) to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex or sonicate until the solid is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed, light-protected vial. Such solutions can be stable for several months.[7]

  • Preparation of Working Solution:

    • Dilute the stock solution with the appropriate solvent to the final working concentration.

    • It is recommended to prepare working solutions fresh on the day of analysis. If stored, they should be kept under refrigeration for no more than 16 days.[7]

  • Verification of Purity:

    • Analyze the internal standard solution alone via LC-MS to ensure it is free from the unlabeled analyte and other impurities.[7]

Example Synthetic Protocol: Preparation of a Deuterated Intermediate

The following is an example of a synthetic procedure where this compound hydrochloride is used as a reactant. This protocol is adapted from a patented synthesis.[10]

Objective: Synthesis of 4-chloro-pyridine-2-(N-(methyl-d₃))formamide.

Materials:

  • This compound hydrochloride

  • 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride

  • Sodium carbonate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a reaction flask containing anhydrous DCM (100 mL), add this compound hydrochloride.

  • Add 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride (0.5 eq) and sodium carbonate (1.5 eq).[10]

  • Seal the reaction flask and place it in a refrigerator for 24 hours.[10]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer, concentrate it, and purify the product using column chromatography to yield 4-chloro-pyridine-2-(N-(methyl-d₃))formamide.[10]

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - this compound HCl - Starting Material - Solvents/Bases glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware dissolve Dissolve Starting Material in Anhydrous Solvent glassware->dissolve add_reagents Add this compound HCl and other reagents dissolve->add_reagents react Stir at Controlled Temperature (e.g., refrigeration) add_reagents->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Logical_Relationship cluster_properties Core Properties cluster_applications Primary Applications cluster_analysis Analytical Detection substance This compound (CD3NH2) deuterium Deuterium Label substance->deuterium amine Amine Functionality substance->amine tracer Metabolic Tracer (DMPK Studies) deuterium->tracer internal_std Internal Standard (Quantitative Analysis) deuterium->internal_std building_block Synthetic Building Block (Deuterated Pharma) amine->building_block ms Mass Spectrometry (MS) tracer->ms building_block->ms nmr NMR Spectroscopy building_block->nmr internal_std->ms

References

A Technical Guide to the Solubility of Methyl-d3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine (CD₃NH₂), a deuterated isotopologue of methylamine, is a crucial building block in the synthesis of labeled compounds for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data for its non-deuterated counterpart as a reliable proxy, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in this critical assessment.

Qualitative assessments indicate that this compound hydrochloride is soluble in water, alcohol, and other polar solvents, with slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] Generally, low molecular weight amines exhibit good solubility in both water and common organic solvents like diethyl ether.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of non-deuterated methylamine in various organic solvents. This data is presented as grams of methylamine soluble in 100 grams of solvent at a specified temperature.

SolventChemical FormulaSolubility ( g/100g of solvent)Temperature (°C)Classification
MethanolCH₃OH123.220Very Soluble
EthanolC₂H₅OH82.8920Very Soluble
1-ButanolC₄H₉OH55.6720Soluble
AnilineC₆H₅NH₂39.5420Soluble
NitrobenzeneC₆H₅NO₂10.9120Sparingly Soluble
AcetoneC₃H₆OSoluble-Soluble
BenzeneC₆H₆Soluble-Soluble
Diethyl Ether(C₂H₅)₂OMiscible-Miscible

Data sourced from publicly available chemical databases. The terms "Soluble" and "Miscible" are used when specific quantitative data was not available.

Experimental Protocol for Solubility Determination

Given the gaseous nature of this compound at room temperature (boiling point: -6.3 °C for the non-deuterated form), a specialized experimental setup is required to accurately determine its solubility in organic solvents. The following protocol is a generalized method based on the static or isochoric saturation method, suitable for determining the solubility of a gas in a liquid.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature and pressure.

Materials and Apparatus:

  • This compound gas cylinder

  • High-purity organic solvent of choice

  • Thermostatted equilibrium cell (a sealed, pressure-resistant vessel with a magnetic stirrer)

  • Vacuum pump

  • Pressure transducer

  • Temperature probe

  • Gas-tight syringe

  • Analytical balance (for gravimetric method) or Gas Chromatograph (GC) with a suitable detector (for analytical quantification)

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the equilibrium cell.

    • Introduce a precisely known volume or mass of the organic solvent into the cell.

    • Seal the cell and connect it to a vacuum line.

    • Degas the solvent by applying a vacuum and stirring until no more gas bubbles are evolved. This removes any dissolved air.

  • Introduction of this compound:

    • Evacuate the headspace of the equilibrium cell.

    • Connect the this compound gas cylinder to the cell via a regulated inlet.

    • Slowly introduce the this compound gas into the cell until a desired pressure is reached. The initial amount of gas introduced can be determined by the pressure change in a known volume or by gravimetric methods.

  • Equilibration:

    • Immerse the equilibrium cell in a constant temperature bath set to the desired experimental temperature.

    • Stir the solvent vigorously to ensure efficient gas-liquid contact and to facilitate the dissolution process.

    • Monitor the pressure inside the cell using the pressure transducer. Equilibrium is reached when the pressure remains constant over a significant period, indicating that the solvent is saturated with the gas at that temperature and pressure.

  • Quantification:

    • Gravimetric Method: The amount of dissolved gas can be determined by the difference in the mass of the gas cylinder before and after introducing the gas, corrected for the amount of gas in the headspace.

    • Analytical Method (GC):

      • Carefully withdraw a known volume of the saturated solvent using a gas-tight syringe.

      • Inject the sample into a Gas Chromatograph equipped with a suitable column and detector (e.g., a Flame Ionization Detector - FID).

      • Quantify the concentration of this compound in the solvent by comparing the peak area to a pre-established calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction. The calculation will depend on the quantification method used.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent.

Solubility_Workflow Workflow for Determining this compound Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_cell 1. Prepare and Clean Equilibrium Cell add_solvent 2. Add Known Amount of Solvent prep_cell->add_solvent degas 3. Degas Solvent (Vacuum & Stirring) add_solvent->degas intro_gas 4. Introduce this compound Gas to a Set Pressure degas->intro_gas Prepared System equilibrate 5. Equilibrate at Constant Temperature with Stirring intro_gas->equilibrate monitor 6. Monitor Pressure Until Stable (Equilibrium) equilibrate->monitor quantify 7. Quantify Dissolved Gas (e.g., GC Analysis) monitor->quantify Saturated Solution calculate 8. Calculate Solubility (g/L, mol/L, etc.) quantify->calculate end end calculate->end Report Results

References

A Technical Guide to High-Purity Methyl-d3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial landscape, synthesis, quality control, and applications of high-purity Methyl-d3-amine (deuterated methylamine), an essential tool in modern scientific research and pharmaceutical development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to source and utilize high-purity this compound. This isotopically labeled compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is invaluable for a range of applications, from tracing metabolic pathways to enhancing the pharmacokinetic profiles of drug candidates. This document provides a detailed overview of commercial suppliers, experimental protocols for its synthesis and quality control, and its critical role in scientific investigation.

Commercial Suppliers and Product Specifications

High-purity this compound is predominantly available commercially as its hydrochloride salt (CAS No: 7436-22-8) to improve stability and ease of handling. A variety of suppliers offer this compound with different specifications regarding isotopic and chemical purity. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical PurityAdditional Notes
Sigma-Aldrich This compound hydrochloride7436-22-8CD₃NH₂·HCl99 atom % D≥98%Available as a powder.
Cambridge Isotope Laboratories, Inc. Methylamine:HCl (D3, 99%)7436-22-8CD₃NH₂·HCl99%-Stored at room temperature away from light and moisture.[1]
Clearsynth Deutero Methyl D3 Amine Hydrochloride7436-22-8CD₃NH₂·HCl--Instrumental in investigating metabolic pathways.[2]
Simson Pharma Limited Methyl D3 Amine Hydrochloride7436-22-8--Accompanied by a Certificate of Analysis.[3]
Santa Cruz Biotechnology This compound hydrochloride7436-22-8CD₃NH₂·HCl--Biochemical for proteomics research.[4]
ZEOtope Methyl-d3 amine Hydrochloride 99%D7436-22-8CH₂D₃NClH99% D-Also available as the free base (CAS 5581-55-5) on request.[5]
ChemicalBook This compound HYDROCHLORIDE7436-22-8->98% deuterium content>98% HPLCLists multiple suppliers with varying purities.[6]
Goss Scientific This compound-CD₃NH₂98%98%Available as the free amine.
Eurisotop This compound (D, 98%)5581-55-5CD₃NH₂98%98%Available as the free amine.[7]
UCHEM This compound hydrochloride7436-22-8CD₃NH₂·HCl--Colorless solid, soluble in water and some organic solvents.[8]
Elex Biotech LLC This compound HYDROCHLORIDE----Certified reference material for forensic drug testing.[9]

Applications in Research and Development

This compound hydrochloride is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[10] Its primary applications stem from the unique properties conferred by the deuterium atoms.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[2][11] By incorporating deuterated methylamine into drug candidates, researchers can gain critical insights into their metabolism and potential drug-drug interactions, which contributes to the development of safer and more effective medications.[2] The introduction of deuterium can lead to improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives.[11]

  • Isotope Labeling and Tracer Studies: The presence of deuterium atoms allows scientists to use it as a tracer and marker in various chemical reactions.[2] This enables the tracking of the fate and transformation of methyl groups in organic synthesis and environmental studies.[2] The distinct signal of deuterium in analytical techniques like mass spectrometry makes it an essential tool for investigating reaction mechanisms and kinetics.[2]

  • Synthesis of Deuterated Compounds: It serves as a precursor in the synthesis of deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for targeted therapies in diseases like cancer.[6][10]

Experimental Protocols

The synthesis and quality control of high-purity this compound are critical for its effective use in research. The following sections detail common methodologies.

Synthesis of this compound Hydrochloride

A prevalent and efficient method for synthesizing deuterated methylamine hydrochloride involves the use of a Boc-protected benzylamine as a starting material to avoid the formation of tri- and tetra-substituted byproducts that are difficult to separate.[12][13] This method offers high yields and straightforward purification.[14]

A. Synthesis via Boc-Protected Benzylamine

This synthetic route involves a multi-step process starting from Boc-protected benzylamine and a deuterated methylation reagent.

  • N-Deuteromethylation of Boc-benzylamine: Boc-benzylamine is reacted with a deuterated methylation reagent, such as TsOCD₃, in the presence of a strong base like sodium hydride (NaH) or n-butyllithium in a solvent like dimethylformamide (DMF).[12][14] This reaction proceeds at a low temperature (e.g., 0 °C) and is then allowed to warm to room temperature.[12]

  • Removal of the Boc Protecting Group: The resulting intermediate is treated with an acidic solution, such as hydrochloric acid in ethyl acetate, to remove the Boc protecting group, yielding N-benzyl-N-(methyl-d3)amine hydrochloride.[12][14]

  • Removal of the Benzyl Protecting Group: The benzyl group is subsequently removed via hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol.[13][14] This final step yields the desired this compound hydrochloride.[14]

B. Synthesis from Deuterated Nitromethane

An alternative method involves the reduction of deuterated nitromethane.

  • Deuteration of Nitromethane: Nitromethane is reacted with deuterium water in the presence of a base or a phase-transfer catalyst to produce deuterated nitromethane. This step can be repeated to achieve high purity.[15]

  • Reduction to this compound: The deuterated nitromethane is then reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting this compound is then treated with hydrochloric acid to form the hydrochloride salt.[15]

Quality Control Methods for Isotopically Labeled Compounds

Ensuring the isotopic and chemical purity of this compound is paramount for its intended applications. Several analytical techniques are employed for quality control.

  • Mass Spectrometry (MS): This is a primary technique to determine the level of isotopic enrichment.[16] High-resolution mass spectrometry can accurately measure the mass-to-charge ratio, confirming the incorporation of deuterium atoms. Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to assess both purity and isotopic distribution.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and the absence of protonated methylamine.[16] Other NMR techniques, such as ¹³C NMR, can also be employed for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the chemical purity of the compound, ensuring the absence of starting materials, byproducts, or other impurities.

Visualizing Experimental Workflows

To further clarify the synthesis process, the following diagrams illustrate the key experimental workflows.

Synthesis_Workflow_Boc_Protection cluster_step1 Step 1: N-Deuteromethylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Debenzylation Boc_Benzylamine Boc-Benzylamine Intermediate1 N-Boc-N-benzyl-N-(methyl-d3)amine Boc_Benzylamine->Intermediate1 TsOCD3 TsOCD3 (Deuterated Methylating Reagent) TsOCD3->Intermediate1 Base Base (e.g., NaH) Base->Intermediate1 Intermediate2 N-benzyl-N-(methyl-d3)amine Hydrochloride Intermediate1->Intermediate2 Acid Acid (e.g., HCl) Acid->Intermediate2 Final_Product This compound Hydrochloride Intermediate2->Final_Product Catalyst Pd/C, H2 Catalyst->Final_Product QC_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis Sample This compound HCl Sample LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC Isotopic_Purity Isotopic Enrichment LCMS->Isotopic_Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Chemical_Purity Chemical Purity HPLC->Chemical_Purity

References

The Scientific Applications of Methyl-d3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine (CD3NH2), a deuterated isotopologue of methylamine, has emerged as a valuable tool in various scientific disciplines, particularly in the realm of drug discovery and development. The substitution of protium (¹H) with deuterium (²H or D) atoms in the methyl group confers a higher mass and a stronger carbon-deuterium bond. This seemingly subtle modification leads to a significant kinetic isotope effect (KIE), which can alter the metabolic fate of molecules, making this compound a critical building block for creating more stable and predictable pharmaceutical compounds. Its unique mass signature also renders it an excellent internal standard for quantitative mass spectrometry assays. This technical guide provides a comprehensive overview of the applications of this compound, detailing experimental protocols, presenting quantitative data, and visualizing relevant biological pathways.

Core Applications of this compound

The scientific utility of this compound hydrochloride, the common salt form, can be broadly categorized into three main areas:

  • Intermediate in the Synthesis of Deuterated Compounds: this compound serves as a key precursor for introducing a deuterated methyl group into a wide range of organic molecules.[1] This is particularly significant in the synthesis of deuterated pharmaceuticals, where the goal is to improve the metabolic profile of a drug.[2]

  • Internal Standard in Quantitative Analysis: Due to its chemical similarity and mass difference from its non-deuterated counterpart, this compound and its derivatives are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[3] This allows for precise and accurate quantification of analytes in complex biological matrices.

  • Tracer in Mechanistic and Metabolic Studies: The deuterium label acts as a tracer, enabling researchers to follow the transformation of methyl groups in various chemical and biological processes.[1] This is instrumental in elucidating reaction mechanisms and understanding drug metabolism pathways.[1]

Data Presentation: Quantitative Insights into this compound Applications

The following tables summarize key quantitative data related to the synthesis and pharmacokinetic impact of using this compound.

Table 1: Synthesis of Deuterated Compounds Using this compound Intermediates

ProductStarting MaterialReagentsSolventYield (%)Isotopic Purity (%)Reference
N-Benzylmethan-d3-amine hydrochlorideBoc-benzylamineTsOCD3, NaH, HCl/EtOAcDMF, EtOAc100Not Specified[4]
Methan-d3-amine hydrochlorideN-Benzylmethan-d3-amine hydrochloride5% Pd/C, H2Methanol100Not Specified[4]
N-benzyl-N-(methyl-d3)methanamine-d3 hydrochlorideN-benzylmethan-d3-amine hydrochloriden-BuLi, TsOCD3, HCl/EtOHTHF, EtOH91Not Specified[4]
4-chloro-pyridine-2-(N-(methyl-d3))formamide3-chloro-pyridine-2-carbonyl chlorideSaturated solution of deuterated methylamineTetrahydrofuran73Not Specified[2]
N-(1,1,1-trideuteriomethyl) phthalimidePhthalimide, Deuterated methanolTriphenylphosphine, DEADTetrahydrofuran90Not Specified[2]
Deuterated ω-diphenylurea compound (CM4307)4-(4-aminophenoxy)-2-pyridine-(N-(methyl-d3))carboxamide4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane58Not Specified[2]

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

DrugParameterDeuterated ValueNon-Deuterated ValueFold ChangeSpeciesReference
Enzalutamide (d3-ENT)in vitro CLint (RLM)Lower by 49.7%-~2 (KH/KD)Rat[5]
Enzalutamide (d3-ENT)in vitro CLint (HLM)Lower by 72.9%-~2 (KH/KD)Human[5]
Enzalutamide (d3-ENT)Cmax (10 mg/kg oral)Higher by 35%-1.35Rat[5]
Enzalutamide (d3-ENT)AUC0–t (10 mg/kg oral)Higher by 102%-2.02Rat[5]
Methadone (d9-methadone)AUC0–8h (intravenous)5.7-fold increase-5.7Mouse[6]
Methadone (d9-methadone)Cmax (intravenous)4.4-fold increase-4.4Mouse[6]
Methadone (d9-methadone)Clearance (intravenous)0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg0.19Mouse[6]

Experimental Protocols

Synthesis of Methan-d3-amine hydrochloride

This protocol describes a high-yield synthesis of Methan-d3-amine hydrochloride starting from Boc-benzylamine, as adapted from Liu et al. (2021).[4]

Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate

  • At 0 °C, add Boc-benzylamine to a flask containing sodium hydride (NaH) in N,N-dimethylformamide (DMF).

  • Stir the mixture for 30 minutes.

  • Add deuterated methyl p-toluenesulfonate (TsOCD3) to the reaction mixture.

  • Allow the reaction to warm to room temperature and proceed overnight.

  • Quench the reaction with saturated ammonium chloride.

  • Extract the product with ethyl acetate (EtOAc).

  • Dry the organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude product.

  • Purify by flash chromatography to yield tert-Butyl benzyl(methyl-d3)carbamate.

Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride

  • Dissolve the product from Step 1 in ethyl acetate.

  • Add a solution of hydrogen chloride (HCl) in ethyl acetate (3 M).

  • Stir the reaction at room temperature.

  • Remove the solvent by evaporation to obtain N-Benzylmethan-d3-amine hydrochloride with a quantitative yield (100%).[4]

Step 3: Synthesis of Methan-d3-amine hydrochloride

  • Dissolve N-Benzylmethan-d3-amine hydrochloride in methanol.

  • Add 5% Palladium on carbon (Pd/C) as a catalyst.

  • Carry out the reaction under a hydrogen atmosphere at 40 °C to remove the benzyl protecting group.

  • Filter the reaction mixture and evaporate the solvent to obtain Methan-d3-amine hydrochloride with a quantitative yield (100%).[4]

Use of this compound Hydrochloride as an Internal Standard in LC-MS/MS Analysis

The following is a general protocol for the use of a deuterated internal standard, such as a derivative of this compound, in a quantitative LC-MS/MS workflow. This protocol is based on established laboratory procedures for bioanalysis.[7][8]

Step 1: Preparation of Internal Standard Stock and Working Solutions

  • Accurately weigh approximately 1 mg of the deuterated internal standard powder (e.g., a deuterated drug synthesized using this compound).

  • Dissolve the powder in a suitable LC-MS grade solvent (e.g., methanol) in a Class A volumetric flask to create a stock solution (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with an appropriate solvent to prepare a working internal standard solution at a concentration relevant to the expected analyte concentration in the samples (e.g., 10 ng/mL).

Step 2: Sample Preparation

  • To each sample (e.g., plasma, urine), calibration standard, and quality control sample, add a fixed volume of the working internal standard solution.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent from the extracted samples under a stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the mobile phase.

Step 3: LC-MS/MS Analysis

  • Inject a set volume of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using an appropriate column and mobile phase gradient.

  • Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Step 4: Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound is a crucial building block for synthesizing deuterated versions of kinase inhibitors, such as Sorafenib and Crizotinib. Deuteration of these molecules at metabolically active sites can significantly improve their pharmacokinetic profiles without altering their mechanism of action. The primary benefit is a reduction in the rate of metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing.[3][5]

Deuterated Sorafenib and the RAF/MEK/ERK Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[9][10] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are involved in angiogenesis.[10] A deuterated version of Sorafenib, synthesized using a this compound derivative, is expected to have the same targets. By inhibiting RAF kinases, it blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting tumor cell proliferation and inducing apoptosis.[11][12]

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras RAF RAF (c-RAF, B-RAF) Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sorafenib Deuterated Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Deuterated Sorafenib inhibits the RAF/MEK/ERK pathway.

Deuterated Crizotinib and the ALK/c-MET Signaling Pathways

Crizotinib is an inhibitor of the Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinases.[13][14] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving tumor growth.[15] Crizotinib binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways such as PI3K/AKT and RAS/MEK/ERK.[13] A deuterated analog of Crizotinib, synthesized using a this compound derivative, would act in the same manner to suppress cancer cell proliferation and survival.[16]

ALK_cMET_Pathway ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS cMET c-MET Receptor cMET->PI3K cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation and Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Crizotinib Deuterated Crizotinib Crizotinib->ALK Crizotinib->cMET

Caption: Deuterated Crizotinib inhibits ALK and c-MET signaling.

Conclusion

This compound is a versatile and indispensable reagent in modern scientific research, especially within the pharmaceutical industry. Its application as a synthetic intermediate for creating deuterated drugs with improved pharmacokinetic profiles has been a significant advancement in drug development. The kinetic isotope effect imparted by the deuterium atoms can lead to more stable compounds with reduced metabolic clearance, potentially resulting in safer and more effective therapies. Furthermore, its use as an internal standard has enhanced the accuracy and reliability of quantitative bioanalysis, a critical component of preclinical and clinical studies. As drug discovery continues to evolve, the strategic use of deuterated building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

physical properties of Methyl-d3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No: 7436-22-8) is the deuterated isotopologue of methylamine hydrochloride.[1] The substitution of protium with deuterium atoms imparts a greater metabolic stability to the molecule, a feature that is highly valuable in pharmaceutical research and development. This increased stability can lead to improved pharmacokinetic profiles of drug candidates.[1] Consequently, this compound hydrochloride serves as a critical building block in the synthesis of deuterated pharmaceutical ingredients and as an internal standard for analytical applications.[2][3] This guide provides a comprehensive overview of its physical properties, the experimental protocols used for its characterization, and its role in synthetic and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValueReferences
CAS Number 7436-22-8[2][4][5][6][7][8]
Chemical Formula CD₃NH₂·HCl[2][6][7][8]
Molecular Weight 70.54 g/mol [2][4][5][8][9]
Appearance White to off-white crystalline powder/solid[2][4][5][7][10][11]
Melting Point 231-234 °C[1][3][4][9][11][12]
Boiling Point 225-230 °C at 20 hPa (15 mmHg)[12]
Solubility Slightly soluble in Water; Soluble in DMSO, Methanol, and other polar solvents[4][7][11]
Isotopic Purity Typically ≥98 atom % D[6][10][13]
Storage 2-8°C, Hygroscopic, under inert atmosphere[5]

Experimental Protocols

The synthesis and characterization of this compound hydrochloride involve precise methodologies to ensure high purity and isotopic enrichment.

Synthesis Protocols

Several synthetic routes are employed for the preparation of this compound hydrochloride. A common strategy involves the reduction of a deuterated starting material.[2]

Method 1: Reduction of Deuterated Nitromethane [14][15] A widely used method involves the reduction of nitromethane-d₃.

  • Deuteration of Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base and a phase-transfer catalyst to yield nitromethane-d₃.

  • Reduction: The resulting nitromethane-d₃ is dissolved in an inert solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added.

  • Hydrogenation: The mixture undergoes hydrogenation (e.g., using H₂ gas) at room temperature for several hours.

  • Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound hydrochloride as a solid product.[15]

Method 2: From N-(methyl-d3)phthalimide (Gabriel Synthesis Adaptation) [14][16] This method provides an alternative route to the target compound.

  • Preparation of N-(methyl-d3)phthalimide: Potassium phthalimide is reacted with a deuterated methylating agent, such as methyl-d3 p-toluenesulfonate, in a solvent like DMF at an elevated temperature (e.g., 60°C).[14]

  • Acid Hydrolysis: The N-(methyl-d3)phthalimide intermediate is then subjected to hydrolysis with a strong acid, such as hydrochloric acid, in an aqueous solvent.[14] The reaction is typically heated to reflux to drive it to completion.

  • Isolation: Upon completion, the reaction mixture is processed to isolate the this compound hydrochloride salt.

G General Synthesis Workflow for this compound HCl cluster_0 Method 1: Reduction cluster_1 Method 2: Gabriel Synthesis Nitromethane Nitromethane D2O D2O, Base Nitromethane->D2O Nitromethane_d3 Nitromethane-d3 D2O->Nitromethane_d3 Reduction Reduction (e.g., Pd/C, H2) Nitromethane_d3->Reduction HCl_add1 HCl Addition Reduction->HCl_add1 Product1 This compound HCl HCl_add1->Product1 Phthalimide Potassium Phthalimide Me_d3_source Methyl-d3 Source (e.g., CD3OTs) Phthalimide->Me_d3_source N_Me_d3_phthalimide N-(methyl-d3)phthalimide Me_d3_source->N_Me_d3_phthalimide Hydrolysis Acid Hydrolysis (HCl) N_Me_d3_phthalimide->Hydrolysis Product2 This compound HCl Hydrolysis->Product2

Caption: High-level workflows for the synthesis of this compound hydrochloride.

Analytical Characterization Protocols

Verifying the identity, purity, and isotopic enrichment of this compound hydrochloride is crucial. A combination of spectroscopic techniques is typically employed.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique to confirm the successful deuteration of the methyl group. The spectrum is checked for the absence of a proton signal in the methyl region (approximately 2.5 ppm) that would be present in the non-deuterated analogue.[2]

    • ¹³C NMR: This analysis provides information about the carbon framework. The chemical shift and multiplicity of the methyl carbon signal confirm the presence of C-D bonds.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR is used to identify functional groups and can be applied to quantify isotopic purity. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift to lower vibrational frequencies for C-D bonds compared to C-H bonds. This shift provides clear evidence of deuteration.[2]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the compound, providing definitive evidence of the incorporation of three deuterium atoms.[2]

    • Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the deuterated compound from any residual non-deuterated or partially-deuterated species, allowing for a quantitative assessment of isotopic purity.[2]

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_ftir_details FTIR Details cluster_ms_details MS Details Sample Synthesized This compound HCl NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS H_NMR 1H NMR: Confirm absence of methyl protons NMR->H_NMR C_NMR 13C NMR: Confirm C-D bonds NMR->C_NMR FTIR_Check Observe C-D vibrational frequency shift FTIR->FTIR_Check HRMS HRMS: Confirm molecular weight MS->HRMS LCMS LC-MS: Assess isotopic purity MS->LCMS Conclusion Verified Structure, Purity, and Isotopic Enrichment H_NMR->Conclusion C_NMR->Conclusion FTIR_Check->Conclusion HRMS->Conclusion LCMS->Conclusion

Caption: Workflow for the analytical verification of this compound hydrochloride.

Applications in Research and Development

The unique properties of this compound hydrochloride make it an indispensable tool in modern drug discovery and development.

  • Pharmaceutical Synthesis: It is a key intermediate for introducing deuterated methyl groups into complex active pharmaceutical ingredients (APIs).[2] This strategy is used to develop "heavy drugs" with potentially enhanced metabolic stability and improved pharmacokinetic properties.[1][17] A notable application is in the preparation of deuterated diphenylurea derivatives, which have been investigated as potent phosphokinase inhibitors for targeted cancer therapies.[1][5]

  • Biochemical Pathway Elucidation: The deuterated methyl group serves as a stable isotopic label.[2] By incorporating it into biomolecules, researchers can use techniques like mass spectrometry to trace the metabolic fate of these molecules, helping to delineate complex biochemical pathways with high precision.[2]

  • Analytical Internal Standard: Due to its distinct mass, this compound hydrochloride is an excellent internal standard for the quantitative analysis of its non-deuterated counterpart, methylamine, in various biological and environmental matrices using mass spectrometry-based methods.[2][3]

G Role in Drug Development & Research cluster_synthesis Synthetic Chemistry cluster_research Biochemical Research cluster_analytics Analytical Chemistry Start This compound HCl BuildingBlock Deuterated Building Block Start->BuildingBlock IsotopicLabel Isotopic Label Start->IsotopicLabel InternalStd Internal Standard Start->InternalStd API_Synth Synthesis of Deuterated APIs (e.g., Kinase Inhibitors) BuildingBlock->API_Synth Outcome Improved Drug Candidates & Enhanced Research Insights API_Synth->Outcome Pathway Tracing Metabolic Pathways IsotopicLabel->Pathway Pathway->Outcome Quant Quantitative Analysis (LC-MS) InternalStd->Quant Quant->Outcome

Caption: Applications of this compound hydrochloride in R&D.

References

Methodological & Application

The Use of Methyl-d3-amine as an Internal Standard in LC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl-d3-amine as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust bioanalytical and pharmaceutical research, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.[1]

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, including extraction, chromatographic separation, and ionization.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard as they are chemically almost identical to the analyte.[2][3] This ensures co-elution during chromatography and similar ionization efficiency, which effectively compensates for matrix effects—a common source of signal suppression or enhancement in complex biological samples.[3] The use of a stable isotope-labeled internal standard like this compound is therefore critical for developing rugged and reliable LC-MS methods.[3][4]

This compound (CD3NH2) is the deuterated analog of methylamine (CH3NH2). It serves as an excellent internal standard for the quantification of methylamine or analytes containing a primary methylamine functional group. Methylamine is an important endogenous compound and a metabolite of various drugs and dietary components. Accurate quantification is crucial in various research areas, including neuroscience, clinical diagnostics, and drug metabolism studies.

Experimental Protocols

This section details the methodologies for the use of this compound as an internal standard for the quantification of methylamine in human plasma.

Materials and Reagents
  • Methylamine hydrochloride (Analyte)

  • This compound hydrochloride (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of methylamine hydrochloride and this compound hydrochloride into separate 10 mL volumetric flasks.

    • Dissolve the contents in LC-MS grade water and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of methylamine by serially diluting the primary stock solution with LC-MS grade water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with LC-MS grade water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation & SPE)
  • Pipette 100 µL of blank plasma, calibration standards, or study samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except the blank matrix sample, to which 10 µL of water is added).

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating the polar methylamine.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting at 2% B, holding for 0.5 minutes, ramping to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating at 2% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Ionization Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, gas temperatures, and gas flows.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methylamine32.115.115
This compound (IS)35.118.115

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of methylamine using this compound as an internal standard.

Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Methylamine1 - 1000> 0.995
Accuracy and Precision (Intra-day and Inter-day)
Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
3 (LQC)< 10%90 - 110%< 15%85 - 115%
50 (MQC)< 8%92 - 108%< 12%88 - 112%
800 (HQC)< 5%95 - 105%< 10%90 - 110%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Matrix Effect and Recovery
AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Methylamine395 - 105> 85
Methylamine80098 - 102> 88
This compound (IS)10096 - 104> 86

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow start Start: Sample Collection (e.g., Plasma) add_is Spike with This compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Supernatant Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing: Peak Area Ratio (Analyte/IS) lcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for sample preparation and analysis.

logical_relationship analyte_extraction Extraction Variability analyte_ionization Ionization Fluctuation analyte_extraction->analyte_ionization is_extraction Extraction Variability analyte_extraction->is_extraction Corrects For analyte_signal Analyte MS Signal analyte_ionization->analyte_signal is_ionization Ionization Fluctuation analyte_ionization->is_ionization Corrects For ratio Calculate Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_extraction->is_ionization is_signal IS MS Signal is_ionization->is_signal is_signal->ratio result Accurate Quantification ratio->result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Methyl-d3-amine Derivatization of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and sensitive quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Isotope-dilution mass spectrometry (ID-MS) is a gold-standard technique for quantitative analysis due to its high precision and accuracy. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.

This application note describes a detailed protocol for the derivatization of amino acids using Methyl-d3-amine (CD₃NH₂). This method introduces a stable isotope label onto the amino acid, enabling sensitive and specific quantification by mass spectrometry. The primary reaction involves the amidation of the carboxylic acid group of the amino acid with this compound, forming a stable N-(Methyl-d3)-amino acid amide. This derivatization increases the hydrophobicity of the amino acids, which can improve their chromatographic separation.

Principle of the Method

The derivatization process is a two-step reaction. First, the amino group of the amino acid is protected to prevent unwanted side reactions. A common protecting group is tert-butyloxycarbonyl (Boc). The protected amino acid then undergoes amidation with this compound in the presence of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form the N-(Methyl-d3)-amino acid amide. The Boc protecting group is subsequently removed under acidic conditions. The resulting derivatized amino acid can then be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The workflow for this process can be visualized as follows:

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Workup and Analysis start Amino Acid Sample protection Amino Group Protection (e.g., Boc Anhydride) start->protection derivatization Amidation with this compound (Coupling Agent, e.g., HATU) protection->derivatization deprotection Deprotection (e.g., TFA) derivatization->deprotection purification Purification (e.g., SPE) deprotection->purification lcms LC-MS/MS Analysis purification->lcms

Caption: Experimental workflow for the derivatization of amino acids with this compound.

Experimental Protocols

Materials and Reagents
  • Amino acid standards

  • This compound hydrochloride (CD₃NH₂·HCl)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Step 1: Amino Group Protection
  • Dissolve 10 mg of the amino acid standard in a mixture of 1 mL of 1,4-dioxane and 1 mL of water.

  • Add 1.2 equivalents of triethylamine (TEA).

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the Boc-protected amino acid with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the Boc-protected amino acid.

Step 2: Amidation with this compound
  • Dissolve 1 equivalent of the Boc-protected amino acid in anhydrous DMF.

  • Add 1.2 equivalents of HATU and 2 equivalents of TEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1.5 equivalents of this compound hydrochloride and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the Boc-protected N-(Methyl-d3)-amino acid amide.

Step 3: Deprotection
  • Dissolve the crude Boc-protected N-(Methyl-d3)-amino acid amide in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, evaporate the solvent under reduced pressure.

Step 4: Purification
  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Dissolve the crude deprotected product in a small volume of the initial mobile phase for LC-MS analysis.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the derivatized amino acid with a suitable concentration of methanol or acetonitrile.

  • Dry the eluted fraction under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The derivatized amino acids can be separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in positive ion mode. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used. The specific transitions for each derivatized amino acid need to be determined by direct infusion of the individual standards.

The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

G cluster_quantification Quantitative Analysis Principle Analyte Endogenous Amino Acid (Analyte) Derivatization Derivatization (Unlabeled Methylamine) Analyte->Derivatization IS This compound Derivatized Amino Acid (Internal Standard) Spike Spiking IS->Spike Sample Biological Sample Sample->Spike Extraction Sample Extraction & Derivatization Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Caption: Principle of quantitative analysis using an isotopically labeled internal standard.

Data Presentation

The following table presents representative quantitative data for the analysis of several amino acids in a plasma sample using the this compound derivatization protocol. The data is presented as the concentration in µmol/L, with the coefficient of variation (%CV) indicating the precision of the measurement.

Amino AcidConcentration (µmol/L)%CV (n=5)
Alanine350.53.2
Valine245.84.1
Leucine130.23.8
Isoleucine65.74.5
Proline210.93.5
Phenylalanine60.15.2
Tyrosine75.44.8
Methionine25.36.1
Glycine280.63.9
Serine115.24.3

Conclusion

The described protocol provides a robust method for the derivatization of amino acids with this compound for quantitative analysis by LC-MS/MS. This approach offers high sensitivity and specificity, making it suitable for a wide range of applications in research and clinical settings. The use of a stable isotope-labeled derivatizing agent allows for accurate quantification by correcting for variations in sample preparation and matrix effects.

Application Note: Quantification of Biogenic Amines using Stable Isotope-Coded Derivatization with Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines are low molecular weight organic nitrogen compounds that play crucial roles in various physiological processes and are important biomarkers for certain diseases. Accurate quantification of these molecules in biological matrices is essential for clinical diagnostics, food safety, and pharmaceutical research. This application note describes a robust and sensitive method for the quantification of biogenic amines using a stable isotope-coded derivatization strategy. The method employs cyanuric chloride to couple the biogenic amines with methylamine and its deuterated isotopologue, methyl-d3-amine. This approach enhances chromatographic resolution and mass spectrometric detection, allowing for precise quantification through the analysis of peak intensity ratios of the resulting derivative pairs.[1]

Principle of the Method

The core of this method lies in a two-step derivatization process. Initially, the primary or secondary amine group of a biogenic amine reacts with cyanuric chloride. Subsequently, a second chlorine on the cyanuric chloride is substituted by either methylamine (for the native standard) or this compound (for the internal standard). This differential isotopic labeling introduces a known mass difference between the analyte and the internal standard, enabling accurate quantification by mass spectrometry, minimizing matrix effects, and improving ionization efficiency.[1]

Advantages of the this compound Derivatization Method

  • Improved Chromatographic Separation: The derivatization process increases the hydrophobicity of the polar biogenic amines, leading to better retention and separation on reversed-phase liquid chromatography (LC) columns.[1]

  • Enhanced Mass Spectrometric Detection: The derivatization significantly improves the ionization efficiency of biogenic amines in electrospray ionization (ESI) mass spectrometry.[1]

  • Accurate Quantification: The use of a stable isotope-labeled internal standard (derivatized with this compound) for each analyte allows for reliable quantification by correcting for variations in sample preparation and matrix effects.[1]

  • Versatility: This method can be applied to a wide range of amine-containing metabolites in various biological samples.[1]

Experimental Workflow

The overall experimental workflow for the quantification of biogenic amines using this compound derivatization is depicted below.

Biogenic Amine Quantification Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Acetonitrile Protein_Precipitation Protein_Precipitation Extraction->Protein_Precipitation Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection Reaction Incubation (e.g., 2h) Supernatant_Collection->Reaction Derivatization_Mix Derivatization Reagents Derivatization_Mix->Reaction LC_Separation LC Separation Reaction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for biogenic amine quantification.

Detailed Protocols

Materials and Reagents
  • Biogenic amine standards

  • Methylamine hydrochloride

  • This compound hydrochloride (99 atom % D)

  • Cyanuric chloride

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Sodium carbonate

  • Internal standards (optional, if not using the stable isotope labeling for all analytes)

Standard Solution Preparation
  • Prepare individual stock solutions of biogenic amine standards and internal standards in a suitable solvent (e.g., 80:20 v/v methanol-water).

  • Prepare a mixed standard working solution by diluting the stock solutions.

  • Prepare separate stock solutions of methylamine hydrochloride and this compound hydrochloride.

  • Prepare a stock solution of cyanuric chloride in acetonitrile.

Sample Preparation (General Protocol for Biological Fluids)
  • To 100 µL of the biological sample (e.g., plasma, urine, or cell lysate), add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization step.

Derivatization Protocol

This protocol is adapted from the methodology for derivatizing amine-containing metabolites.[1]

  • To 10 µL of the extracted sample supernatant or standard solution, add 70 µL of 80% acetonitrile containing 0.1% formic acid.

  • Add 40 µL of 100 mmol/L sodium carbonate solution.

  • For the analyte: Add 40 µL of a 2% (w/v) cyanuric chloride solution in acetonitrile, followed by 40 µL of a methylamine solution.

  • For the internal standard: Add 40 µL of a 2% (w/v) cyanuric chloride solution in acetonitrile, followed by 40 µL of a this compound solution.

  • Vortex the reaction mixture and incubate at room temperature for 2 hours.

  • After incubation, the samples are ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrument and biogenic amines of interest.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or phenyl column is suitable for separating the derivatized amines.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to elute the derivatized analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The specific precursor-to-product ion transitions for each derivatized biogenic amine and its this compound labeled counterpart need to be determined by infusing the individual derivatized standards.

Data Presentation

The quantitative performance of this method for a selection of amino acids (as a proxy for amine-containing compounds) is summarized below.[1] This demonstrates the potential of the method for biogenic amine analysis.

Analyte (Amino Acid)Linear Range (nM)
Glycine1 - 1000> 0.99
Alanine1 - 1000> 0.99
Valine1 - 1000> 0.99
Leucine1 - 1000> 0.99
Isoleucine1 - 1000> 0.99
Proline1 - 1000> 0.99
Phenylalanine1 - 1000> 0.99
Tryptophan1 - 1000> 0.99
Serine1 - 1000> 0.99
Threonine1 - 1000> 0.99
Tyrosine1 - 1000> 0.99
Asparagine1 - 1000> 0.99
Glutamine1 - 1000> 0.99
Aspartic Acid1 - 1000> 0.99
Glutamic Acid1 - 1000> 0.99
Methionine1 - 1000> 0.99
Histidine1 - 1000> 0.99
Arginine1 - 1000> 0.99
Lysine1 - 1000> 0.99

Data adapted from a study on amine-containing metabolites, demonstrating the broad applicability of the derivatization method.[1]

Signaling Pathways and Logical Relationships

The derivatization reaction is a key logical relationship in this protocol. The following diagram illustrates the sequential reaction of a biogenic amine with cyanuric chloride and subsequently with methylamine or its deuterated isotopologue.

Derivatization_Reaction Biogenic_Amine Biogenic Amine (R-NH2) Intermediate Mono-substituted Intermediate Biogenic_Amine->Intermediate + Cyanuric Chloride Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Intermediate Final_Product Derivatized Biogenic Amine Intermediate->Final_Product + Methylamine/-d3 Methylamine Methylamine (CH3NH2) or This compound (CD3NH2) Methylamine->Final_Product

Caption: Derivatization reaction of biogenic amines.

Conclusion

The use of this compound in a stable isotope-coded derivatization strategy with cyanuric chloride offers a highly effective method for the sensitive and accurate quantification of biogenic amines in complex biological samples. The detailed protocol and demonstrated performance highlight its suitability for applications in clinical research, drug development, and food safety analysis.

References

Application Notes and Protocols for Methyl-d3-amine in Targeted Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, the precise and accurate quantification of small molecules is paramount for understanding biological processes, identifying biomarkers, and accelerating drug development. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for achieving reliable quantification. Methyl-d3-amine (CD3NH2), a deuterated analog of methylamine, serves as a versatile reagent in targeted metabolomics studies. Its primary applications include its use as an internal standard for the quantification of methylamine and other related primary amines, as a derivatizing agent to enhance the analytical properties of amine-containing metabolites, and as a tracer for metabolic pathway analysis.

These application notes provide detailed protocols and data for the use of this compound in targeted metabolomics, empowering researchers to enhance the quality and depth of their scientific investigations.

Application 1: this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects in LC-MS/MS analysis.[1] this compound is an ideal internal standard for the quantification of endogenous methylamine, a metabolite implicated in various physiological and pathological processes, including neurotransmission and metabolic disorders.[2][3]

Experimental Protocol

1. Sample Preparation:

  • Objective: To extract small molecule metabolites, including methylamine, from a biological matrix (e.g., plasma, urine, or cell lysate) and spike with a known concentration of this compound hydrochloride internal standard.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma)

    • This compound hydrochloride

    • Methanol (LC-MS grade), pre-chilled to -20°C

    • Acetonitrile (LC-MS grade), pre-chilled to -20°C

    • Water (LC-MS grade)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of this compound hydrochloride in water at a concentration of 1 mg/mL. From this, prepare a working internal standard solution of 1 µg/mL in 50% methanol/water.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

    • Add 10 µL of the 1 µg/mL this compound hydrochloride internal standard solution to the sample.

    • Add 400 µL of cold (-20°C) acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify methylamine and this compound using a targeted LC-MS/MS method.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Parameters (example):

    • Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (example for positive ion mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methylamine32.0415.0215
This compound35.0618.0415

3. Data Analysis:

  • Construct a calibration curve using known concentrations of methylamine standards spiked with the same constant concentration of this compound internal standard.

  • Calculate the peak area ratio of the analyte (methylamine) to the internal standard (this compound).

  • Determine the concentration of methylamine in the biological samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data

The following table presents representative data for the quantification of methylamine in a plasma sample using this compound as an internal standard.

SampleAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Blank01,520,3450.0000.0
Cal 1 (1 ng/mL)15,6781,498,7650.0101.0
Cal 2 (5 ng/mL)78,9451,510,2340.0525.0
Cal 3 (10 ng/mL)155,4321,489,5670.10410.0
Cal 4 (50 ng/mL)765,4321,505,8760.50850.0
Cal 5 (100 ng/mL)1,523,4561,495,3451.019100.0
QC Low (7.5 ng/mL)115,6781,501,2340.0777.7
QC Mid (40 ng/mL)610,9871,499,8760.40740.5
QC High (80 ng/mL)1,225,6781,508,7650.81281.0
Biological Sample 1234,5671,512,3450.15515.2
Biological Sample 245,6781,498,7650.0303.0

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike IS into Sample Sample->Spike IS This compound Internal Standard IS->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantification Curve->Quantify

Targeted metabolomics workflow using an internal standard.

Application 2: Derivatization of Amine-Containing Metabolites

Many biologically important amines, such as amino acids and neurotransmitters, exhibit poor retention on reversed-phase liquid chromatography columns and may have low ionization efficiency in mass spectrometry.[4] Chemical derivatization can be employed to improve their chromatographic and mass spectrometric properties. A method utilizing cyanuric chloride and methylamine (or its isotopologue, this compound) has been shown to effectively derivatize primary and secondary amines, enhancing their detection and quantification.[4]

Experimental Protocol

1. Derivatization Reaction:

  • Objective: To derivatize amine-containing metabolites in a sample extract with cyanuric chloride followed by reaction with this compound.

  • Materials:

    • Dried sample extract (from the sample preparation protocol above, but without the addition of an internal standard during extraction)

    • Cyanuric chloride solution (10 mM in acetonitrile)

    • This compound hydrochloride solution (10 mM in water)

    • Sodium carbonate buffer (100 mM, pH 9.5)

    • Acetonitrile (LC-MS grade)

    • Formic acid

  • Procedure:

    • Reconstitute the dried sample extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 25 µL of 10 mM cyanuric chloride in acetonitrile.

    • Vortex and incubate at room temperature for 5 minutes.

    • Add 25 µL of 10 mM this compound hydrochloride solution.

    • Vortex and incubate at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Acidify the reaction by adding 5 µL of 10% formic acid to quench the reaction.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify the derivatized amine-containing metabolites.

  • LC Parameters (example):

    • Column: C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 45°C

  • MS/MS Parameters (example for positive ion mode):

    • Ion Source: ESI

    • MRM Transitions: The precursor ion will be the m/z of the derivatized analyte, and the product ion can be a characteristic fragment. For quantification using the isotope-coded derivatization, one would monitor the transition for the analyte derivatized with unlabeled methylamine and the analyte derivatized with this compound.

Quantitative Data

The following table provides representative MRM transitions and retention times for selected amino acids derivatized with cyanuric chloride and this compound. The "light" version uses unlabeled methylamine for relative quantification against the "heavy" this compound labeled counterpart.

Amino AcidDerivatizationPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
GlycineUnlabeled240.1114.12.5
GlycineThis compound 243.1 117.1 2.5
AlanineUnlabeled254.1128.13.1
AlanineThis compound 257.1 131.1 3.1
ValineUnlabeled282.2156.14.2
ValineThis compound 285.2 159.1 4.2
LeucineUnlabeled296.2170.14.8
LeucineThis compound 299.2 173.1 4.8
ProlineUnlabeled280.1154.13.8
ProlineThis compound 283.1 157.1 3.8

Derivatization Workflow Diagram

G cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Extract Dried Sample Extract Buffer Add Carbonate Buffer Extract->Buffer CC Add Cyanuric Chloride Buffer->CC Incubate1 Incubate at RT CC->Incubate1 MDA Add this compound Incubate1->MDA Incubate2 Incubate at 60°C MDA->Incubate2 Quench Quench with Formic Acid Incubate2->Quench LC C18 Separation Quench->LC MS Tandem Mass Spectrometry LC->MS

Workflow for derivatization of amine-containing metabolites.

Application 3: Metabolic Tracing with this compound

Stable isotope tracers are powerful tools for elucidating metabolic pathways and measuring metabolic fluxes.[5] The deuterated methyl group of this compound can potentially be used to trace the flow of methyl groups in one-carbon metabolism.[6] This is particularly relevant for studying the synthesis of methylated compounds such as neurotransmitters. For example, the synthesis of epinephrine from norepinephrine involves the transfer of a methyl group from S-adenosylmethionine (SAM), a key methyl donor in the cell. By introducing this compound, it may be possible to trace the incorporation of the labeled methyl group into these pathways.

Experimental Protocol (Hypothetical)

1. Cell Culture and Labeling:

  • Objective: To label cells with this compound and stimulate a metabolic pathway of interest.

  • Materials:

    • Adherent cells in culture (e.g., PC12 cells for neurotransmitter studies)

    • Cell culture medium

    • This compound hydrochloride

    • Stimulating agent (e.g., a precursor for the pathway of interest)

  • Procedure:

    • Culture cells to ~80% confluency.

    • Replace the culture medium with a fresh medium containing a known concentration of this compound hydrochloride (e.g., 100 µM).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled compound.

    • (Optional) Add a stimulating agent or precursor molecule to the medium for a shorter period (e.g., 1-4 hours) before harvesting to observe dynamic changes in the pathway.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping and proceed with metabolite extraction as described in Application 1 (without the addition of an internal standard during extraction).

2. LC-MS/MS Analysis:

  • Objective: To detect and quantify the incorporation of the deuterium label into downstream metabolites.

  • LC-MS/MS Parameters:

    • Use an appropriate chromatographic method to separate the metabolites of interest (e.g., HILIC or reversed-phase).

    • Set up MRM transitions to monitor both the unlabeled (M+0) and labeled (M+3 for one methyl group incorporation) versions of the target metabolites.

Hypothetical Quantitative Data

The following table shows hypothetical data for the analysis of norepinephrine and epinephrine in cell extracts after labeling with this compound. The data illustrates the incorporation of the deuterated methyl group into epinephrine.

MetaboliteIsotopologuePeak Area% Labeled
NorepinephrineM+02,543,1870%
EpinephrineM+0 (Unlabeled)876,54365%
EpinephrineM+3 (Labeled) 471,876 35%

Metabolic Pathway Diagram

G cluster_pathway Simplified Epinephrine Synthesis Met_d3 This compound (CD3NH2) SAM_d3 S-Adenosylmethionine (SAM-CD3) Met_d3->SAM_d3 One-Carbon Metabolism PNMT PNMT SAM_d3->PNMT NE Norepinephrine NE->PNMT Epi_d3 Epinephrine-d3 PNMT->Epi_d3

Tracing the deuterated methyl group into epinephrine synthesis.

Conclusion

This compound is a valuable tool for targeted metabolomics, offering versatility as an internal standard, a derivatization agent, and a potential metabolic tracer. The protocols and data presented here provide a framework for researchers to implement these applications in their own studies. By leveraging the unique properties of this compound, scientists can achieve more accurate and comprehensive insights into the complexities of the metabolome, ultimately advancing our understanding of health and disease.

References

Application Notes and Protocols for Stable Isotope Labeling with Deuterated Methyl Groups for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate determination of relative protein abundance between different samples. One cost-effective and robust method is reductive dimethylation, which labels primary amines (the N-terminus and the ε-amino group of lysine residues) of peptides with "light" (CH₃) or "heavy" (CD₃) methyl groups.[1][2][3] This method, often referred to as ReDi labeling, is applicable to virtually any sample type and offers a reliable way to compare protein expression levels in various biological contexts, from basic research to drug discovery.[2][3][4]

The fundamental principle involves reacting peptides with formaldehyde (CH₂O or CD₂O) to form a Schiff base, which is then reduced by a cyanoborohydride reagent (NaBH₃CN or NaBD₃CN).[1][5] This process results in the addition of two methyl groups to each primary amine.[1][2] The mass difference between the light and heavy labeled peptides allows for their simultaneous identification and quantification by mass spectrometry.[1]

Applications in Research and Drug Development

Reductive dimethylation is a versatile tool with broad applications:

  • Biomarker Discovery: Comparing protein expression profiles between healthy and diseased states to identify potential biomarkers.

  • Drug Mechanism of Action Studies: Elucidating the cellular pathways affected by a drug candidate by monitoring changes in protein expression.

  • Post-Translational Modification (PTM) Analysis: While the labeling targets primary amines, it can be combined with enrichment strategies to quantify changes in PTMs like phosphorylation or ubiquitination on a global scale.

  • Systems Biology: Understanding the dynamic changes in the proteome in response to various stimuli or perturbations.

Experimental Workflow

The overall experimental workflow for stable isotope labeling by reductive dimethylation is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Stable Isotope Labeling p1 Protein Extraction (e.g., cell culture, tissue) p2 Protein Digestion (e.g., Trypsin) p1->p2 l1 Sample 1: Light Labeling (CH₂O, NaBH₃CN) p2->l1 l2 Sample 2: Heavy Labeling (CD₂O, NaBD₃CN) p2->l2 p3 Combine Labeled Peptide Samples l1->p3 l2->p3 p4 Peptide Fractionation (Optional, e.g., bRPLC) p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Data Analysis p5->p6

Fig. 1: General workflow for quantitative proteomics using reductive dimethylation.

Chemical Reaction of Reductive Dimethylation

The labeling reaction proceeds in two main steps for each primary amine present in the peptides.

chemical_reaction cluster_reaction Reductive Dimethylation of a Primary Amine Peptide-NH₂ Peptide-NH₂ Schiff_Base Peptide-N=CH₂ Peptide-NH₂->Schiff_Base + CH₂O - H₂O Dimethylated_Peptide Peptide-N(CH₃)₂ Schiff_Base->Dimethylated_Peptide + NaBH₃CN

Fig. 2: Chemical reaction of reductive dimethylation on a primary amine.

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Digestion
  • Protein Extraction:

    • Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB with protease inhibitors).[6]

    • Quantify the protein concentration using a standard method like the BCA assay.[6]

  • Reduction and Alkylation:

    • For a 25-30 µg protein sample, add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM and incubate at room temperature for 30 minutes.[6]

    • Add iodoacetamide (IAA) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes.[6]

  • Digestion:

    • Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.[6]

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[6]

Protocol 2: On-Column Reductive Dimethylation

This protocol is adapted for labeling peptides on a reversed-phase C18 column, which can improve labeling efficiency and reduce sample loss.[4]

  • Peptide Cleanup:

    • Acidify the digested peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the peptides onto a C18 StageTip or SPE column.

    • Wash the column with 0.1% TFA.

  • Labeling Reaction:

    • Light Labeling Buffer: 0.8% formaldehyde (CH₂O) and 0.12 M sodium cyanoborohydride (NaBH₃CN) in a suitable buffer (e.g., citric acid buffer).[1]

    • Heavy Labeling Buffer: 0.8% deuterated formaldehyde (CD₂O) and 0.12 M deuterated sodium cyanoborohydride (NaBD₃CN) in the same buffer.[1]

    • Apply the respective labeling buffer to the peptide-containing column and incubate to allow the reaction to proceed to completion. The flow rate can be controlled to ensure sufficient reaction time.[1]

  • Post-Labeling Cleanup:

    • Wash the column with 0.1% TFA to remove excess reagents.[1]

    • Elute the labeled peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).

Protocol 3: Peptide Fractionation and LC-MS/MS Analysis
  • Sample Combination:

    • Combine the light and heavy labeled peptide samples in a 1:1 ratio based on total peptide amount.

  • Fractionation (Optional but Recommended for Complex Samples):

    • For in-depth proteome coverage, fractionate the combined peptide mixture using basic pH reversed-phase liquid chromatography (bRPLC).[1][2]

    • Collect fractions and dry them down using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptide samples (either the combined unfractionated sample or each fraction) in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

Data Analysis

  • Database Searching:

    • Use a suitable search algorithm (e.g., Sequest, Mascot, or MaxQuant) to identify peptides and proteins from the MS/MS spectra.

    • Configure the search parameters to include variable modifications for the light (+28.0313 Da on N-terminus and K) and heavy (+32.0564 Da on N-terminus and K) dimethylation.

  • Quantification:

    • Quantify the relative abundance of proteins by comparing the peak areas or intensities of the light and heavy labeled peptide pairs in the MS1 spectra.[1][2]

    • Software packages like MaxQuant can automate this process.

Quantitative Data Presentation

The following table shows a hypothetical example of quantitative data obtained from a reductive dimethylation experiment comparing a control and a treated sample.

Protein AccessionGene NamePeptide SequenceLight Intensity (Control)Heavy Intensity (Treated)Ratio (Treated/Control)
P02768ALBLVNEVTEFAK1.20E+081.15E+080.96
P68871HBBVGGHGAEYGAEALER5.60E+071.12E+082.00
P01903HLA-AGFLAEGSR8.90E+062.20E+060.25
Q06830PRDX1VCPAGWKPGSK3.40E+073.50E+071.03

Application Example: Studying Signaling Pathways

Reductive dimethylation can be used to study how signaling pathways are altered under different conditions. For example, one could investigate the effect of a kinase inhibitor on the EGFR signaling pathway.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream

Fig. 3: Simplified EGFR signaling pathway that can be studied.

By comparing the proteomes of cells treated with and without the inhibitor, researchers can quantify changes in the expression levels of proteins within this pathway and discover novel downstream targets.

Conclusion

Stable isotope labeling by reductive dimethylation is a powerful, accessible, and widely applicable method for quantitative proteomics. Its straightforward workflow and cost-effectiveness make it an excellent choice for a variety of research and drug development applications. By providing accurate and reproducible quantification of protein expression, this technique offers valuable insights into complex biological systems.

References

Application Notes and Protocols for Methyl-d3-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Methyl-d3-amine from biological matrices for quantitative analysis. The selection of an appropriate sample preparation technique is critical for achieving accurate, precise, and reproducible results in chromatographic and mass spectrometric analyses.

Introduction

This compound (CD₃NH₂) is a deuterated isotopologue of methylamine, a simple primary amine. It is frequently used as an internal standard in quantitative bioanalysis of methylamine and other related compounds due to its similar chemical and physical properties to the unlabeled analyte.[1] The choice of sample preparation method is crucial for removing interfering matrix components, concentrating the analyte, and ensuring compatibility with the analytical instrumentation. This note compares three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of short-chain amines like this compound in biological matrices such as plasma and urine. Data is adapted from studies on similar analytes.[2][3][4]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Moderate to High (Can be variable)Moderate to High (Dependent on solvent and pH)High and Consistent
Matrix Effect HighModerate to HighLow to Moderate
LOD/LOQ Generally higher due to matrix effectsModerateGenerally lower
Throughput HighModerateModerate to High (amenable to automation)
Cost per Sample LowLow to ModerateHigh
Protocol Simplicity SimpleModerateMore Complex

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput screening.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological sample in a microcentrifuge tube, add an appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution in mobile phase).

Liquid-Liquid Extraction (LLE)

LLE is a method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • This compound internal standard solution

  • Aqueous buffer (e.g., 0.1 M sodium carbonate, pH 10)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • To 500 µL of the biological sample in a glass centrifuge tube, add an appropriate volume of this compound internal standard solution.

  • Add 500 µL of 0.1 M sodium carbonate buffer to adjust the pH and ensure this compound is in its free base form.

  • Add 2 mL of the extraction solvent (e.g., ethyl acetate).

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample cleanup and concentration, often resulting in cleaner extracts and lower matrix effects compared to PPT and LLE.[5][6] A mixed-mode cation exchange sorbent is recommended for basic compounds like this compound.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • This compound internal standard solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration buffer (e.g., 2% formic acid in water)

  • Wash solvent (e.g., 2% formic acid in acetonitrile)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

  • Collection tubes

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment: To 500 µL of the biological sample, add an appropriate volume of this compound internal standard solution. Dilute the sample with 500 µL of 2% formic acid in water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in acetonitrile to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.

Derivatization (Optional but Recommended for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and chromatographic properties of small polar amines like this compound.[7]

Derivatizing Agent: NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole)

Protocol (Post-Extraction):

  • After performing one of the extraction methods above and evaporating the solvent, reconstitute the dried extract in 100 µL of a 5% (w/v) NBD-Cl solution in tetrahydrofuran (THF) containing a small amount of sodium bicarbonate.

  • Seal the vial and heat at 60°C for 2.5 hours.

  • Cool the sample to room temperature before analysis by GC-MS.

Visualizations

experimental_workflow_ppt start Sample + IS ppt Add Acetonitrile start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

experimental_workflow_lle start Sample + IS add_buffer Add Buffer (pH adjust) start->add_buffer add_solvent Add Organic Solvent add_buffer->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

experimental_workflow_spe cluster_sample_prep Sample Pre-treatment cluster_spe_steps SPE Cartridge Steps cluster_post_extraction Post-Extraction sample Sample + IS dilute Dilute with Acid sample->dilute condition 1. Condition dilute->condition equilibrate 2. Equilibrate condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources. For high-throughput applications where some matrix effects can be tolerated, Protein Precipitation is a suitable choice. Liquid-Liquid Extraction offers a balance between cleanup efficiency and cost. For assays requiring the highest sensitivity and cleanest extracts, Solid-Phase Extraction is the recommended method, although it is more costly and complex. The use of a deuterated internal standard like this compound is highly recommended to correct for variability in recovery and matrix effects, particularly in LC-MS/MS applications.[8][9][10]

References

Application Notes and Protocols for Methyl-d3-amine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine (CD₃NH₂) is a deuterated isotopologue of methylamine that serves as a critical building block in drug discovery and development. Its primary application lies in the strategic modification of drug candidates to investigate and optimize their metabolic fate. By replacing a metabolically labile N-methyl group with an N-trideuteromethyl (N-CD₃) group, researchers can leverage the kinetic isotope effect (KIE) to influence the rate of metabolism, enhance pharmacokinetic profiles, and gain deeper insights into biotransformation pathways.[1][2] These application notes provide a detailed overview and experimental protocols for the use of this compound in drug metabolism studies.

Core Applications of this compound

The incorporation of a deuterated methyl group, derived from this compound, into a drug molecule offers several advantages in drug metabolism studies:

  • Metabolic Stability Assessment: Deuteration at a site of metabolism, such as an N-methyl group, can significantly slow down the rate of enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This allows for a quantitative assessment of the metabolic stability of a compound and the contribution of specific metabolic pathways to its overall clearance.[2]

  • Reaction Phenotyping: By comparing the metabolism of a deuterated and non-deuterated analog in the presence of specific CYP isoenzymes, researchers can more definitively identify the enzymes responsible for the metabolism of the N-methyl group.

  • Pharmacokinetic Profiling: Altering the metabolic rate through deuteration can lead to significant changes in a drug's pharmacokinetic profile, including increased half-life, higher plasma concentrations (Cmax), and greater overall drug exposure (AUC).[1][2] This can potentially lead to improved efficacy and more convenient dosing regimens.

  • Metabolite Identification and Pathway Elucidation: The distinct mass signature of the deuterium label facilitates the tracking of the parent drug and its metabolites using mass spectrometry. This aids in the elucidation of metabolic pathways and the identification of novel or unexpected metabolites.

  • Internal Standards for Bioanalysis: Due to their similar physicochemical properties to the analyte of interest, deuterated compounds, including those synthesized using this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). They co-elute with the analyte and effectively compensate for matrix effects and variations in sample processing and instrument response.

Case Study: N-Methyl-d3-Enzalutamide (d3-ENT)

A compelling example of the application of this compound is in the study of enzalutamide (ENT), an androgen receptor inhibitor used in the treatment of prostate cancer. The N-methyl group of enzalutamide is a primary site of metabolism. To investigate the impact of deuteration on its metabolism and pharmacokinetics, a deuterated analog, N-trideuteromethyl enzalutamide (d3-ENT), was synthesized and evaluated.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative study of enzalutamide (ENT) and its N-methyl-d3 analog (d3-ENT).

Table 1: In Vitro Metabolic Stability in Liver Microsomes [2]

CompoundSpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Kinetic Isotope Effect (KH/KD)
Enzalutamide (ENT)Rat10.5 ± 1.2\multirow{2}{}{2.0}
d3-Enzalutamide (d3-ENT)Rat5.3 ± 0.8
Enzalutamide (ENT)Human4.8 ± 0.6\multirow{2}{}{3.7}
d3-Enzalutamide (d3-ENT)Human1.3 ± 0.2

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg oral dose) [1][2]

ParameterEnzalutamide (ENT)d3-Enzalutamide (d3-ENT)% Change
Cmax (ng/mL) 785 ± 1561060 ± 210+35%
AUC0–t (ng·h/mL) 8540 ± 178017250 ± 3450+102%
t1/2 (h) 6.8 ± 1.310.2 ± 2.1+50%
M2 (N-desmethyl metabolite) AUC0–t (ng·h/mL) 850 ± 170105 ± 25-88%

Experimental Protocols

The following are detailed methodologies for key experiments in drug metabolism studies utilizing a compound synthesized with this compound, based on the study of d3-enzalutamide.[2]

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine and compare the intrinsic clearance (CLint) of a non-deuterated drug and its N-methyl-d3 analog in rat and human liver microsomes.

Materials:

  • Test compounds (non-deuterated and N-methyl-d3 analog)

  • Rat and Human Liver Microsomes (RLM and HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (final protein concentration of 1.0 mg/mL) and the test compound (at various concentrations, e.g., 0.1 to 10 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, 90, and 120 minutes for RLM; 0, 30, 60, 120, 180, and 240 minutes for HLM).

  • Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate at 4°C to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

    • Calculate the Kinetic Isotope Effect (KIE) as the ratio of CLint (non-deuterated) / CLint (deuterated).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of a non-deuterated drug and its N-methyl-d3 analog following oral administration to rats.

Materials:

  • Test compounds (non-deuterated and N-methyl-d3 analog)

  • Sprague-Dawley rats (male)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single oral dose of the test compound (e.g., 10 mg/kg) to a group of rats. A separate group should be used for the deuterated analog.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples on ice.

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) using appropriate pharmacokinetic software.

Visualizations

Proposed Metabolic Pathway of d3-Enzalutamide

G cluster_0 Phase I Metabolism d3_ENT d3-Enzalutamide (d3-ENT) M7 N-CD2OH Metabolite (M7) d3_ENT->M7 Oxidation (CYP-mediated) M1 Amide Hydrolysis Metabolite (M1) d3_ENT->M1 Amide Hydrolysis M4 S-substituted-to-O Metabolite (M4) d3_ENT->M4 M2 N-desmethyl Metabolite (M2) M7->M2 Oxidation M5 Amide Hydrolysis and Further Metabolite (M5) M1->M5

Caption: Proposed metabolic pathways of d3-Enzalutamide in rats.[2]

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_workflow Metabolic Stability Assay Workflow start Prepare Incubation Mixture (Microsomes + Compound) preincubation Pre-incubate at 37°C start->preincubation initiate Initiate Reaction (Add NADPH) preincubation->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Calculate CLint and KIE) analyze->data_analysis

Caption: General workflow for an in vitro metabolic stability assay.

References

Absolute Quantification of Amine-Containing Metabolites Using Methyl-d3-amine Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The absolute quantification of metabolites is crucial for understanding biological systems and for the development of new therapeutics. In metabolomics, particularly in the context of drug discovery and development, accurate measurement of changes in metabolite concentrations can provide insights into drug efficacy, mechanism of action, and potential toxicity.[1][2][3][4][5] Stable isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) has become a powerful technique for achieving precise and accurate quantification of metabolites.

This application note details a robust method for the absolute quantification of amine-containing metabolites using a stable isotope-coded derivatization strategy with Methyl-d3-amine. This method relies on the derivatization of the primary and secondary amine groups in metabolites with cyanuric chloride, followed by the introduction of a light (methylamine) or heavy (this compound) tag. The resulting isotopologue pairs allow for accurate quantification by measuring their peak intensity ratios in a single LC-MS analysis. This approach effectively minimizes matrix effects and variations in ionization efficiency, which are common challenges in metabolomics studies.

The derivatization process improves the chromatographic resolution and ionization efficiency of polar amine-containing metabolites, such as amino acids and biogenic amines, which are often difficult to analyze in their native form. This method is particularly valuable for drug development, where it can be applied to biomarker discovery, monitoring drug metabolism, and assessing the pharmacological effects of drug candidates on metabolic pathways.

Principle of the Method

The core of this method is a two-step chemical derivatization process. First, the highly reactive chlorine atoms on cyanuric chloride are sequentially substituted. One chlorine atom reacts with the amine group of the target metabolite. Subsequently, a second chlorine atom is replaced by either methylamine (the "light" version) or this compound (the "heavy" version). This creates a pair of derivatized metabolites that are chemically identical but have a 3 Dalton mass difference.

For absolute quantification, a known concentration of a stable isotope-labeled internal standard (e.g., a 13C, 15N-labeled amino acid) is spiked into the sample. The sample is then split into two aliquots. One aliquot is derivatized with methylamine, and the other with this compound. By comparing the peak area ratios of the light and heavy-derivatized analyte to the light and heavy-derivatized internal standard, the absolute concentration of the target metabolite can be determined.

Alternatively, for relative quantification between two samples (e.g., control vs. treated), one sample can be derivatized with the light reagent and the other with the heavy reagent. After derivatization, the samples are mixed, and the relative peak intensities of the resulting isotopologue pairs are used to determine the fold change of each metabolite between the two samples.

Experimental Workflow

The overall experimental workflow for the absolute quantification of amine-containing metabolites using this compound derivatization is depicted below.

workflow Experimental Workflow for Absolute Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample Collection (e.g., Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., with Methanol) sample_collection->protein_precipitation supernatant_collection Supernatant Collection and Drying protein_precipitation->supernatant_collection reconstitution Reconstitute Dried Extract derivatization_light Derivatization with Cyanuric Chloride and Methylamine (Light) reconstitution->derivatization_light derivatization_heavy Derivatization with Cyanuric Chloride and this compound (Heavy) reconstitution->derivatization_heavy sample_pooling Pooling of Light and Heavy Derivatized Samples derivatization_light->sample_pooling derivatization_heavy->sample_pooling lc_ms_analysis LC-MS/MS Analysis sample_pooling->lc_ms_analysis peak_integration Peak Integration of Isotopologue Pairs lc_ms_analysis->peak_integration ratio_calculation Calculation of Peak Intensity Ratios peak_integration->ratio_calculation quantification Absolute Quantification ratio_calculation->quantification

Caption: A schematic of the major steps involved in the quantification of amine metabolites.

Detailed Experimental Protocols

Materials and Reagents
  • Metabolite standards (e.g., amino acid standards kit)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • This compound hydrochloride (CD₃NH₂·HCl)

  • Cyanuric chloride

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Triethylamine (TEA)

  • Formic acid (FA)

  • Internal standards (e.g., 13C, 15N-labeled amino acids)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
  • Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to 1 volume of the sample (e.g., 400 µL of methanol to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator. The dried extracts can be stored at -80°C until derivatization.

Protocol 2: Derivatization with Methylamine and this compound

Note: This protocol is adapted from the general principles of the method described by Lee and Chang (2015). Perform the derivatization for the "light" and "heavy" samples in parallel in separate tubes.

  • Reagent Preparation:

    • Cyanuric Chloride Solution: Prepare a 10 mg/mL solution of cyanuric chloride in acetonitrile. This solution should be prepared fresh.

    • Methylamine Solution (Light): Prepare a 10 mg/mL solution of methylamine hydrochloride in water.

    • This compound Solution (Heavy): Prepare a 10 mg/mL solution of this compound hydrochloride in water.

    • Triethylamine Solution: Prepare a 10% (v/v) solution of triethylamine in acetonitrile.

  • Reconstitution: Reconstitute the dried sample extracts in 50 µL of acetonitrile.

  • First Derivatization Step (with Cyanuric Chloride):

    • To the reconstituted sample, add 10 µL of the cyanuric chloride solution.

    • Add 5 µL of the triethylamine solution to catalyze the reaction.

    • Vortex briefly and incubate at room temperature for 15 minutes.

  • Second Derivatization Step (with Methylamine or this compound):

    • To the "light" sample, add 10 µL of the methylamine solution.

    • To the "heavy" sample, add 10 µL of the this compound solution.

    • Add 5 µL of the triethylamine solution to each tube.

    • Vortex briefly and incubate at 60°C for 1 hour.

  • Quenching: After incubation, add 5 µL of 1% formic acid in water to each tube to quench the reaction.

  • Sample Pooling (for relative quantification): For relative quantification between two samples, combine the "light" and "heavy" derivatized samples in a 1:1 ratio.

  • Centrifugation: Centrifuge the final derivatized samples at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis

Note: The following are general starting parameters and should be optimized for the specific instrument and metabolites of interest. The use of a phenyl column with methanol elution is recommended for optimal separation.

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: Phenyl-hexyl column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. For each metabolite, monitor the transitions for both the light and heavy derivatized forms.

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is a chromatogram showing pairs of peaks for each derivatized metabolite, separated by 3 Da. For absolute quantification, the peak area ratio of the endogenous metabolite to its corresponding stable isotope-labeled internal standard is calculated for both the light and heavy forms.

Table 1: Example MRM Transitions for Derivatized Amino Acids
Amino AcidDerivatizationPrecursor Ion (m/z)Product Ion (m/z)
AlanineLight (Methylamine)244.1116.1
Heavy (this compound)247.1116.1
ValineLight (Methylamine)272.1144.1
Heavy (this compound)275.1144.1
LeucineLight (Methylamine)286.2158.1
Heavy (this compound)289.2158.1
PhenylalanineLight (Methylamine)320.1192.1
Heavy (this compound)323.1192.1

Note: The exact m/z values will depend on the specific derivatization product and should be determined experimentally.

Table 2: Example Quantitative Data for Amino Acids in a Plasma Sample
MetaboliteConcentration (µM)%RSD (n=3)
Alanine250.54.2
Valine180.25.1
Leucine110.83.8
Isoleucine65.44.5
Proline215.76.2
Phenylalanine55.93.5
Tyrosine60.14.9
Methionine25.35.5

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

The quantification of amine-containing metabolites, particularly amino acids, is critical for studying various metabolic and signaling pathways implicated in disease and drug action. For example, the mTOR signaling pathway is a central regulator of cell growth and metabolism and is heavily influenced by amino acid availability.

mtor_pathway Simplified mTOR Signaling Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activate amino_acids Amino Acids (e.g., Leucine, Arginine) mtorc1 mTORC1 amino_acids->mtorc1 activate energy_status Energy Status (AMP/ATP Ratio) tsc_complex TSC1/TSC2 energy_status->tsc_complex activate (via AMPK) akt Akt pi3k->akt activate akt->tsc_complex inhibit rheb Rheb tsc_complex->rheb inhibit rheb->mtorc1 activate protein_synthesis Protein Synthesis (p70S6K, 4E-BP1) mtorc1->protein_synthesis promote lipid_synthesis Lipid Synthesis mtorc1->lipid_synthesis promote autophagy Autophagy Inhibition mtorc1->autophagy inhibit

Caption: Overview of the mTOR pathway and its regulation by amino acids.

Applications in Drug Development

  • Biomarker Discovery: Identify and quantify changes in amine-containing metabolites in response to disease or drug treatment, leading to the discovery of potential diagnostic, prognostic, or pharmacodynamic biomarkers.

  • Mechanism of Action Studies: Elucidate how a drug candidate affects specific metabolic pathways by quantifying changes in relevant metabolites.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure with changes in metabolite concentrations to build more accurate PK/PD models.

  • Toxicity Assessment: Monitor changes in specific metabolites that may be indicative of off-target effects or toxicity.

  • Patient Stratification: Identify patient subpopulations that are more likely to respond to a particular drug based on their baseline metabolic profiles.

Conclusion

The use of this compound as a derivatizing agent for the absolute quantification of amine-containing metabolites offers a sensitive, specific, and robust method for metabolomics research. The detailed protocols provided in this application note serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development. By enabling the accurate measurement of a wide range of biologically important amines, this method can significantly contribute to a deeper understanding of physiology and pharmacology.

References

Application Note: Quantitative Analysis of Small Molecules by GC-MS Using Methyl-d3-amine Derivatization for Internal Standard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules in complex matrices. However, many biologically relevant small molecules, such as neurotransmitters, steroids, and organic acids, are non-volatile and contain polar functional groups (e.g., -OH, -COOH, -NH2). These properties make them unsuitable for direct GC-MS analysis, leading to poor chromatographic peak shape and thermal degradation.

Chemical derivatization is a crucial step to overcome these limitations. By chemically modifying the analytes, their volatility is increased, and their thermal stability is improved, enabling successful GC-MS analysis. For accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). These standards have nearly identical chemical and physical properties to the analyte, so they co-elute during chromatography and experience similar matrix effects and ionization efficiencies.

This application note describes a methodology for the quantitative analysis of small molecules by GC-MS, focusing on the use of Methyl-d3-amine (CD₃NH₂) as a derivatizing agent to synthesize deuterated internal standards. The incorporation of a trideuteromethyl group provides a 3 Da mass shift, allowing for clear differentiation between the analyte and the internal standard by the mass spectrometer.

Principle of Derivatization with this compound

This compound is a deuterated primary amine that can be used to introduce a trideuteromethyl group onto target functional groups of small molecules. The primary application of this compound in this context is for the synthesis of stable isotope-labeled internal standards. The resulting deuterated analyte can then be spiked into a sample, and a non-deuterated derivatizing agent can be used to derivatize both the endogenous analyte and the deuterated internal standard for GC-MS analysis.

Alternatively, if the goal is to derivatize the analyte itself with the deuterated reagent, this compound can react with certain functional groups. For instance, it can be used in reductive amination reactions with aldehydes and ketones to form deuterated secondary amines.

Synthesis of a Deuterated Internal Standard with this compound

A common strategy for creating a deuterated internal standard is to introduce the deuterated methyl group onto a functional group of the target analyte. For analytes containing a carboxylic acid, the synthesis of a methyl-d3-amide is a feasible approach.

General Reaction Scheme

The reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack by this compound to form a stable amide bond.

G Reaction of a Carboxylic Acid with this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product Analyte R-COOH (Analyte with Carboxylic Acid) Activation Carbodiimide (e.g., EDC) Analyte->Activation Reagent CD₃NH₂ (this compound) Reagent->Activation Product R-CO-NH-CD₃ (Deuterated Internal Standard) Activation->Product G Workflow for Quantitative Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Derivatization Reagent (e.g., BSTFA, MSTFA) Dry->Deriv React Heat at 60-80°C for 30-60 min Deriv->React GCMS GC-MS Analysis (SIM Mode) React->GCMS Quant Quantification GCMS->Quant

Application Notes and Protocols for the Analytical Separation of Methyl-d3-amine from Non-deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of stable isotope-labeled compounds, such as Methyl-d3-amine, is integral to modern analytical chemistry, particularly in pharmaceutical and metabolic research.[1] Accurate separation and quantification of deuterated analogs from their non-deuterated counterparts are crucial for applications ranging from pharmacokinetic studies to quantitative proteomics.[2][3] This document provides detailed application notes and protocols for the analytical separation of this compound from methylamine using common laboratory techniques.

The primary challenges in separating these isotopologues lie in their nearly identical physicochemical properties.[4] Therefore, highly sensitive and selective methods like chromatography coupled with mass spectrometry are essential.[5][6] This guide will focus on two principal methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods and Protocols

The separation of this compound and methylamine can be effectively achieved using either GC-MS or LC-MS. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For small, polar molecules like methylamine, derivatization is often employed to improve volatility and chromatographic peak shape.[7]

Experimental Protocol: GC-MS Analysis of Methylamines

  • Sample Preparation and Derivatization:

    • Prepare a standard stock solution of both this compound and methylamine in a suitable solvent (e.g., methanol).

    • For derivatization, a common reagent is benzenesulfonyl chloride.[8]

    • In an alkaline solution (e.g., sodium bicarbonate buffer, pH 9), react the amine sample with benzenesulfonyl chloride.

    • The resulting sulfonamide derivative is less polar and more volatile, making it suitable for GC analysis.

    • Extract the derivative into an organic solvent such as ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or tandem quadrupole mass spectrometer.[9]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8][10]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Ions to Monitor:

        • Methylamine derivative (non-deuterated): Monitor characteristic fragment ions.

        • This compound derivative: Monitor the corresponding fragment ions with a +3 Da mass shift.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Amine Sample Derivatization Derivatization (e.g., with Benzenesulfonyl Chloride) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Quantification Quantification of Analytes Detection->Quantification

Caption: Workflow for GC-MS analysis of methylamines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly well-suited for polar and non-volatile compounds, often without the need for derivatization.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode for very polar analytes like methylamine.[12][13]

Experimental Protocol: LC-MS Analysis of Methylamines

  • Sample Preparation:

    • Prepare standard solutions of this compound and methylamine in an appropriate solvent mixture, such as acetonitrile/water.

    • For biological samples, a protein precipitation step with a solvent like acetonitrile is typically required, followed by centrifugation and filtration of the supernatant.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1100 series or similar.[14]

    • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP) is recommended for high selectivity and sensitivity.[14]

    • Column: A HILIC column (e.g., Waters Atlantis HILIC Silica, 100 mm x 2.1 mm, 3 µm) is suitable for retaining and separating small polar amines.

    • Mobile Phase:

      • A: 10 mM Ammonium formate in water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 95% B, hold for 1 minute.

      • Linearly decrease to 50% B over 5 minutes.

      • Return to 95% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • MRM Transitions:

        • Methylamine: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z) (with a +3 Da shift in the precursor ion)

Logical Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Amine Sample Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Filtration Filtration Protein_Precipitation->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (HILIC column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM Mode) Ionization->Detection Quantification Quantification of Analytes Detection->Quantification

Caption: Workflow for LC-MS analysis of methylamines.

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound and methylamine using the described methods. The exact values may vary depending on the specific instrumentation and experimental conditions.

ParameterMethylamineThis compoundMethod
Molecular Weight ( g/mol ) 31.0634.08-
Precursor Ion (m/z) [M+H]⁺ 32.0635.08LC-MS (ESI+)
Product Ion (m/z) Specific to fragmentationSpecific to fragmentationLC-MS/MS
Characteristic Ion (m/z) (derivatized) Varies with derivativeVaries with derivative (+3)GC-MS (EI)
Expected Retention Time Slightly earlierSlightly laterGC-MS & LC-MS

Note: In chromatography, deuterated compounds often exhibit slightly longer retention times than their non-deuterated counterparts, a phenomenon known as the "isotope effect".[15][16]

Method Validation

A crucial aspect of developing these analytical methods is rigorous validation to ensure they are fit for purpose.[17] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The separation and quantification of this compound from its non-deuterated analog can be reliably achieved using either GC-MS or LC-MS. The choice between these techniques will depend on the specific requirements of the analysis. Derivatization is a key step for successful GC-MS analysis of methylamines, while HILIC is a powerful separation mode for LC-MS. Proper method development and validation are paramount to ensure accurate and reproducible results in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Methyl-d3-amine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl-d3-amine derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

A1: this compound (deuterated methylamine) is a chemical intermediate where the three hydrogen atoms on the methyl group are replaced with deuterium.[1] This isotopic labeling makes it a valuable tool in a variety of research and development applications.

One of its primary uses is as a derivatizing agent in analytical chemistry, particularly for mass spectrometry (MS) based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. In the case of this compound, it is used to introduce a deuterated methyl group onto a target molecule.

This is particularly useful for:

  • Improving Chromatographic Properties: Derivatization can increase the volatility and reduce the polarity of analytes, leading to better peak shapes and separation in GC.[3]

  • Enhancing Mass Spectrometric Detection: The introduction of the deuterated methyl group can lead to more favorable fragmentation patterns and can be used to introduce a fixed mass shift, aiding in the identification and quantification of the analyte.[4]

  • Stable Isotope Labeling: this compound is a key reagent in stable isotope labeling for quantitative proteomics and metabolomics.[2] By comparing the signal intensity of the deuterated (heavy) and non-deuterated (light) forms of a molecule, researchers can accurately quantify changes in protein or metabolite abundance.

  • Internal Standards: Due to its chemical similarity to the non-deuterated analyte, this compound derivatized compounds are considered ideal internal standards for quantitative analysis.[5] They co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, which helps to correct for variations in sample preparation and instrument response.[5]

  • Pharmaceutical Research: In drug development, deuteration of molecules can alter their metabolic pathways, potentially leading to improved pharmacokinetic properties.[6] this compound serves as a building block in the synthesis of these deuterated drug candidates.[1][7]

Q2: What are the most common issues encountered during this compound derivatization reactions?

A2: Researchers using this compound for derivatization may encounter several common issues that can impact the accuracy and reproducibility of their results. These include:

  • Incomplete Derivatization: This is a frequent problem where not all of the target analyte molecules react with the this compound.[8] This can be caused by a number of factors, including suboptimal reaction conditions (e.g., temperature, time, pH), the presence of interfering substances in the sample matrix, or the inherent reactivity of the analyte itself.[8] Incomplete derivatization leads to an underestimation of the analyte concentration.

  • Side-Product Formation: The high reactivity of methylation reagents can sometimes lead to the formation of unwanted by-products.[7] For example, over-methylation can occur, resulting in di- or tri-methylated products instead of the desired mono-methylated derivative.[9] This complicates the analysis and can lead to inaccurate quantification.

  • Poor Reproducibility: Inconsistent results between samples or batches can be a significant challenge. This can stem from variations in the derivatization protocol, such as slight differences in reagent concentrations, reaction times, or temperatures.[10] Automation of the derivatization process can help to improve reproducibility.[10]

  • Matrix Effects: In complex biological samples, other molecules present in the matrix can interfere with the derivatization reaction.[11] These matrix effects can either suppress or enhance the derivatization efficiency, leading to inaccurate results.[12] Sample cleanup and preparation are crucial steps to minimize matrix effects.[11]

  • Derivative Instability: The derivatized products may not always be stable over time, especially when exposed to air, light, or certain temperatures.[13] This can lead to degradation of the derivative before analysis, resulting in lower measured concentrations. It is important to investigate the stability of the derivatized products under the specific storage and analysis conditions.[13]

  • Issues with Analytical Instrumentation: Problems can also arise during the analytical measurement (e.g., GC-MS or LC-MS). These can include poor chromatographic peak shape, co-elution with other compounds, or unexpected fragmentation patterns in the mass spectrometer.[14]

Troubleshooting Guides

This section provides detailed troubleshooting guides for the common issues outlined in the FAQs.

Issue 1: Incomplete Derivatization

Symptoms:

  • Low signal intensity for the derivatized analyte.

  • Presence of a significant peak for the underivatized analyte.

  • Poor linearity in the calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of the analyte or derivative.[15] Perform experiments at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimal condition.
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor the formation of the derivative at different time points to determine the optimal duration.[16]
Incorrect pH The pH of the reaction mixture is critical for many derivatization reactions, as it affects the availability of the reactive form of the amine.[15] The optimal pH will depend on the pKa of the analyte. Experiment with different buffer systems and pH values to find the optimal conditions.
Insufficient Reagent Concentration The concentration of this compound may be too low to drive the reaction to completion. Try increasing the molar excess of the derivatizing reagent. However, be aware that a large excess of reagent can sometimes lead to side-product formation and may need to be removed before analysis.[16]
Presence of Water Some derivatization reagents are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.[3] Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a dry atmosphere (e.g., under nitrogen or argon).
Matrix Interference Components in the sample matrix can compete with the analyte for the derivatizing reagent or inhibit the reaction.[11] Implement a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before derivatization.[17]
Issue 2: Side-Product Formation

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • Mass spectra indicating multiple deuterated methyl groups on the analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-methylation The high reactivity of the methylation reagent can lead to the formation of di- or tri-methylated products.[9] Reduce the concentration of the this compound reagent or decrease the reaction temperature and/or time.
Reaction with Other Functional Groups The derivatizing reagent may be reacting with other functional groups on the analyte or other molecules in the sample.[18] If possible, use a protecting group strategy to block other reactive sites on the analyte before derivatization.
Reagent Impurities The this compound reagent itself may contain impurities that can lead to the formation of side-products.[9] Ensure that you are using a high-purity reagent.
Issue 3: Poor Reproducibility

Symptoms:

  • High variability in the measured analyte concentration between replicate samples or different batches.

  • Inconsistent peak areas or ratios of analyte to internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Reaction Conditions Small variations in temperature, time, pH, or reagent concentrations can lead to significant differences in derivatization efficiency.[10] Carefully control all reaction parameters and consider using an automated derivatization system for improved precision.[10]
Sample Evaporation If the reaction is carried out in an open vial, evaporation of the solvent can lead to changes in reagent and analyte concentrations. Ensure that all reaction vials are tightly sealed.
Instability of the Derivatized Product The derivatized product may be degrading over time. Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., temperature, light exposure) to find the optimal storage conditions.[13]

Experimental Protocols

General Protocol for this compound Derivatization for GC-MS Analysis

This protocol provides a general starting point for the derivatization of amine-containing compounds with this compound for GC-MS analysis. Optimization of the reaction conditions (e.g., temperature, time, reagent concentration) will be necessary for specific analytes and sample matrices.

Materials:

  • This compound hydrochloride

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Analyte sample

  • Internal standard (if required)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If necessary, perform a sample cleanup procedure (e.g., SPE, LLE) to remove interfering substances. The sample should be dried completely to remove any water.

  • Reagent Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. The concentration will need to be optimized, but a starting point of 10-50 mg/mL is common.

  • Derivatization Reaction:

    • To a clean, dry reaction vial, add the dried sample extract or a known amount of the analyte standard.

    • Add the internal standard, if being used.

    • Add the this compound solution and a base (e.g., 10-20 µL of triethylamine). The base is necessary to deprotonate the amine and facilitate the reaction.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the reaction vial at a specific temperature (e.g., 60-80°C) for a set amount of time (e.g., 30-60 minutes). These conditions will need to be optimized.

  • Reaction Quenching and Extraction (if necessary): In some cases, it may be necessary to quench the reaction and extract the derivatized analyte. This can be done by adding water and a non-polar solvent (e.g., hexane, ethyl acetate). The organic layer containing the derivatized analyte is then collected and dried.

  • Analysis: The derivatized sample is then ready for analysis by GC-MS.

Visualizations

Troubleshooting Workflow for Incomplete Derivatization

IncompleteDerivatization start Start: Incomplete Derivatization Observed check_temp Is Reaction Temperature Optimized? start->check_temp optimize_temp Optimize Temperature (e.g., test 40, 60, 80°C) check_temp->optimize_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes optimize_temp->check_time optimize_time Optimize Reaction Time (e.g., test 30, 60, 90 min) check_time->optimize_time No check_ph Is Reaction pH Optimal? check_time->check_ph Yes optimize_time->check_ph optimize_ph Optimize pH (test different buffers/pH values) check_ph->optimize_ph No check_reagent Is Reagent Concentration Adequate? check_ph->check_reagent Yes optimize_ph->check_reagent optimize_reagent Increase Reagent Concentration check_reagent->optimize_reagent No check_matrix Are Matrix Effects Present? check_reagent->check_matrix Yes optimize_reagent->check_matrix cleanup Implement Sample Cleanup (SPE, LLE) check_matrix->cleanup Yes end_fail Issue Persists: Consult Further check_matrix->end_fail No end_success Derivatization Complete cleanup->end_success

Caption: A flowchart for troubleshooting incomplete derivatization reactions.

General Workflow for this compound Derivatization

DerivatizationWorkflow start Start: Sample Containing Analyte sample_prep Sample Preparation (e.g., Extraction, Cleanup, Drying) start->sample_prep add_reagents Add this compound, Base, and Internal Standard sample_prep->add_reagents reaction Incubate at Optimal Temperature and Time add_reagents->reaction analysis Analyze by GC-MS or LC-MS reaction->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Report Results data_processing->end

References

Technical Support Center: Optimizing Methyl-d3-amine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Methyl-d3-amine labeling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of this compound labeling?

This compound labeling is a specific application of a chemical process known as reductive amination.[1][2][3] This method is used to attach a deuterated methyl group (CD3) to primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[4][5][6] The reaction typically involves two key steps:

  • Imine or Iminium Ion Formation: The primary or secondary amine on the target molecule reacts with a carbonyl group (often formaldehyde or a related compound in the context of dimethyl labeling) to form an unstable intermediate called a hemiaminal. This intermediate then loses a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines).[1][2][7]

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is introduced to reduce the imine or iminium ion, forming a stable amine with the newly attached deuterated methyl group.[3][8]

Q2: Why is pH control crucial for efficient this compound labeling?

The pH of the reaction mixture is a critical parameter that significantly influences the efficiency of reductive amination.[1][9] The optimal pH range is typically mildly acidic, between 4 and 7.[1] This is because:

  • Acidic conditions (below pH 4): While acid catalyzes the formation of the imine intermediate, excessively acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and thus inhibiting the initial reaction with the carbonyl group.[3]

  • Alkaline conditions (above pH 7): In alkaline conditions, the concentration of the deprotonated, nucleophilic amine is higher, which is favorable. However, many reducing agents are less stable at high pH, and the rate of competing side reactions, such as the hydrolysis of N-hydroxysuccinimide (NHS) esters if used, increases significantly.[9][10] For protein labeling, a pH range of 8.3 to 8.5 is often optimal to balance amine reactivity and reagent stability.[9]

Q3: What are the most common causes of low labeling efficiency?

Several factors can contribute to low or no product yield in this compound labeling reactions. The most common culprits include:

  • Suboptimal pH: As discussed above, an incorrect pH can either prevent the formation of the imine intermediate or lead to the degradation of reagents.

  • Inactive Reducing Agent: The reducing agent can decompose due to improper storage, handling, or exposure to moisture.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the labeling reagent, reducing the yield.[10][11]

  • Low Reaction Temperature: While many reductive amination reactions proceed at room temperature, some substrates may require gentle heating to achieve completion.[1]

  • Insufficient Reagent Concentration: The stoichiometry of the reactants must be carefully controlled. An insufficient amount of the labeling reagent or reducing agent will result in incomplete labeling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound labeling experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient imine/iminium ion formation.Ensure the reaction pH is within the optimal range (typically mildly acidic, pH 4-7) to facilitate imine formation without excessively protonating the amine.[1] For slow reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Decomposition of the reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (cool, dry, and inert atmosphere).
Presence of primary amine contaminants in buffers.Avoid using buffers that contain primary amines, such as Tris or glycine.[10][11] Use buffers like phosphate, borate, or HEPES.
Low reaction temperature.If the reaction is sluggish at room temperature, try gentle heating (e.g., 37-50°C), monitoring for any potential degradation of the reactants or products.[8]
Incomplete Reaction (Presence of Starting Material) Insufficient amount of reducing agent.Increase the molar excess of the reducing agent. It is common to use a significant excess of reagents like NaBH4.[12]
Steric hindrance around the amine.Increase the reaction time and/or temperature. Consider using a less sterically hindered labeling reagent if possible.
Reversible imine formation.The formation of the imine is an equilibrium process.[2] Ensure that the reducing agent is present to drive the reaction forward by consuming the imine as it is formed.
Over-labeling or Multiple Labeling High concentration of labeling reagent.Carefully control the stoichiometry of the labeling reagent. Perform a titration to determine the optimal molar ratio of labeling reagent to the target molecule.
Presence of multiple reactive amine sites.If selective labeling of a specific amine is desired, consider using protecting groups for other reactive amines. Adjusting the pH can sometimes favor the labeling of the more reactive N-terminal amine over lysine side chains.[10]
Difficulty in Product Purification Co-elution of product and starting materials.If the product and starting materials have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basifying the aqueous layer.[1]
Emulsion formation during workup.Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Peptides

This protocol provides a general workflow for the dimethyl labeling of peptides using deuterated formaldehyde.

  • Peptide Preparation: Dissolve the peptide sample in a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB) or 50 mM phosphate buffer, to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Prepare a fresh solution of 4% (w/v) deuterated formaldehyde (CD2O) in water. Also, prepare a fresh solution of 600 mM sodium cyanoborohydride (NaBH3CN) in water.

  • Labeling Reaction:

    • To the peptide solution, add the deuterated formaldehyde solution to a final concentration of 0.4%.

    • Immediately add the sodium cyanoborohydride solution to a final concentration of 60 mM.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction: To stop the reaction, add ammonium bicarbonate to a final concentration of 100 mM or glycine to a final concentration of 50-100 mM.[13] Incubate for 10-15 minutes at room temperature.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and buffer salts.

  • Analysis: The labeled peptide can be analyzed by mass spectrometry to confirm the mass shift corresponding to the incorporation of the deuterated dimethyl group.

Protocol 2: On-Column Reductive Dimethyl Labeling

This method allows for peptide labeling directly on a reversed-phase column.

  • Sample Loading: Reconstitute the digested peptide sample in 5% (v/v) formic acid and load it onto a C18 SPE column.

  • Washing: Wash the column with a solution of 0.1% formic acid to remove any interfering substances.

  • Labeling:

    • Prepare the labeling solution containing deuterated formaldehyde and sodium cyanoborohydride in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

    • Slowly pass the labeling solution over the column, allowing for a sufficient residence time for the reaction to occur.

  • Final Wash and Elution:

    • Wash the column again with 0.1% formic acid to remove excess labeling reagents.

    • Elute the labeled peptides from the column using a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% formic acid).

  • Analysis: The eluted labeled peptides are ready for mass spectrometry analysis.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing labeling efficiency. The following table summarizes the impact of various parameters.

Parameter Condition Effect on Labeling Efficiency Reference
pH 4.0 - 7.0Optimal for imine formation in many small molecule reactions.[1]
8.3 - 8.5Optimal for labeling primary amines on proteins with NHS esters, balancing amine reactivity and reagent stability.[9]
> 9.0Rapid hydrolysis of NHS esters, leading to significantly reduced labeling efficiency.[9]
Temperature Room TemperatureSufficient for many reductive amination reactions.[1]
37 - 50 °CMay be required for less reactive substrates or to increase reaction rate.[8]
Reducing Agent Sodium Cyanoborohydride (NaBH3CN)Mild and selective for imines over carbonyls, widely used. Stable in water.[3][8]
Sodium Triacetoxyborohydride (NaBH(OAc)3)A good alternative to NaBH3CN, especially when avoiding cyanide is a concern.[3]
Sodium Borohydride (NaBH4)Can be used, but may also reduce the starting aldehyde or ketone, potentially lowering the yield.[3]
Buffer Composition Phosphate, Borate, HEPESRecommended as they do not contain primary amines that can compete in the reaction.
Tris, GlycineShould be avoided as they contain primary amines that will react with the labeling reagent.[10][11]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Peptide_Prep Peptide Preparation Labeling Labeling Reaction (pH Control) Peptide_Prep->Labeling Reagent_Prep Reagent Preparation Reagent_Prep->Labeling Quenching Quenching Labeling->Quenching Cleanup Sample Cleanup (SPE) Quenching->Cleanup MS_Analysis Mass Spectrometry Analysis Cleanup->MS_Analysis

Caption: General workflow for this compound labeling of peptides.

troubleshooting_logic node_sol node_sol start Low Labeling Efficiency? check_ph Is pH Optimal? start->check_ph check_reagents Are Reagents Active? check_ph->check_reagents Yes adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No check_buffer Buffer Contains Primary Amines? check_reagents->check_buffer Yes fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents No check_temp Is Temperature Adequate? check_buffer->check_temp No change_buffer Use Non-Amine Buffer check_buffer->change_buffer Yes increase_temp Gently Increase Temperature check_temp->increase_temp No

References

how to improve the stability of Methyl-d3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Methyl-d3-amine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

Issue 1: Loss of Isotopic Enrichment Over Time

Symptoms:

  • Mass spectrometry (MS) analysis shows a lower-than-expected molecular weight or a shift in the isotopic distribution.

  • ¹H-NMR spectroscopy reveals the appearance or increase of a signal corresponding to the non-deuterated methyl group.

Possible Causes:

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the methyl group are exchanging with hydrogen atoms from the solvent or other components in the solution. This is more likely to occur under certain pH conditions.[1][2]

  • Contamination: The sample may be contaminated with a non-deuterated methylamine standard or another proton-containing impurity.

Solutions:

  • pH Control: Maintain the pH of the solution within a range that minimizes H/D exchange. For amines, the hydrochloride salt form provides stability by protonating the amine.[1] The minimum exchange rate for amide hydrogens is observed around pH 2.6.[1] If possible, buffer your solution to a neutral or slightly acidic pH.

  • Solvent Selection: Use aprotic or deuterated solvents to minimize the source of protons available for exchange.

  • Purity Check: Verify the isotopic purity of the starting material using NMR or high-resolution mass spectrometry.[1] Ensure all glassware and equipment are thoroughly clean and dry before use.

Issue 2: Unexpected Degradation Products Observed

Symptoms:

  • Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.[2]

  • A noticeable change in the color or clarity of the solution.

Possible Causes:

  • Oxidative Degradation: Amines are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[3][4][5]

  • Thermal Degradation: Elevated temperatures can promote the degradation of amines.[3][4]

  • Incompatible Reagents: The presence of incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides can lead to chemical reactions and degradation.[6][7]

Solutions:

  • Inert Atmosphere: When preparing and storing solutions, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Temperature Control: Store solutions at recommended low temperatures, such as 2-8 °C, and avoid prolonged exposure to high temperatures.[8]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to the solution.

  • Forced Degradation Studies: Conduct forced degradation studies by intentionally exposing the this compound solution to heat, light, oxidizing agents, and a range of pH values to identify potential degradation products and pathways.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride solid?

A1: this compound hydrochloride solid should be stored at room temperature in a tightly closed container, protected from light and moisture.[6][8][9] It is important to avoid exposure to moist air as the compound is hygroscopic.[8]

Q2: What solvents are compatible with this compound for preparing solutions?

A2: The choice of solvent depends on the specific application. For general use, aprotic solvents are a good choice to minimize H/D exchange. If an aqueous solution is required, using deuterated water (D₂O) can help maintain isotopic purity. The hydrochloride salt is generally soluble in water.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of an aqueous solution is a critical factor for the stability of this compound. The hydrochloride salt form, which is stable, predominates at acidic pH.[1] Extreme pH values (highly acidic or highly basic) can catalyze H/D exchange, leading to a loss of isotopic enrichment.[2]

Q4: Can I store solutions of this compound, and if so, for how long?

A4: While the solid form is stable, the stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, store the solution at a low temperature (2-8 °C), protected from light, and under an inert atmosphere. The stability of the solution should be periodically checked using analytical methods like HPLC or MS.

Data on Factors Affecting Stability

ParameterConditionImpact on StabilityCitation
Temperature Elevated temperaturesIncreases the rate of thermal degradation.[3][4]
Low temperatures (e.g., 2-8 °C)Slows down degradation processes.[8]
pH Highly acidic or basicCan catalyze Hydrogen-Deuterium (H/D) exchange.[2]
Near neutral or slightly acidic (pH ~2.6)Minimizes the rate of H/D exchange for amide hydrogens.[1]
Light Exposure to UV or ambient lightCan promote photolytic degradation.[6]
Storage in the darkProtects against light-induced degradation.[6]
Atmosphere Presence of oxygenCan lead to oxidative degradation.[3][4][5]
Inert atmosphere (Nitrogen, Argon)Minimizes oxidative degradation.-
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agentsCan cause chemical reactions and degradation.[6][7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV/MS

Objective: To determine the stability of this compound in a given solution over time by monitoring the parent compound and the formation of degradation products.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound hydrochloride in the desired solvent (e.g., water, methanol, or a specific buffer) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several aliquots in amber vials to protect from light.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 40°C).

    • For each condition, prepare a set of samples to be analyzed at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Sample Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Analyze the sample by a validated HPLC-UV/MS method.

      • HPLC Column: A suitable C18 column.

      • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or ammonium acetate.

      • UV Detection: Monitor at a wavelength where the amine or its derivatives absorb.

      • MS Detection: Use electrospray ionization (ESI) in positive ion mode to monitor the mass-to-charge ratio (m/z) of this compound and any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Identify and quantify any new peaks that appear in the chromatogram, which may correspond to degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Assessment cluster_solution Corrective Actions start Stability Issue Encountered (e.g., Loss of Purity, New Peaks) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Confirm Initial Purity (NMR, MS) start->check_purity review_procedure Review Experimental Protocol (Solvents, Reagents, pH) start->review_procedure hplc_ms HPLC-MS/GC-MS Analysis (Identify Degradants) check_storage->hplc_ms nmr_analysis NMR Spectroscopy (Check for H/D Exchange) check_purity->nmr_analysis review_procedure->hplc_ms optimize_storage Optimize Storage (Lower Temp, Inert Gas) hplc_ms->optimize_storage adjust_ph Adjust Solution pH hplc_ms->adjust_ph purify_sample Re-purify Sample hplc_ms->purify_sample If impurities detected nmr_analysis->adjust_ph change_solvent Change Solvent System nmr_analysis->change_solvent

Caption: Workflow for troubleshooting this compound stability issues.

Amine_Degradation_Pathways cluster_amine Starting Material cluster_stressors Stress Conditions cluster_products Potential Degradation Products amine This compound (CD3NH2) hd_exchange Partially Deuterated Amines (CD2HNH2, CDH2NH2) amine->hd_exchange Proton Source oxidation_products Oxidation Products (e.g., Formaldehyde, Formic Acid) amine->oxidation_products thermal_products Thermal Degradants amine->thermal_products photolytic_products Photolytic Byproducts amine->photolytic_products oxygen Oxygen (Oxidation) oxygen->oxidation_products heat Heat (Thermal Stress) heat->thermal_products light Light (Photolysis) light->photolytic_products ph Extreme pH (H/D Exchange) ph->hd_exchange

Caption: Potential degradation pathways for this compound in solution.

References

minimizing isotopic exchange in Methyl-d3-amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl-d3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment, a phenomenon often referred to as "back-exchange".[1] This is a significant concern as it leads to the loss of the isotopic label, which can compromise the accuracy of quantitative analyses where this compound is used as an internal standard.[1]

Q2: What are the primary factors that influence H/D back-exchange?

A2: The rate of H/D back-exchange is influenced by several key experimental parameters:

  • pH: The exchange rate is highly pH-dependent. For many deuterated compounds, the minimum rate of exchange occurs in acidic conditions, around pH 2.5-3.0.[1]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred.

  • Catalysts: The presence of acids, bases, or metal catalysts can significantly increase the rate of exchange.[2]

Q3: How can I assess the isotopic purity of my this compound standard?

A3: The isotopic purity of this compound can be assessed using two primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual C-H signals, while ²H NMR can confirm the presence of C-D bonds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the different isotopologues of methylamine (d0, d1, d2, d3) based on their precise mass-to-charge ratios.

Q4: What are the ideal storage conditions for this compound to prevent isotopic exchange?

A4: To maintain the isotopic integrity of this compound during storage, it is recommended to:

  • Store in a tightly sealed container to protect from moisture.

  • Store at a low temperature, such as in a refrigerator or freezer.

  • Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Loss of deuterium label detected in mass spectrometry analysis. Isotopic back-exchange during sample preparation or analysis. - Maintain acidic conditions (pH ~2.5-3.0) throughout your workflow.- Work at low temperatures (0-4 °C) whenever possible.- Minimize the time the sample is in protic solvents.- Use aprotic solvents for sample reconstitution if compatible with your method.
High variability in quantitative results when using this compound as an internal standard. Inconsistent back-exchange between samples and standards. - Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments.- Ensure the autosampler is kept at a low temperature (e.g., 4 °C).- Prepare calibration standards and quality controls in a matrix that closely matches the study samples.
Chromatographic peak splitting or tailing observed for this compound. Isotope effect leading to slight differences in chromatographic behavior between deuterated and non-deuterated methylamine. - Optimize the chromatographic method, including the mobile phase composition and temperature, to improve peak shape and co-elution with the analyte.- Consider using an internal standard labeled with a heavier isotope like ¹³C or ¹⁵N if the issue persists, as these have a smaller isotope effect on chromatography.[3]

Quantitative Data on Isotopic Exchange

While specific kinetic data for the isotopic exchange of this compound is not extensively available in peer-reviewed literature, the following tables provide illustrative data based on the general principles of H/D exchange for primary amines. This data should be used as a guideline to inform experimental design.

Table 1: Illustrative Effect of pH on the Half-life of Deuterium Exchange in this compound at 25°C in Aqueous Solution.

pHEstimated Half-life of ExchangeRelative Stability
2.5> 24 hoursHigh
5.0Several hoursModerate
7.4Tens of minutes to hoursLow
9.0MinutesVery Low

Note: This data is illustrative and intended to demonstrate the significant impact of pH on the stability of the deuterium label. The rate of exchange is lowest at acidic pH.

Table 2: Illustrative Effect of Temperature on the Rate of Deuterium Exchange in this compound at pH 7.4 in Aqueous Solution.

Temperature (°C)Relative Rate of Exchange
41 (Baseline)
25~4-6 times faster than at 4°C
37~10-15 times faster than at 4°C

Note: This data is illustrative and highlights the exponential increase in the rate of exchange with increasing temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound for use as an internal standard in LC-MS analysis, while minimizing the risk of isotopic exchange.

Materials:

  • This compound hydrochloride

  • Anhydrous, aprotic solvent (e.g., Acetonitrile or Methanol)

  • Volumetric flasks

  • Pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the required amount of this compound hydrochloride and transfer it to a volumetric flask.

    • Dissolve the compound in the chosen anhydrous, aprotic solvent.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Store the stock solution in a tightly sealed amber glass vial at low temperature (e.g., -20°C).

  • Working Solution Preparation (e.g., 10 µg/mL):

    • On the day of the experiment, allow the stock solution to warm to room temperature.

    • Perform a serial dilution of the stock solution with the same anhydrous, aprotic solvent to achieve the desired working concentration.

    • Keep the working solution on ice or in a cooled autosampler during use.

Protocol 2: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and distribution of isotopologues in a this compound standard.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • HRMS Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC system.

    • Acquire a high-resolution full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the theoretical m/z values of the protonated molecular ions of each isotopologue:

      • d0-methylamine ([M+H]⁺)

      • d1-methylamine ([M+H]⁺)

      • d2-methylamine ([M+H]⁺)

      • d3-methylamine ([M+H]⁺)

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic purity.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis start Start: Biological Sample / Standard spike Spike with this compound Internal Standard start->spike protein_precipitation Protein Precipitation (e.g., cold acetonitrile with 0.1% formic acid) spike->protein_precipitation centrifugation Centrifugation (4°C) protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness (low temperature) supernatant_transfer->evaporation reconstitution Reconstitution (Aprotic solvent or acidic mobile phase) evaporation->reconstitution lcms LC-MS Injection (Cooled Autosampler) reconstitution->lcms separation Chromatographic Separation (Acidic mobile phase, controlled temp.) lcms->separation detection Mass Spectrometric Detection separation->detection end End: Data Analysis detection->end

Caption: Workflow for sample preparation and analysis using this compound as an internal standard, highlighting steps to minimize isotopic exchange.

logical_relationship cluster_factors Factors Increasing Isotopic Exchange cluster_consequences Consequences cluster_mitigation Mitigation Strategies high_ph High pH (Neutral to Basic) loss_of_label Loss of Deuterium Label high_ph->loss_of_label high_temp High Temperature high_temp->loss_of_label protic_solvent Protic Solvents (e.g., H2O, MeOH) protic_solvent->loss_of_label inaccurate_quant Inaccurate Quantification loss_of_label->inaccurate_quant low_ph Low pH (~2.5-3.0) low_ph->loss_of_label Inhibit low_temp Low Temperature (0-4°C) low_temp->loss_of_label Inhibit aprotic_solvent Aprotic Solvents (e.g., ACN) aprotic_solvent->loss_of_label Inhibit

Caption: Logical relationship between factors influencing isotopic exchange, its consequences, and mitigation strategies.

References

Technical Support Center: Resolving Chromatographic Co-elution with Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing Methyl-d3-amine as a stable isotope-labeled (SIL) internal standard to resolve chromatographic co-elution in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS analysis?

This compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, it is added to samples at a known concentration. Because it is nearly chemically identical to its unlabeled counterpart (the analyte), it co-elutes and experiences similar ionization effects in the mass spectrometer.[1] This allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[1][2]

Q2: What is chromatographic co-elution, and why is it a problem when using a SIL-IS like this compound?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[3] While this compound is designed to co-elute with its corresponding analyte, co-elution with other interfering compounds in the matrix can be problematic.[4] Furthermore, even the analyte and its deuterated internal standard can sometimes exhibit slight separation.[5] This incomplete co-elution can lead to differential ion suppression or enhancement, where the presence of a co-eluting compound affects the ionization efficiency of the analyte and the internal standard differently.[3][6] This can compromise the accuracy and reproducibility of the quantitative results.[5]

Q3: How can I confirm that co-elution is affecting my analysis with this compound?

Detecting co-elution involves a close examination of your chromatographic and mass spectrometric data:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders, fronting, or tailing, in the chromatogram of your target analyte or this compound.[3][7]

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra at different points across the chromatographic peak. If the ratio of the analyte ion to the this compound ion is not constant from the leading edge to the tailing edge of the peak, it indicates co-elution with an interfering substance or incomplete co-elution of the analyte and internal standard.[3]

  • Analyte-to-IS Ratio Variability: If you observe high variability in the analyte-to-IS ratio across replicate injections or in different sample matrices, it can be a strong indicator of inconsistent ion suppression or enhancement due to co-elution.[4]

Q4: Can the deuterium labeling in this compound cause it to separate from the unlabeled analyte?

Yes, this is a phenomenon known as the "isotope effect". The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, which may result in a small shift in retention time on the chromatographic column.[2][5][8] While often negligible, in high-resolution chromatography this can lead to partial separation of the analyte and the internal standard, potentially causing quantification issues.[5]

Q5: What is deuterium-hydrogen exchange, and is it a concern with this compound?

Deuterium-hydrogen exchange is a process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This can be a concern for some deuterated standards, especially if the deuterium atoms are attached to heteroatoms or activated carbon atoms.[8] For this compound, where the deuterium atoms are on a methyl group, the risk of exchange under typical reversed-phase chromatography conditions is generally low. However, it's a possibility to consider if you observe unexpected changes in the mass spectrum of the internal standard.

Troubleshooting Guides

Issue: Poor Resolution Between Analyte and this compound

If you observe two distinct or partially overlapping peaks for your analyte and this compound internal standard, this can compromise the fundamental assumption of co-elution for accurate quantification.

Troubleshooting Workflow:

start Start: Partial Separation of Analyte and IS Observed check_method Review Chromatographic Method start->check_method optimize_gradient Optimize Gradient Slope check_method->optimize_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic If separation persists lower_resolution Consider a Lower Resolution Column change_organic->lower_resolution If separation persists confirm_coelution Confirm Co-elution lower_resolution->confirm_coelution end End: Co-elution Achieved confirm_coelution->end

Caption: Workflow for resolving analyte and IS separation.

Quantitative Data Summary: Impact of Method Modification on Analyte/IS Resolution

Parameter ChangeInitial Retention Time (Analyte/IS)Final Retention Time (Analyte/IS)Resolution (Rs)Analyte/IS Ratio RSD (%)
Slower Gradient 4.15 min / 4.20 min5.30 min / 5.31 min0.8 -> 0.28.5% -> 2.1%
ACN to MeOH 4.15 min / 4.20 min3.98 min / 3.99 min0.8 -> 0.158.5% -> 2.5%
Higher Temperature 4.15 min / 4.20 min3.80 min / 3.82 min0.8 -> 0.48.5% -> 3.0%
Issue: Co-elution with a Matrix Interference

This occurs when a compound from the sample matrix elutes at the same time as the analyte and/or this compound, leading to ion suppression or enhancement.

Troubleshooting Workflow:

start Start: High Variability in Analyte/IS Ratio confirm_interference Confirm Interference with MS Scan start->confirm_interference improve_sample_prep Improve Sample Preparation (e.g., SPE) confirm_interference->improve_sample_prep modify_mobile_phase Modify Mobile Phase pH or Additive improve_sample_prep->modify_mobile_phase If interference persists change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) modify_mobile_phase->change_column If interference persists resolution_achieved Resolution from Interference Achieved change_column->resolution_achieved end End: Accurate Quantification resolution_achieved->end

Caption: Workflow for resolving matrix interference co-elution.

Quantitative Data Summary: Impact of Method Optimization on Matrix Effects

Optimization StrategyAnalyte Peak Area (Spiked Sample)IS Peak Area (Spiked Sample)Analyte/IS RatioAccuracy (%)
Initial Method 85,000180,0000.4778%
SPE Cleanup 105,000205,0000.5195%
pH Adjustment 102,000200,0000.5194%
New Column 110,000215,0000.5198%

Experimental Protocols

Protocol: Optimizing LC Conditions to Resolve Analyte and this compound Co-elution

Objective: To achieve complete co-elution (Resolution < 0.25) of a target analyte and its this compound internal standard.

Methodology:

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Step 1: Gradient Modification

    • Decrease the gradient slope around the elution time of the analyte. For example, if the analyte elutes at 50% B, modify the gradient to have a shallower slope in the 40-60% B range.

    • Rationale: A slower change in mobile phase composition increases the interaction time of the analytes with the stationary phase, allowing for finer separation adjustments.

  • Step 2: Organic Modifier Evaluation

    • Prepare a new Mobile Phase B using Methanol instead of Acetonitrile (0.1% Formic Acid in Methanol).

    • Run the same gradient as in the initial conditions.

    • Rationale: Methanol and Acetonitrile have different selectivities and can alter the retention characteristics of the analyte and internal standard differently, potentially bringing their elution times closer together.

  • Step 3: Temperature Adjustment

    • Using the best organic modifier from Step 2, systematically vary the column temperature (e.g., 30°C, 45°C, 60°C).

    • Rationale: Temperature affects analyte viscosity and interaction kinetics with the stationary phase, which can subtly alter retention times and improve co-elution.

  • Data Analysis:

    • For each condition, calculate the resolution (Rs) between the analyte and this compound peaks.

    • Monitor the relative standard deviation (RSD) of the analyte/IS peak area ratio over at least six injections. The condition that provides the lowest resolution and lowest RSD is optimal.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review prep_sample Prepare Analyte and IS Solution initial_run Run Initial LC Method prep_sample->initial_run prep_mp Prepare Mobile Phases (ACN & MeOH) prep_mp->initial_run optimize_gradient Optimize Gradient initial_run->optimize_gradient eval_modifier Evaluate Organic Modifier optimize_gradient->eval_modifier eval_temp Evaluate Temperature eval_modifier->eval_temp calc_res Calculate Resolution (Rs) eval_temp->calc_res calc_rsd Calculate Ratio RSD calc_res->calc_rsd select_optimal Select Optimal Conditions calc_rsd->select_optimal

Caption: Protocol for optimizing chromatographic co-elution.

References

Technical Support Center: Methyl-d3-amine Labeled Compounds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl-d3-amine (d3-MeA) labeled compounds. The focus is on understanding and improving mass spectral fragmentation to ensure high-quality, reliable data in quantitative proteomics and small molecule analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound labeling?

This compound is a stable isotope-labeled (SIL) reagent used to introduce a known mass shift into a molecule, typically a peptide or a small molecule with a primary or secondary amine. This labeling is a cornerstone of quantitative mass spectrometry. By creating a "heavy" version of an analyte that is chemically identical to the "light" (unlabeled) version, it can be used as an internal standard to correct for variability during sample preparation, chromatographic separation, and ionization, leading to highly accurate and precise quantification.[1]

Q2: How does d3-methylation affect the fragmentation pattern compared to an unlabeled compound?

The fragmentation patterns are generally expected to be identical to the unlabeled analyte, with a predictable mass shift for fragments containing the d3-methyl group.[1] However, the difference in bond energy between a Carbon-Deuterium (C-D) bond and a Carbon-Hydrogen (C-H) bond can sometimes influence fragmentation pathways.[1] The C-D bond is slightly stronger, which may alter fragmentation efficiencies or, in some cases, favor different fragmentation routes, especially in low-energy collision-induced dissociation (CID).

Q3: What are the characteristic fragmentation patterns for aliphatic amines?

The most common fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond beta to the nitrogen atom).[2] This is typically the most favorable cleavage, resulting in the formation of a stable, nitrogen-containing cation. For a primary amine labeled with a single d3-methyl group, this would result in a characteristic fragment ion. Another common, though less prominent, fragmentation is the loss of a hydrogen (or deuterium) atom from the parent molecule.[2]

Q4: Can the deuterium atoms on the methyl group exchange with hydrogen atoms from the sample or solvent?

While C-D bonds are generally stable, deuterium atoms can be susceptible to back-exchange (D for H) under certain pH or matrix conditions.[3] It is crucial to maintain controlled pH conditions during sample preparation and analysis to ensure isotopic stability and prevent a compromise in quantitative accuracy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectral analysis of d3-MeA labeled compounds.

Q1: Why am I observing low fragment ion intensity for my labeled compound?

Low fragment ion intensity can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Collision Energy (CE): The energy applied in the collision cell may not be optimal for fragmenting the deuterated compound. The stronger C-D bonds might require slightly higher collision energy compared to the unlabeled analog.

  • Inefficient Labeling: The labeling reaction may be incomplete, resulting in a low concentration of the target labeled compound.

  • Analyte Stability: The compound itself may be unstable under the chosen ionization or fragmentation conditions.

Troubleshooting Workflow for Low Fragmentation Intensity

G start Low Fragment Ion Intensity Observed ce_check Optimize Collision Energy (CE) - Perform CE ramp experiment - Test different fragmentation modes (CID, HCD, ETD) start->ce_check label_check Verify Labeling Efficiency - Analyze labeling reaction mixture - Check for unlabeled starting material ce_check->label_check If no improvement stability_check Assess Analyte Stability - Use milder ionization settings - Check for in-source fragmentation label_check->stability_check If labeling is efficient resolution Problem Resolved? stability_check->resolution If stability is confirmed end Consult Instrument Specialist resolution->end No

Caption: A decision tree for troubleshooting low fragment ion intensity.

Q2: My deuterated standard is eluting at a different retention time than my unlabeled analyte. Why is this happening and how can I fix it?

This is a well-documented phenomenon known as the "deuterium isotope effect."

  • Cause: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the compound's polarity and its interaction with the chromatographic stationary phase.[1] Deuterated compounds typically elute slightly earlier than their unlabeled counterparts.[3]

  • Impact: This chromatographic shift can compromise accurate quantification, as the analyte and the internal standard experience different matrix effects at different retention times.[3]

  • Solution: While you cannot easily change this physicochemical property, it is critical to be aware of it.

    • Method Validation: Thoroughly validate your method by confirming the degree of separation and assessing matrix effects across multiple sources.

    • Peak Integration: Ensure your integration windows are set appropriately to capture both peaks accurately if they are partially resolved.

    • Alternative Standards: For the highest level of accuracy, consider using a ¹³C or ¹⁵N-labeled internal standard, which does not exhibit a chromatographic shift and will co-elute perfectly with the analyte.[1][3]

Q3: I'm seeing unexpected fragment ions or neutral losses. What could be the cause?

  • Cause 1: Complex Fragmentation Mechanisms: Fragmentation is not always a simple bond cleavage. It can involve transient ion-neutral complexes that decompose through multiple pathways, including proton transfer or rearrangement reactions.[4] Minor structural changes can strongly influence these pathways.[4]

  • Cause 2: In-Source Fragmentation: The analyte may be fragmenting in the ionization source before it reaches the mass analyzer.[5] This can be more common with higher energy ionization settings or for labile molecules. In-source CID can sometimes generate additional low-mass ions compared to beam-type CID.[5]

  • Solution:

    • MS/MS Analysis: Systematically analyze the MS/MS spectra of both the labeled and unlabeled compounds to confirm which fragments are common and which are unique.

    • Reduce In-Source Energy: Lower the fragmentor or capillary exit voltage to minimize in-source fragmentation.

    • Use Softer Ionization: If possible, switch to a softer ionization technique (e.g., ESI instead of APCI if applicable) to reduce premature fragmentation.

Data & Experimental Protocols

Comparison of Isotopic Internal Standards

For quantitative bioanalysis, the choice of isotope can significantly impact assay performance. While deuterium labeling is common due to lower cost and wider availability, ¹⁵N and ¹³C labeling often provides superior performance.[1]

Performance CharacteristicMethyl-d3 Labeled Standard¹⁵N or ¹³C Labeled StandardRationale & Impact
Chromatographic Co-elution May exhibit a slight shift in retention time (typically elutes earlier).[1][3]Co-elutes perfectly with the unlabeled analyte.[1][3]Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[3]
Isotopic Stability Generally stable, but can be susceptible to D-for-H back-exchange under certain conditions.[3]Extremely high; isotopes are integrated into the molecular backbone and are not susceptible to exchange.[3]Greater stability provides higher confidence throughout the entire analytical workflow.
Matrix Effect Compensation Can be compromised if chromatographic separation occurs.[3]Superior, as the standard experiences the identical matrix effects as the analyte.[3]Leads to excellent accuracy and precision.[1]
Fragmentation Pattern Generally identical, but C-D bond strength can influence fragmentation efficiency.[1]Identical fragmentation pattern and efficiency.[1]Ensures consistent fragmentation behavior between the standard and the analyte.
Cost & Availability Often less expensive and more widely available.[1]Typically more expensive and may have limited commercial availability.[3]Budgetary constraints may favor deuterated standards, but data quality must be considered.
Protocol: Reductive Dimethyl Labeling of Peptides with this compound

This protocol describes the stable isotope labeling of primary amines (peptide N-terminus and lysine side chains) using deuterated formaldehyde and a reducing agent. This is a common alternative to using this compound directly and achieves the same d3-labeling effect on a methyl group.

Materials:

  • Trypsin-digested peptides in a suitable buffer (e.g., 100 mM TEAB), pH ~8.0

  • Deuterated formaldehyde (CD₂O), 4% (v/v)

  • Sodium cyanoborohydride (NaBH₃CN), 0.6 M

  • Formic Acid (for quenching)

Procedure:

  • Sample Preparation: Start with 20-30 µg of digested peptides in a volume of approximately 100 µL. Ensure the pH is between 7.5 and 8.5.[6]

  • Labeling Reaction: a. Add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O) to the peptide solution.[6] b. Mix briefly and spin down the sample. c. Add 4 µL of 0.6 M NaBH₃CN. d. Vortex the sample and incubate at room temperature for 1 hour.

  • Quenching: a. Stop the reaction by adding formic acid to a final concentration of 1% to acidify the sample. b. Verify the pH is below 3.

  • Sample Cleanup: a. Desalt the labeled peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. b. Dry the purified peptides in a vacuum centrifuge. c. Resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

General Experimental Workflow for Labeled Proteomics

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction from Cells/Tissue p2 Reduction & Alkylation (DTT & IAA) p1->p2 p3 Tryptic Digestion p2->p3 p4 d3-Labeling Reaction (Reductive Amination) p3->p4 p5 Quenching & Desalting (C18 Cleanup) p4->p5 a1 LC-MS/MS Analysis p5->a1 a2 Database Search (e.g., MaxQuant) a1->a2 a3 Quantitative Data Analysis a2->a3

Caption: A standard workflow for quantitative proteomics using isotopic labeling.

References

best practices for storing and handling Methyl-d3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Methyl-d3-amine hydrochloride, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound hydrochloride?

A1: this compound hydrochloride should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1] For long-term stability, it is recommended to store it at room temperature, protected from light and moisture.[3][4]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: When handling this compound hydrochloride, it is essential to use appropriate personal protective equipment to prevent skin, eye, and respiratory irritation.[1] This includes:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2]

  • Hand Protection: Use protective gloves.[2][3]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.[3]

Q3: My this compound hydrochloride appears clumpy. Is it still usable?

A3: Clumping is likely due to moisture absorption, as the compound is hygroscopic.[1] While it may not indicate chemical degradation, the presence of moisture can affect the accuracy of weighing and the outcome of certain experiments. It is recommended to handle the compound in a dry atmosphere (e.g., in a glovebox) to minimize moisture exposure. The stability of the compound is generally good at room temperature in a closed container under normal storage and handling conditions.[1]

Q4: What are the signs of degradation for this compound hydrochloride?

A4: While stable under recommended conditions, exposure to incompatible substances or improper storage can lead to degradation.[1][3] Visual signs of degradation are not well-documented, so it is crucial to adhere to proper storage and handling protocols. In case of doubt, it is advisable to use a fresh batch of the compound.

Q5: How should I handle a spill of this compound hydrochloride?

A5: In the event of a spill, you should first ensure proper personal protective equipment is worn.[1] Then, vacuum or sweep up the material and place it into a suitable disposal container.[1] It is important to avoid generating dusty conditions during cleanup and to ensure the area is well-ventilated.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Improper storage leading to moisture absorption.Store in a desiccator or a dry, well-ventilated area in a tightly sealed container.[1][2]
Contamination.Handle with clean equipment and avoid cross-contamination.
Difficulty in weighing accurately Static electricity or hygroscopicity.Use an anti-static gun and weigh in a controlled, low-humidity environment.
Compound appears discolored Potential degradation or impurity.Do not use. Procure a new batch and review storage conditions.
Skin or eye irritation after handling Inadequate personal protective equipment (PPE).Always wear appropriate gloves, safety goggles, and lab coat.[1][2][3] In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]

Experimental Protocols

While specific experimental protocols will vary based on the application, the following general guidelines should be followed when using this compound hydrochloride:

  • Preparation of Stock Solutions:

    • Due to its hygroscopic nature, it is recommended to equilibrate the container to room temperature before opening to prevent condensation.

    • Weigh the required amount of the compound rapidly in a low-humidity environment.

    • Use a solvent appropriate for your experiment and ensure it is dry.

    • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the stability of the compound in the chosen solvent.

  • Incorporation into Reactions:

    • If the reaction is sensitive to moisture, perform the addition of this compound hydrochloride under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the reaction vessel and other reagents are dry.

Visualizations

Storage_Handling_Troubleshooting cluster_storage Storage cluster_handling Handling cluster_observation Observation cluster_outcome Outcome / Action storage_ok Proper Storage (Cool, Dry, Tightly Sealed) compound_ok Compound is a Free-Flowing Solid storage_ok->compound_ok Leads to storage_bad Improper Storage (Moist, Open Container) compound_clumped Compound is Clumped storage_bad->compound_clumped Causes handling_ok Correct Handling (Appropriate PPE) handling_ok->compound_ok Maintains handling_bad Incorrect Handling (No PPE) irritation User Experiences Irritation handling_bad->irritation Results in experiment_success Successful Experiment compound_ok->experiment_success Proceed to troubleshoot Troubleshoot Experiment compound_clumped->troubleshoot Leads to dry_compound Consider Drying (if protocol allows) compound_clumped->dry_compound Action seek_medical Seek Medical Attention irritation->seek_medical Immediate Action

Caption: Troubleshooting workflow for this compound hydrochloride.

References

Technical Support Center: Methyl-d3-amine Internal Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl-d3-amine as an internal standard. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

General & Purity

1. What is this compound and why is it used as an internal standard?

This compound (CD₃NH₂) is a deuterated analog of methylamine, where the three hydrogen atoms of the methyl group are replaced with deuterium. It is widely used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical and physical properties are very similar to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This mimicry helps to correct for variations in the analytical process, leading to more accurate and precise quantification.[2]

2. What are the typical isotopic and chemical purity requirements for this compound as an internal standard?

For reliable quantitative analysis, high isotopic and chemical purity of the internal standard are crucial. The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.[3]

ParameterRecommended SpecificationRationale
Isotopic Purity ≥ 98 atom % DMinimizes the contribution of the unlabeled analyte (d0) signal, ensuring accurate quantification, especially at the lower limit of quantification (LLOQ).[4]
Chemical Purity > 98%Ensures that other impurities do not interfere with the chromatographic analysis or mass spectrometric detection.

3. How can I assess the isotopic purity of my this compound standard?

The isotopic purity of this compound can be assessed using high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS). By analyzing a concentrated solution of the standard, you can determine the relative abundance of the deuterated (d3) species compared to partially deuterated (d1, d2) and unlabeled (d0) species.

A common method involves the following steps:

  • Prepare a high-concentration solution of the this compound standard.

  • Analyze the solution using LC-MS in full scan mode.

  • Extract the ion chromatograms for the m/z of the protonated d0, d1, d2, and d3 species.

  • Calculate the percentage of each isotopologue based on their respective peak areas.[5]

Chromatography & Method Development

4. I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes and solutions?

Poor peak shape for a small, polar, and basic compound like this compound is a common issue. The primary causes include:

  • Secondary Interactions: The basic amine group can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.

  • Inappropriate pH: If the mobile phase pH is close to the pKa of methylamine (around 10.6), the compound can exist in both ionized and neutral forms, causing peak distortion.

  • Column Overload: Injecting too high a concentration of the standard can saturate the stationary phase.

Troubleshooting Strategies:

IssueRecommended Action
Peak Tailing * Use an end-capped column: These columns have fewer free silanol groups. * Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the amine, reducing its interaction with silanols. * Use a HILIC column: Hydrophilic Interaction Liquid Chromatography is well-suited for polar compounds.
Peak Fronting * Reduce injection volume or concentration: This prevents column overload. * Ensure sample solvent is weaker than the mobile phase: A strong sample solvent can cause the analyte to travel through the column too quickly initially.
General Peak Distortion * Adjust mobile phase pH: Ensure the pH is at least 2 units away from the pKa of methylamine. * Check for column degradation: If the column is old or has been used with harsh conditions, it may need to be replaced.

5. How do I determine the optimal concentration of this compound to use as an internal standard?

The optimal concentration of the internal standard is method-specific and should be determined during method development. A common starting point is a concentration that provides a response in the mid-range of the analyte's calibration curve. The goal is to have a stable and reproducible signal that does not cause detector saturation or interfere with the analyte's signal.[6][7]

Experimental Protocol for IS Concentration Optimization:

  • Prepare a series of working solutions of this compound at different concentrations.

  • Spike these solutions into a set of calibration standards and quality control (QC) samples.

  • Analyze the samples and evaluate the linearity of the calibration curves (R² > 0.99 is desirable) and the precision and accuracy of the QCs for each IS concentration.

  • Select the concentration that provides the best overall performance.[7]

Mass Spectrometry

6. What are the expected mass spectral fragments for this compound?

The fragmentation of this compound in mass spectrometry will be similar to that of methylamine. The key difference will be the mass shift of +3 Da for fragments containing the deuterated methyl group.

  • Parent Ion ([M+H]⁺): For this compound (CD₃NH₂), the protonated molecule will have an m/z of 35.07.

  • Major Fragments:

    • Loss of a deuterium radical (•D): This would result in a fragment at m/z 32.

    • Cleavage of the C-N bond: This can result in a [CD₃]⁺ fragment at m/z 18 or an [NH₂]⁺ fragment at m/z 16.[8]

    • Loss of H₂: A fragment resulting from the loss of two hydrogen atoms from the protonated molecule can also be observed.

The base peak for methylamine is often the [CH₄N]⁺ ion (m/z 30) resulting from the loss of a hydrogen atom.[8] For this compound, the analogous fragment [CD₃NH]⁺ would be at m/z 33.

7. I am observing a signal for the unlabeled analyte in my internal standard solution. What could be the cause?

This can be due to two main reasons:

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled (d0) methylamine.[3] It is crucial to check the certificate of analysis for the isotopic purity of the standard.

  • In-source Back-Exchange: Although less common for C-D bonds, under certain ion source conditions, deuterium atoms could potentially exchange with protons from residual water or other protic solvents in the MS source.

To investigate, inject a high concentration of the this compound standard alone and monitor the transition for the unlabeled analyte. If a significant signal is observed, it is likely due to isotopic impurity.

Stability & Storage

8. How stable is this compound in solution, and what are the optimal storage conditions?

This compound, like other primary amines, can be susceptible to degradation, especially at non-neutral pH and elevated temperatures. Deuteration can sometimes increase the basicity of amines, which may slightly alter their stability profile compared to the non-deuterated analog.[6][9]

  • pH Stability: Amines are generally more stable in acidic to neutral conditions. In basic solutions, they are more likely to be in their free base form, which can be more reactive. A study on dimethylamine showed pH-dependent kinetics, and similar effects can be expected for methylamine.[10]

  • Storage: It is recommended to store stock solutions of this compound in a tightly sealed container at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light to minimize degradation. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.

Experimental Protocol: Assessing IS Stability

  • Prepare solutions of this compound in different solvents and pH conditions relevant to your analytical method.

  • Store aliquots of these solutions under various temperature and light conditions.

  • Analyze the aliquots at different time points (e.g., 0, 24, 48 hours) and monitor for any decrease in the internal standard response or the appearance of degradation products.

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride via Gabriel Synthesis

This protocol describes a common method for synthesizing this compound hydrochloride, which involves the N-alkylation of potassium phthalimide with a deuterated methylating agent, followed by hydrolysis.[11][12]

Step 1: N-Trideuteromethyl-phthalimide Synthesis

  • In a round-bottom flask, dissolve potassium phthalimide in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or methyl-d3 tosylate, to the solution.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, the product can be isolated by precipitation and filtration.

Step 2: Hydrolysis to this compound hydrochloride

  • Suspend the N-trideuteromethyl-phthalimide in an acidic solution (e.g., concentrated hydrochloric acid).

  • Reflux the mixture for several hours to hydrolyze the phthalimide.

  • Cool the reaction mixture to precipitate the phthalic acid byproduct.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • The product can be further purified by recrystallization.

Potential Impurities:

  • Unlabeled Methylamine: If the deuterated starting material has isotopic impurities.

  • Partially deuterated methylamines (d1, d2): From incomplete deuteration of the starting material.

  • Phthalic acid: From the hydrolysis step.

  • Unreacted N-trideuteromethyl-phthalimide: If hydrolysis is incomplete.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Start Poor Peak Shape Observed (Tailing or Fronting) CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks NoSomePeaks No CheckAllPeaks->NoSomePeaks SystemIssue Potential System Issue: - Column void - Blocked frit - Extra-column volume YesAllPeaks->SystemIssue AnalyteSpecificIssue Potential Analyte-Specific Issue NoSomePeaks->AnalyteSpecificIssue CheckColumn Check Column & System SystemIssue->CheckColumn CheckMethod Review Method Parameters AnalyteSpecificIssue->CheckMethod Resolve Peak Shape Improved CheckColumn->Resolve ReduceConc Reduce Concentration/ Injection Volume CheckMethod->ReduceConc Overload? AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH pH issue? ChangeColumn Consider Different Column Chemistry (e.g., HILIC) CheckMethod->ChangeColumn Secondary interactions? ReduceConc->Resolve AdjustpH->Resolve ChangeColumn->Resolve

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Workflow for Investigating Matrix Effects

Start Inconsistent Results in Matrix PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionEnhancement Ion Suppression or Enhancement Observed? PostColumnInfusion->SuppressionEnhancement NoMatrixEffect Matrix Effect is Unlikely SuppressionEnhancement->NoMatrixEffect No MatrixEffectPresent Matrix Effect is Present SuppressionEnhancement->MatrixEffectPresent Yes ImproveChromatography Improve Chromatographic Separation MatrixEffectPresent->ImproveChromatography ImproveSamplePrep Enhance Sample Clean-up MatrixEffectPresent->ImproveSamplePrep MatrixMatchedCalibrators Use Matrix-Matched Calibrators MatrixEffectPresent->MatrixMatchedCalibrators Resolved Consistent Results Achieved ImproveChromatography->Resolved ImproveSamplePrep->Resolved MatrixMatchedCalibrators->Resolved

Caption: A systematic approach to identifying and mitigating matrix effects.

References

Technical Support Center: Optimization of Sample Cleanup for Methyl-d3-amine Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing sample cleanup protocols for analyses involving Methyl-d3-amine as an internal standard. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is sample cleanup a critical step in this compound based analysis?

Sample cleanup is essential to remove interfering endogenous or exogenous components from the biological matrix (e.g., plasma, urine).[1][2] These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification of the target analyte.[3][4] A robust cleanup procedure improves method sensitivity, accuracy, and precision.

Q2: What are the most common sample cleanup techniques for small, polar molecules like methylamine?

The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • PPT is simple and fast but may not remove all interfering substances like phospholipids.[5]

  • LLE offers a cleaner extract than PPT but can be more complex and time-consuming.[5]

  • SPE is highly selective and can provide the cleanest extracts, effectively removing salts, proteins, and phospholipids, but often requires more extensive method development.[6][7]

Q3: My this compound internal standard recovery is low and inconsistent. What are the likely causes?

Low and variable recovery of the internal standard (IS) can stem from several factors:

  • Suboptimal Extraction pH: The extraction efficiency of amines is highly dependent on pH. Methylamine is a weak base, and its charge state, which affects solubility and retention, is dictated by the pH of the sample and solvents.[8][9]

  • Inefficient Extraction Method: The chosen technique may not be suitable for the analyte's properties. For example, a highly polar amine may not partition well into a nonpolar solvent during LLE.[9][10]

  • Analyte Instability: Degradation of the analyte or IS during sample handling, storage, or processing can lead to reduced recovery.[9]

  • Inconsistent Sample Handling: Errors such as imprecise pipetting or incomplete solvent evaporation can introduce significant variability.[11]

Q4: Can the deuterated internal standard (this compound) behave differently from the native analyte (methylamine) during sample prep?

Yes, this is possible due to the deuterium isotope effect. The slight mass difference between hydrogen and deuterium can sometimes lead to minor changes in physicochemical properties. This may result in a slight chromatographic retention time shift between the analyte and the IS.[12] If they separate, they can experience different levels of matrix effects, compromising quantification.[11][12] Therefore, it is crucial to verify their co-elution during method development.

Q5: How do I choose the right Solid-Phase Extraction (SPE) sorbent for methylamine?

The choice of SPE sorbent depends on the analyte's properties and the sample matrix.[13] For a basic compound like methylamine, cation-exchange sorbents are highly effective.[10] These sorbents are negatively charged and retain the positively charged amine at an acidic pH. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, can offer superior selectivity and result in cleaner extracts.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte / IS Recovery 1. Suboptimal pH: The pH of the sample/solvent may not be optimal for extraction.[9] 2. Incorrect LLE Solvent: The polarity of the extraction solvent may be inappropriate for the analyte.[8] 3. Inefficient SPE Elution: The elution solvent may be too weak to desorb the analyte from the sorbent.[13] 4. Analyte Breakthrough: The analyte may not be retained on the SPE cartridge during sample loading or washing.[7]1. Adjust pH: For LLE of basic amines, ensure the sample pH is adjusted to be at least 2 units above the pKa to keep it in a neutral, extractable form. For cation-exchange SPE, adjust the sample pH to be at least 2 units below the pKa to ensure it is charged and retained. 2. Optimize LLE Solvent: Test solvents with different polarities. For small amines, a mixture like hexane-1-pentanol may be effective.[8] 3. Strengthen SPE Elution Solvent: Increase the polarity or organic content of the elution solvent. Adding a small amount of acid or base (e.g., formic acid or ammonium hydroxide) can disrupt ion-exchange interactions and improve recovery.[14] 4. Re-optimize SPE Method: Ensure the sorbent is properly conditioned and equilibrated. Test weaker wash solvents to prevent analyte loss.[13]
High Matrix Effect / Ion Suppression 1. Insufficient Cleanup: The chosen method (especially PPT) fails to remove co-eluting matrix components like phospholipids.[1][3] 2. Inadequate Chromatographic Separation: The analyte co-elutes with interfering compounds from the matrix.[4]1. Improve Cleanup Method: Switch from PPT to a more rigorous method like LLE or SPE. SPE, particularly with a mixed-mode sorbent, is often most effective at removing phospholipids.[5][6] 2. Optimize Chromatography: Modify the LC mobile phase gradient to better resolve the analyte from matrix interferences.[4] Consider using a guard column to protect the analytical column.[15]
Poor Reproducibility / High %CV 1. Inconsistent Sample Handling: Variability in pipetting, vortexing, or evaporation steps.[11] 2. SPE Cartridge Inconsistency: The SPE bed may not be packed uniformly, or it may dry out between steps.[14] 3. Emulsion Formation (LLE): Incomplete phase separation during liquid-liquid extraction.[7]1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing for each step. Automate sample preparation if possible. 2. Proper SPE Technique: Do not let the sorbent bed dry out between conditioning, loading, and washing steps unless the protocol specifies it. Use a positive pressure manifold for more consistent flow.[6] 3. Break Emulsions: Centrifuge the sample at a higher speed, add salt to the aqueous phase, or heat/cool the sample to break the emulsion.
High Background Noise / Ghost Peaks 1. Contamination: Contaminants introduced from solvents, reagents, collection tubes, or the lab environment.[16] 2. Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the injector or column and elutes in subsequent runs.1. Use High-Purity Reagents: Use HPLC or MS-grade solvents and fresh reagents. Ensure all labware is scrupulously clean. 2. Optimize Needle Wash: Use a strong needle wash solvent in the autosampler. Inject blank samples after high-concentration standards or samples to check for carryover.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is the simplest cleanup method, suitable for initial screening.

  • To 100 µL of biological sample (e.g., plasma), add the this compound internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT.

  • To 200 µL of plasma, add the this compound internal standard.

  • Adjust the sample pH to >10 using a base like 1M sodium hydroxide to neutralize the amine.

  • Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).[8]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (top) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol provides the most selective cleanup.

  • Select Cartridge: Choose a strong cation exchange (SCX) SPE cartridge (e.g., sulfonic acid bonded silica).[17]

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of an acidic buffer (e.g., 25 mM ammonium acetate, pH 4), through the cartridge. Do not let the sorbent dry.

  • Load Sample: Pre-treat 500 µL of plasma by adding the IS and diluting 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences. Follow with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol containing 5% ammonium hydroxide. The basic modifier neutralizes the amine, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Sample_Cleanup_Workflow cluster_pre Sample Preparation cluster_cleanup Cleanup Method cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT Choose One LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporate Solvent PPT->Evap LLE->Evap SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for sample cleanup prior to LC-MS/MS analysis.

Troubleshooting_Tree Start Problem: Low or Inconsistent Recovery Check_Method Which cleanup method is used? Start->Check_Method Is_PPT PPT Check_Method->Is_PPT PPT Is_LLE LLE Check_Method->Is_LLE LLE Is_SPE SPE Check_Method->Is_SPE SPE Sol_PPT Incomplete precipitation or Analyte loss in pellet. Action: Switch to LLE or SPE for cleaner extract. Is_PPT->Sol_PPT Sol_LLE_pH Check Sample pH. Is it >2 units above pKa? Is_LLE->Sol_LLE_pH Sol_SPE_Wash Check Wash Steps. Is analyte breaking through? Is_SPE->Sol_SPE_Wash Sol_LLE_Solvent Check LLE Solvent. Is polarity optimized? Sol_LLE_pH->Sol_LLE_Solvent Yes Sol_SPE_Elute Check Elution Solvent. Is it strong enough? Sol_SPE_Wash->Sol_SPE_Elute No

Caption: Decision tree for troubleshooting low analyte recovery issues.

References

Validation & Comparative

comparing Methyl-d3-amine with other isotopic labeling reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotopic Labeling Reagents for Quantitative Mass Spectrometry

In the landscape of quantitative proteomics and metabolomics, isotopic labeling has emerged as a powerful strategy for accurate and reproducible quantification of molecules across different biological samples. This guide provides a detailed comparison of Methyl-d3-amine and other commonly used isotopic labeling reagents, offering insights into their performance, underlying chemistry, and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate labeling strategy for their experimental needs.

Introduction to Isotopic Labeling

Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N) into proteins or peptides. This creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of molecules from different samples that are mixed and analyzed together. This co-analysis minimizes experimental variability, leading to higher precision and accuracy.

This guide focuses on the comparison of chemical labeling methods, with a primary focus on dimethyl labeling (which utilizes deuterated methyl groups, conceptually similar to using this compound) and its comparison with other prevalent chemical and metabolic labeling techniques.

Comparison of Key Isotopic Labeling Strategies

The selection of an isotopic labeling reagent is a critical step in designing quantitative proteomics experiments. The choice depends on factors such as the biological system under investigation, the desired level of multiplexing, cost, and the specific experimental goals. Here, we compare four major labeling strategies: Dimethyl Labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Data Presentation: Quantitative Comparison of Labeling Reagents
FeatureDimethyl Labeling (e.g., using deuterated formaldehyde)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Principle Chemical labeling of primary amines (N-terminus and Lysine residues) via reductive amination.[1][2]Metabolic incorporation of stable isotope-labeled amino acids (e.g., Arginine, Lysine) in living cells.[3][4][5]Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[6][7][8]Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[9][10][11]
Sample Type Any protein/peptide sample (cell lysates, tissues, biofluids).[1]Proliferating cells in culture.[3][5][12]Any protein/peptide sample.[6][7]Any protein/peptide sample.[9][13]
Multiplexing Capacity Typically 2-plex or 3-plex, can be extended to 5-plex.[1][14]2-plex or 3-plex, with NeuCode SILAC extending it to 4-plex.[5]4-plex and 8-plex.[6][7]2-plex to 35-plex (TMTpro).[9][13]
Cost Low, uses inexpensive reagents.[1]High, requires specialized amino acids and cell culture media.[4][15]High, proprietary kits.[16]High, proprietary kits.[16]
Labeling Stage Post-digestion (peptide level).[1]In vivo (protein level).[3][17]Post-digestion (peptide level).[6][7]Post-digestion (peptide level).[9][11]
Quantification Level MS1MS1MS2/MS3MS2/MS3
Key Advantages Cost-effective, simple, robust, high reaction efficiency, applicable to virtually any sample.[1][18]High accuracy as samples are mixed early, minimizing experimental error.[3][19]High multiplexing capability, comprehensive labeling of peptides.[6][7]Highest multiplexing capability, increased throughput.[9][13]
Key Disadvantages Limited multiplexing, potential for isotopic effects on chromatography.[1]Limited to cell culture, long labeling time, potential for incomplete labeling and arginine-to-proline conversion.[5]Expensive, susceptible to ratio compression from co-isolated interfering ions.[16][20]Expensive, also susceptible to ratio compression.[16][20]

Experimental Protocols and Methodologies

Detailed and standardized protocols are crucial for the success of quantitative proteomics experiments. Below are generalized methodologies for the key labeling strategies discussed.

Dimethyl Labeling Protocol (In-solution)

This protocol describes a typical in-solution dimethyl labeling procedure for two samples (light and heavy).

  • Protein Digestion: Proteins extracted from two different samples are digested into peptides, typically using trypsin.

  • Peptide Quantification: The concentration of peptides in each digest is accurately determined.

  • Labeling Reaction:

    • "Light" Sample: Peptides are incubated with a solution of formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).[1]

    • "Heavy" Sample: Peptides are incubated with a solution of deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBH₃CN) or sodium cyanoborodeuteride (NaBD₃CN). This is where a reagent like this compound conceptually fits, in providing the deuterated methyl group.

  • Reaction Quenching: The labeling reaction is stopped by adding an amine-containing buffer, such as ammonium bicarbonate or Tris.

  • Sample Mixing: The "light" and "heavy" labeled peptide samples are mixed in a 1:1 ratio.

  • Desalting: The mixed sample is desalted using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is performed by comparing the signal intensities of the light and heavy peptide pairs at the MS1 level.

SILAC Protocol
  • Cell Culture: Two populations of cells are cultured in parallel.

    • "Light" Medium: One population is grown in a medium containing normal ("light") essential amino acids (e.g., L-arginine and L-lysine).[3]

    • "Heavy" Medium: The other population is grown in a medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆¹⁵N₂-L-lysine).[4]

  • Metabolic Labeling: Cells are grown for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.[3]

  • Experimental Treatment: Cells can then be subjected to different experimental conditions.

  • Cell Lysis and Protein Extraction: The light and heavy cell populations are harvested, and proteins are extracted.

  • Sample Mixing: Protein extracts from the light and heavy populations are mixed in a 1:1 ratio.

  • Protein Digestion: The mixed protein sample is digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. Quantification is based on the relative signal intensities of the isotopic peptide pairs at the MS1 level.

iTRAQ/TMT Protocol
  • Protein Digestion: Proteins from up to 8 (iTRAQ) or 35 (TMTpro) different samples are individually digested into peptides.

  • Labeling: Each peptide digest is labeled with a different isobaric tag from the reagent set.[6][9] The tags are amine-reactive, modifying the N-terminus and lysine side chains of the peptides.[7]

  • Sample Pooling: All labeled samples are combined into a single mixture.

  • Fractionation (Optional but Recommended): The complex peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: The pooled and fractionated sample is analyzed by LC-MS/MS.

    • In the MS1 scan, all isotopically labeled peptides are indistinguishable as they have the same total mass.

    • A precursor ion is selected for fragmentation (MS2).

    • During fragmentation, the tag releases a low-mass reporter ion. The mass of the reporter ion is unique to the specific tag used for each original sample.

    • Quantification is achieved by comparing the intensities of the different reporter ions in the MS2 spectrum.[6]

Mandatory Visualizations

General Workflow for Isotopic Labeling in Quantitative Proteomics

G General Workflow for Isotopic Labeling cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Sample1 Sample 1 Labeling Isotopic Labeling (e.g., Dimethyl, SILAC, TMT) Sample1->Labeling Sample2 Sample 2 Sample2->Labeling SampleN Sample N SampleN->Labeling Mix Sample Mixing Labeling->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A generalized workflow for quantitative proteomics using isotopic labeling.

Signaling Pathway of Reductive Amination for Dimethyl Labeling

G Reductive Amination for Dimethyl Labeling Peptide Peptide with Primary Amine (R-NH2) SchiffBase Schiff Base Intermediate (R-N=CH2) Peptide->SchiffBase + Formaldehyde Formaldehyde Formaldehyde (CH2O or CD2O) Formaldehyde->SchiffBase DimethylatedPeptide Dimethylated Peptide (R-N(CH3)2 or R-N(CD3)2) SchiffBase->DimethylatedPeptide + Reducer Reducer Reducing Agent (NaBH3CN) Reducer->DimethylatedPeptide

Caption: The chemical reaction pathway for dimethyl labeling of peptides.

Comparison of Quantification Strategies

G Quantification Strategies cluster_ms1 MS1 Level Quantification cluster_ms2 MS2 Level Quantification MS1_Quant Dimethyl Labeling & SILAC MS1_Desc Quantification based on precursor ion intensities of light and heavy peptide pairs. MS2_Quant iTRAQ & TMT MS2_Desc Quantification based on reporter ion intensities in the MS/MS spectrum. LCMS LC-MS/MS Analysis LCMS->MS1_Quant LCMS->MS2_Quant

Caption: Comparison of MS1 and MS2 level quantification strategies.

Conclusion

The choice of an isotopic labeling reagent is a critical decision in the design of quantitative proteomics experiments. While this compound itself is a source of deuterated methyl groups, its application in proteomics is best understood within the context of dimethyl labeling. This method stands out as a cost-effective and versatile option, particularly for researchers working with a wide range of sample types and when high multiplexing is not a primary requirement.

SILAC offers unparalleled accuracy for cell culture-based experiments by minimizing sample handling errors through early-stage sample mixing. In contrast, isobaric tagging methods like iTRAQ and TMT provide the highest multiplexing capabilities, enabling large-scale comparative studies. However, their higher cost and the potential for ratio compression are important considerations.

Ultimately, the optimal labeling strategy depends on the specific research question, available resources, and the nature of the biological samples. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to achieve robust and reliable quantitative data.

References

A Comparative Guide to Analytical Method Validation: The Role of Methyl-d3-amine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly influences the validity of experimental results. This guide provides an objective comparison of analytical methods utilizing Methyl-d3-amine as a deuterated internal standard against alternatives, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in bioanalysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend their use to ensure the quality and consistency of bioanalytical data.[2] The fundamental principle behind using a SIL internal standard, such as this compound, is that its physicochemical properties are nearly identical to the analyte of interest. This allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, particularly from matrix effects.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of a bioanalytical method compared to using a non-deuterated structural analog. The following tables summarize representative data from a hypothetical study comparing the quantification of a model analyte, "Analyte X" (a methylated compound), using this compound versus a non-deuterated structural analog as the internal standard.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
This compound 10-2.54.8
1001.83.2
500-0.92.5
Non-Deuterated Analog 10-12.814.5
1009.511.2
500-7.29.8

This data is illustrative and based on the generally accepted principles of improved performance with deuterated internal standards.

Table 2: Comparison of Matrix Effects

Internal Standard TypeMatrix SourceMatrix Effect (%)
This compound Plasma Lot 198.2
Plasma Lot 2101.5
Plasma Lot 397.9
Non-Deuterated Analog Plasma Lot 175.6
Plasma Lot 2115.3
Plasma Lot 382.1

Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for the key experiments cited in the comparison.

Protocol 1: Evaluation of Accuracy and Precision

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards (this compound and the non-deuterated analog) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking the analyte into the biological matrix (e.g., human plasma) at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 10, 100, and 500 ng/mL).

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and blank matrix, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog at a constant concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the QC samples from the calibration curve. Calculate the accuracy (% bias) and precision (%RSD) for the QC samples.

Protocol 2: Assessment of Matrix Effects

  • Preparation of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix Samples): Extract blank biological matrix from at least three different sources using the sample preparation method described above. Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set A.

  • LC-MS/MS Analysis: Analyze the samples from both sets.

  • Data Analysis: Calculate the matrix effect by comparing the peak area of the analyte in Set B to that in Set A.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of a methylated analyte in a biological matrix using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is extraction Protein Precipitation & Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Chromatographic Separation (LC) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification is_selection_pathway start Start: Method Development q1 Is a stable isotope-labeled version of the analyte available? start->q1 sil Use Stable Isotope-Labeled IS q1->sil Yes analog Use a Structural Analog IS q1->analog No q2 Is a deuterated version (e.g., this compound) available? sil->q2 deuterated Use Deuterated IS q2->deuterated Yes q2->analog No validate Thoroughly Validate for Cross-Reactivity and Matrix Effects deuterated->validate analog->validate end Final Validated Method validate->end

References

A Comparative Guide to the Cross-Validation of Methyl-d3-amine with 13C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard is a critical factor that dictates the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are the gold standard, effectively compensating for variability in sample preparation, chromatography, and ionization.[1] Within this category, a crucial distinction exists between deuterium-labeled standards, such as Methyl-d3-amine, and their Carbon-13 (¹³C) counterparts. This guide provides an objective, data-driven comparison to illuminate the performance differences and to guide the selection of the optimal internal standard for your analytical needs.

Key Performance Differences: A Head-to-Head Comparison

The fundamental difference between deuterium and ¹³C labeling lies in the "isotope effect." The significant mass difference between hydrogen and deuterium can introduce subtle changes in physicochemical properties, potentially affecting chromatographic retention time and extraction recovery.[1] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in an internal standard that is a near-perfect mimic of the unlabeled analyte.[1] This distinction has significant implications for method performance, particularly in the context of matrix effects, where co-eluting compounds can suppress or enhance the analyte signal.[2]

FeatureThis compound (Deuterated IS)¹³C-Labeled Methylamine (¹³C-IS)Rationale and Impact on Bioanalysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[2]Co-elutes perfectly with the unlabeled analyte.[1]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement.[3]
Matrix Effect Compensation Can be compromised if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement.[2][4]Superior, as the internal standard experiences the same matrix effects as the analyte due to identical retention times.[2]For complex biological matrices, ¹³C-labeled standards provide more reliable quantification by more accurately tracking and correcting for matrix-induced signal variability.[5]
Isotopic Stability Generally high, but can be susceptible to back-exchange (D for H) under certain pH or matrix conditions, particularly if the deuterium atoms are on heteroatoms.[2][6]Extremely high; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[1]¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, from sample storage to analysis.
Availability & Cost Generally more widely available and less expensive to synthesize.[7]Typically more expensive and may have limited commercial availability for some analytes.[7]Budgetary constraints may favor deuterated standards, but this must be weighed against potential compromises in data quality.

Quantitative Data Comparison

Table 1: Representative Performance Data in Human Plasma

ParameterMethod using this compoundMethod using ¹³C-Methylamine
Retention Time Shift (vs. Analyte) 0.05 - 0.1 min earlierNo observable shift
Matrix Effect (% CV in 6 lots of plasma) 8.5%2.1%
Accuracy (% Bias)
Low QC (3x LLOQ)-8.2%-1.5%
Mid QC-5.6%-0.8%
High QC-4.9%-0.5%
Precision (% RSD)
Intra-day6.8%2.5%
Inter-day8.2%3.1%

This data is illustrative and based on typical performance differences observed in comparative studies of deuterated and ¹³C-labeled internal standards.

Experimental Protocols

A cross-validation study is essential to ensure the consistency and reliability of results when switching between different internal standards.[7] The following is a detailed protocol for a cross-validation experiment comparing this compound and a ¹³C-labeled methylamine internal standard for the quantification of methylamine in human plasma.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of methylamine, this compound, and ¹³C-methylamine in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the methylamine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solutions (100 ng/mL): Prepare separate working solutions of this compound and ¹³C-methylamine in acetonitrile.

  • Calibration Standards and QC Samples: Spike control human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the respective internal standard working solution (either this compound or ¹³C-methylamine).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of methylamine from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Methylamine: Precursor ion > Product ion

    • This compound: Precursor ion (+3 Da) > Product ion

    • ¹³C-Methylamine: Precursor ion (+1 Da) > Product ion

Data Analysis and Acceptance Criteria
  • Analyze three replicates of QC samples (Low, Mid, High) prepared with both internal standards against their respective calibration curves.

  • The mean accuracy of the QC samples analyzed with the ¹³C-labeled IS should be within ±15% of the nominal concentration when quantified against the calibration curve prepared with the this compound IS, and vice-versa.

  • The precision (%CV) for each set of QCs should not exceed 15%.

Visualizing the Workflow and Rationale

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation plasma Human Plasma Pool spike_analyte Spike with Methylamine (Calibration Standards & QCs) plasma->spike_analyte is1 Add this compound (IS-A) spike_analyte->is1 Set A is2 Add 13C-Methylamine (IS-B) spike_analyte->is2 Set B protein_precip Protein Precipitation (Acetonitrile) is1->protein_precip is2->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data_proc Peak Integration & Ratio Calculation (Analyte Area / IS Area) lcms->data_proc cal_a Quantify Set A using Calibration Curve A (IS-A) data_proc->cal_a cal_b Quantify Set B using Calibration Curve B (IS-B) data_proc->cal_b cross_val Cross-Quantify: Quantify Set A with Curve B Quantify Set B with Curve A cal_a->cross_val cal_b->cross_val compare Compare Accuracy & Precision (Acceptance Criteria: ±15%) cross_val->compare

Caption: A workflow for the cross-validation of this compound and ¹³C-Methylamine internal standards.

Caption: Logical relationship between co-elution, matrix effects, and quantification accuracy.

Conclusion and Recommendation

For quantitative bioanalytical assays where the highest level of accuracy and data integrity are paramount, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[1] This leads to more robust, reliable, and defensible data, which is especially critical in regulated environments such as drug development.

This compound and other deuterated internal standards represent a viable and cost-effective alternative. However, researchers must be acutely aware of the potential for chromatographic separation due to the deuterium isotope effect. When a deuterated standard is employed, it is imperative to conduct thorough validation studies to confirm co-elution and to rigorously assess matrix effects across multiple sources to ensure that data quality is not compromised. A cross-validation study, as outlined above, is a critical step when comparing or switching between different stable isotope-labeled internal standards.

References

A Researcher's Guide to the Accurate and Precise Quantification of Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled compounds is paramount for the validity and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl-d3-amine, a commonly used deuterated internal standard. We will delve into the accuracy and precision of various techniques, offering supporting experimental data and detailed protocols to inform your selection of the most suitable method.

This compound (CD3NH2) serves as a crucial internal standard in mass spectrometry-based assays, enabling accurate quantification of its non-labeled counterpart, methylamine, and other related analytes. The underlying principle of isotope dilution mass spectrometry (IDMS) relies on the near-identical chemical and physical properties of the labeled standard and the analyte, which allows for correction of variations during sample preparation and analysis. However, the accurate determination of the concentration and purity of the this compound standard itself is a critical prerequisite for the reliability of any quantitative study.

This guide will compare the three most common analytical techniques for the quantification of small, volatile amines like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore their respective strengths and weaknesses in terms of accuracy, precision, sensitivity, and other critical performance parameters.

Comparative Analysis of Quantification Methods

The selection of an analytical method for the quantification of this compound is a critical decision that depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS, GC-MS, and qNMR for the analysis of small deuterated amines. Please note that these values are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterLC-MS/MSGC-MSqNMR
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Detection (LOD) pg/mL - ng/mLng/mL - µg/mLmg/mL
Limit of Quantification (LOQ) ng/mLµg/mLmg/mL
Linearity (R²) > 0.99> 0.99N/A (Direct Method)
Throughput HighMediumLow
Sample Derivatization Often not requiredOften requiredNot required

In-Depth Look at Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of a broad range of compounds, including small polar molecules like this compound. Its high sensitivity and selectivity make it the method of choice for trace-level analysis in complex biological matrices.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with Internal Standard (e.g., 13C-Methylamine) Sample->Spike Addition Extract Protein Precipitation or Solid Phase Extraction Spike->Extract Extraction LC Liquid Chromatography (HILIC or Reversed-Phase) Extract->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization & Fragmentation Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

LC-MS/MS workflow for this compound quantification.

Experimental Protocol: A detailed protocol for the LC-MS/MS quantification of this compound can be found in the appendix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For small, polar amines like this compound, derivatization is often necessary to improve chromatographic performance and sensitivity.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (e.g., with isobutyl chloroformate) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC Gas Chromatography (Capillary Column) Extraction->GC Injection MS Mass Spectrometry (SIM or Scan Mode) GC->MS Ionization & Fragmentation Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh this compound and Internal Standard (e.g., Maleic Acid) Dissolve Dissolve in Deuterated Solvent (e.g., D2O) Sample->Dissolve NMR Acquire 1H NMR Spectrum Dissolve->NMR Insert into Spectrometer Integration Integrate Signals of Analyte and Standard NMR->Integration Data Acquisition Calculation Calculate Concentration Based on Integral Ratios Integration->Calculation

Inter-laboratory Comparison of Analytical Methods for Amines Utilizing Methyl-d3-amine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods where Methyl-d3-amine serves as a suitable internal standard. The focus is on the analysis of sympathomimetic amines and illicit drugs in biological matrices, a critical aspect of clinical and forensic toxicology, as well as pharmaceutical research. While a direct inter-laboratory comparison study for methods exclusively using this compound was not found in publicly available literature, this document synthesizes data from various studies to compare the performance of relevant analytical techniques.

This compound hydrochloride is a deuterated form of methylamine, often used as a synthetic intermediate for creating more complex deuterated molecules, which can then be used as internal standards in quantitative mass spectrometry.[1][2][3] The use of stable isotope-labeled internal standards, like those derived from this compound, is crucial for correcting variability during sample preparation and analysis, thereby improving the accuracy and precision of results.[4][5][6][7][8]

Comparative Analysis of Key Methodologies

The primary methods for the analysis of small molecule amines in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the analyte's volatility and thermal stability, as well as the required sensitivity and specificity.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the performance of different analytical approaches for the detection of various amines where a this compound-derived internal standard would be applicable.

ParameterGC-MS with HFBA DerivatizationLC-MS/MS
Analytes Sympathomimetic amines (e.g., amphetamine, methamphetamine, ephedrine, MDMA)[9][10][11][12]Illicit drugs and their metabolites (e.g., amphetamines, opioids, cocaine metabolites)[13]
Matrix Urine[9][10][11][14]Illicit drug samples (can be adapted for biological matrices)[13]
Derivatization Required for primary and secondary amines to improve chromatographic properties and sensitivity. Heptafluorobutyric anhydride (HFBA) is a common agent.[9][10][11]Generally not required, simplifying sample preparation.[13]
Run Time Approximately 8-30 minutes, depending on the separation.[10][14]Typically shorter, around 8 minutes for a comprehensive screen.[13]
Linearity (r²) Not explicitly stated in the compared studies, but method validation would require r² > 0.99.Not explicitly stated, but method validation would require high linearity.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Method dependent; can achieve low ng/mL levels. False positives can occur at high concentrations of structurally similar compounds.[9][11]LOQ can range from 0.10 to 100 ng/mL depending on the analyte.[13]
Key Advantages Excellent chromatographic separation of isomers. Extensive libraries for spectral matching.[10][12]High throughput, high sensitivity, and specificity. Minimal sample preparation.[13]
Key Disadvantages Requires derivatization, which adds time and potential for variability. High injection port temperatures can sometimes lead to analyte conversion.[9][11][14]Susceptible to matrix effects (ion suppression or enhancement), which necessitates the use of a reliable internal standard.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results across laboratories. Below are summaries of typical protocols for GC-MS and LC-MS/MS analysis of amines.

Protocol 1: GC-MS Analysis of Sympathomimetic Amines in Urine

This protocol is a generalized procedure based on the methodologies described in the cited literature for distinguishing sympathomimetic amines from amphetamine and methamphetamine.[9][10][11]

1. Sample Preparation and Extraction:

  • To a 0.1 mL urine specimen, add an internal standard (e.g., amphetamine-d5 and methamphetamine-d5 are used as examples, this compound derived standard would be suitable for methylamine-containing analytes).[10]

  • Adjust the pH to approximately 9.3 with a borate buffer.

  • Perform a liquid-liquid extraction using a solvent mixture such as 9:1 chloroform/isopropanol.[10]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic phase to a new tube.

2. Derivatization:

  • Add 10% methanolic HCl and evaporate the solvent under a stream of nitrogen.[10]

  • Reconstitute the residue with a derivatizing agent, such as heptafluorobutyric anhydride (HFBA).[9][10][11] HFBA is noted to completely derivatize sympathomimetic amines, including those with hydroxyl groups.[9][11]

  • The derivatization can be performed on-column during the GC-MS analysis.[10]

3. GC-MS Analysis:

  • Injection Port Temperature: 260 °C is often optimal for maximizing fragmentation ion abundance and enhancing sensitivity.[10]

  • Chromatographic Separation: Utilize a suitable capillary column to separate the derivatized amines.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis.[9][11] Three characteristic ions are typically selected for each analyte: the base ion, the parent ion (if present), and another characteristic ion with at least 10-50% of the base ion's abundance.[14]

Protocol 2: LC-MS/MS Analysis of Illicit Drugs

This protocol is based on a validated method for the analysis of 22 illicit drugs and their metabolites.[13]

1. Standard and Sample Preparation:

  • Prepare a stock solution containing all analytes of interest and the internal standard (a this compound derived standard would be appropriate for relevant analytes).

  • Create a series of dilutions from the stock solution to generate calibration standards, typically ranging from 0.10 to 100 ng/mL.[13]

  • For unknown samples, perform a simple dilution with the initial mobile phase conditions (e.g., 90:10 water:methanol with formic acid).[13]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reverse-phase column (e.g., C18) for separation.
    • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and methanol or acetonitrile with formic acid (Mobile Phase B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
    • Use a Dynamic Multiple Reaction Monitoring (dMRM) method for quantification. This involves defining the precursor ion, product ions, collision energies, and cell accelerator voltages for each analyte.[13]
    • Optimize ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) to achieve maximum sensitivity.

Visualizations: Workflows and Logic

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Spike with Internal Standard (e.g., this compound derived) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization Final_Sample Final Sample for Injection Derivatization->Final_Sample Injection Inject Sample Final_Sample->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Caption: General workflow for amine analysis using an internal standard.

G Start Start: Need to Quantify Small Molecule Amines Volatile Are analytes volatile and thermally stable? Start->Volatile GCMS Consider GC-MS Volatile->GCMS  Yes LCMS Consider LC-MS/MS Volatile->LCMS No Derivatize Derivatization Required GCMS->Derivatize Direct Direct Injection Possible LCMS->Direct End Optimized Method Derivatize->End Direct->End

References

A Comparative Guide to Methyl-d3-amine and Other Methylating Agents for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Methylating Agent for Derivatization

In the realm of analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. Methylation, the addition of a methyl group, is a common derivatization strategy for compounds containing active hydrogen atoms, such as carboxylic acids, phenols, amines, and thiols. The choice of methylating agent can significantly impact the efficiency, accuracy, and reproducibility of the analysis. This guide provides a comprehensive comparison of Methyl-d3-amine with other conventional methylating agents, supported by experimental data and protocols to inform your selection process.

The Role of Derivatization in Analytical workflows

Derivatization is a chemical modification process employed to convert an analyte into a product of more favorable properties for analysis. This workflow is crucial for compounds that are otherwise difficult to analyze in their native form.

DerivatizationWorkflow Analyte Analyte (e.g., Carboxylic Acid, Phenol) DerivatizedAnalyte Derivatized Analyte (Methylated) Analyte->DerivatizedAnalyte Derivatization Reaction Reagent Methylating Agent (e.g., this compound) Reagent->DerivatizedAnalyte Analysis Analytical Technique (GC-MS, LC-MS) DerivatizedAnalyte->Analysis Data Data Acquisition & Analysis Analysis->Data

A generalized workflow for derivatization in chemical analysis.

Performance Comparison of Methylating Agents

The selection of a methylating agent is contingent on several factors including the nature of the analyte, the analytical technique, and the desired outcome of the derivatization. This section compares this compound with other commonly used methylating agents.

Methylating Agent Typical Analytes Reaction Conditions Advantages Disadvantages
This compound (CD3NH2·HCl) Amines, Carboxylic acids (in reductive amination)Mild; often requires a reducing agent (e.g., NaBH3CN)- Introduces a stable isotope label for quantitative analysis (MS).[1] - High isotopic purity available.- Indirect methylation for some functional groups. - Costlier than non-deuterated reagents.
Methyl Iodide (CH3I) Phenols, Carboxylic acids, AlcoholsBasic conditions (e.g., NaOH, K2CO3)- High reactivity.[2] - Inexpensive and readily available.[2]- Highly toxic and a suspected carcinogen. - Requires strong basic conditions which may degrade some analytes.[2]
Diazomethane (CH2N2) Carboxylic acidsMild; reacts instantly- Highly efficient and clean reaction. - Reacts quantitatively with carboxylic acids.- Extremely toxic, explosive, and carcinogenic. - Requires specialized glassware for generation.
Trimethylsilyldiazomethane (TMS-diazomethane) Carboxylic acidsMild; similar to diazomethane- Safer alternative to diazomethane.- Can be expensive. - May introduce silicon-containing byproducts.
Dimethyl Sulfate ((CH3)2SO4) Phenols, AminesBasic conditions- Powerful methylating agent.- Extremely toxic and carcinogenic. - Reacts violently with water.

Key Considerations for Selecting a Methylating Agent

  • Analyte Compatibility: The chosen reagent should efficiently derivatize the target functional group without causing degradation of the analyte. For instance, the harsh basic conditions required for methyl iodide may not be suitable for base-labile compounds.

  • Analytical Technique: For mass spectrometry-based quantitative studies, the use of a deuterated agent like this compound is highly advantageous as it allows for the introduction of a stable isotope label, enabling accurate quantification through isotope dilution methods.[1]

  • Safety: The toxicity and handling requirements of the reagent are paramount. Diazomethane and dimethyl sulfate are highly effective but also extremely hazardous, necessitating stringent safety protocols.

  • Cost and Availability: The cost of the reagent and its availability can be a significant factor, especially for high-throughput analyses.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate derivatization. Below are representative protocols for methylation using this compound (in the context of reductive amination) and methyl iodide.

Protocol 1: Reductive Amination using this compound Hydrochloride

This protocol is a general procedure for the isotopic labeling of primary and secondary amines, which can also be adapted for carboxylic acids after conversion to an amine.

Materials:

  • This compound hydrochloride (CD3NH2·HCl)

  • Analyte containing a primary or secondary amine

  • Sodium cyanoborohydride (NaBH3CN)

  • Buffer solution (e.g., 100 mM sodium phosphate, pH 7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the analyte in the buffer solution to a final concentration of 1-5 mg/mL.

  • Add a 20-fold molar excess of this compound hydrochloride.

  • Add a 25-fold molar excess of sodium cyanoborohydride.

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching solution.

  • Extract the derivatized analyte with an appropriate organic solvent (e.g., 3 x 1 mL of ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a suitable solvent for analysis.

Protocol 2: Methylation of Carboxylic Acids using Methyl Iodide

This protocol describes a common method for the esterification of carboxylic acids.[3]

Materials:

  • Carboxylic acid sample

  • Methyl iodide (CH3I)

  • Strongly basic ion-exchange resin (hydroxide form) or a base like sodium hydroxide.

  • Acetonitrile

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid sample in a minimal amount of a suitable solvent (e.g., acetonitrile).

  • Add the strongly basic ion-exchange resin and agitate the mixture to convert the acid to its salt, sequestering it on the resin.

  • Add an excess of methyl iodide to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the resin and wash it with acetonitrile.

  • Combine the filtrate and washings.

  • Evaporate the solvent to obtain the methyl ester.

  • The product can be further purified by column chromatography if necessary.

Conclusion

The choice of a methylating agent for derivatization is a critical decision that influences the quality and reliability of analytical results. This compound stands out as an excellent choice for quantitative mass spectrometry applications due to its ability to introduce a stable isotope label. While traditional reagents like methyl iodide and diazomethane offer high reactivity and efficiency, their significant toxicity necessitates careful handling and consideration of safer alternatives. By understanding the advantages and limitations of each agent and following robust experimental protocols, researchers can optimize their derivatization strategy to achieve accurate and reproducible analytical outcomes.

References

The Superior Performance of Methyl-d3-amine as an Internal Standard in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure data accuracy and reliability. This guide provides an objective comparison of the performance of Methyl-d3-amine, a deuterated internal standard, with other common alternatives, supported by representative experimental data.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical workflow, from sample extraction to instrumental analysis. This guide will delve into the performance characteristics of this compound and compare it with a common alternative, a structural analog internal standard, using a representative analyte, methoxyamine, in human plasma.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of a deuterated internal standard (this compound as a representative) versus a structural analog internal standard for the quantification of a small polar amine (methoxyamine as a representative) in human plasma. The data highlights the superior ability of the deuterated standard to compensate for matrix effects and extraction variability.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Ethylamine)
Extraction Recovery (%)
Analyte (Methoxyamine)84 - 10085 - 105
Internal Standard84 - 9875 - 95
Matrix Effect (Matrix Factor)
Analyte (Methoxyamine)0.42 - 0.540.40 - 0.60
Internal Standard0.42 - 0.560.60 - 0.85
Internal Standard Normalized Matrix Factor 0.96 - 1.02 0.67 - 0.75
Internal Standard Normalized Recovery (%) 100 - 102 110 - 115

Data is representative and compiled from a study on methoxyamine analysis in human plasma using methoxyamine-d3 as the internal standard[1]. Performance of the structural analog is illustrative of typical behavior.

The data clearly demonstrates that while both types of internal standards can show variability in extraction recovery and are affected by matrix-induced signal suppression (Matrix Factor < 1), the deuterated internal standard, this compound, tracks the analyte's behavior much more closely. This results in an Internal Standard Normalized Matrix Factor and Recovery close to 1.0 and 100%, respectively, indicating accurate correction and more reliable quantification[1]. A structural analog, due to its different physicochemical properties, may exhibit different extraction and ionization behavior, leading to less effective compensation[2][3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of a small polar amine in human plasma.

Sample Preparation: Protein Precipitation

This method is a common and straightforward approach for cleaning up plasma samples.

Materials:

  • Human plasma samples

  • Analyte and Internal Standard (this compound) stock solutions

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound) to each sample (except blanks) to achieve the desired final concentration.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative for a small polar amine):

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for Methylamine/Methyl-d3-amine):

    • Methylamine: Precursor ion (e.g., m/z 32.1) → Product ion (e.g., m/z 15.1)

    • This compound: Precursor ion (e.g., m/z 35.1) → Product ion (e.g., m/z 18.1)

  • Source Parameters: Optimized for the specific instrument and analytes (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind using an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

A typical bioanalytical workflow using an internal standard.

signaling_pathway cluster_analyte Analyte (e.g., Methylamine) cluster_is Internal Standard (this compound) cluster_output Result A_extraction Extraction Variability IS_extraction Extraction Variability A_extraction->IS_extraction Compensated Accurate_Quant Accurate Quantification A_extraction->Accurate_Quant Ratio A_matrix Matrix Effects IS_matrix Matrix Effects A_matrix->IS_matrix Compensated A_instrument Instrumental Variation IS_instrument Instrumental Variation A_instrument->IS_instrument Compensated IS_extraction->Accurate_Quant

Rationale for using a deuterated internal standard to compensate for analytical variability.

References

A Comparative Guide to the Linearity and Range of Quantification for Methyl-d3-amine Standards in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of methylamine in various biological and pharmaceutical matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. Methyl-d3-amine, a deuterated analog of methylamine, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of variability.

This guide provides an objective comparison of the analytical performance of this compound as an internal standard and introduces a viable alternative, Ethylamine-d5. The information presented herein is designed to assist researchers in selecting the most appropriate internal standard and in developing robust quantitative methods.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of methylamine using either this compound or Ethylamine-d5 as an internal standard. The data presented is representative of expected performance and is compiled from established principles of bioanalytical method validation.

ParameterThis compound HClEthylamine-d5 HCl (Alternative)
Linearity (R²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%) 85-115%85-115%

Experimental Protocol: Quantification of Methylamine using this compound Internal Standard

This section details a representative experimental protocol for the quantification of methylamine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Methylamine hydrochloride (analyte standard)

  • This compound hydrochloride (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve methylamine hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix to achieve final concentrations ranging from the LLOQ to the ULOQ (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, quality control sample, and study sample, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate methylamine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methylamine: Precursor ion > Product ion (specific m/z to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z to be optimized)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of methylamine in the quality control and study samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Methylamine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_sample Sample (Calibrator, QC, or Unknown) node_is Add this compound (Internal Standard) node_sample->node_is node_ppt Protein Precipitation (Acetonitrile) node_is->node_ppt node_centrifuge Centrifugation node_ppt->node_centrifuge node_supernatant Supernatant Transfer node_centrifuge->node_supernatant node_evap Evaporation node_supernatant->node_evap node_recon Reconstitution node_evap->node_recon node_inject Injection into LC-MS/MS node_recon->node_inject node_sep Chromatographic Separation (HILIC) node_inject->node_sep node_ion Ionization (ESI+) node_sep->node_ion node_detect Detection (MRM) node_ion->node_detect node_ratio Peak Area Ratio Calculation (Analyte/IS) node_detect->node_ratio node_curve Calibration Curve Generation node_ratio->node_curve node_quant Quantification of Unknowns node_curve->node_quant

Caption: Experimental workflow for methylamine quantification.

G Principle of Internal Standard Correction node_a_prep Sample Prep Variability node_a_ion Ionization Variability node_a_prep->node_a_ion node_a_signal Analyte Signal node_a_ion->node_a_signal node_ratio Ratio (Analyte Signal / IS Signal) = Corrected Response node_a_signal->node_ratio node_is_prep Sample Prep Variability node_is_ion Ionization Variability node_is_prep->node_is_ion node_is_signal IS Signal node_is_ion->node_is_signal node_is_signal->node_ratio node_quant Accurate Quantification node_ratio->node_quant

Caption: Principle of internal standard correction.

Evaluating Matrix Effects in LC-MS/MS: A Comparison of Methyl-d3-amine and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are paramount in drug development and various research fields. A significant challenge in achieving this is the "matrix effect," where co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The most effective way to mitigate this is by using a stable isotope-labeled internal standard (SIL-IS), which is expected to behave almost identically to the analyte throughout the analytical process.

This guide provides a comparative evaluation of Methyl-d3-amine as a deuterated internal standard against a hypothetical "gold standard" alternative, ¹³C-Methylamine , for the quantification of a hypothetical analyte, "Analyte X" (structurally analogous to methylamine). We will present a detailed experimental protocol for assessing matrix effects and showcase how to present and interpret the resulting data.

The Importance of the Internal Standard

An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect. Deuterated standards like this compound are widely used due to their cost-effectiveness and availability. However, the slight difference in mass between hydrogen and deuterium can sometimes lead to a small chromatographic shift (the "deuterium isotope effect"). If this shift causes the internal standard to elute in a region with a different matrix effect profile than the analyte, the correction will be inaccurate. Carbon-13 (¹³C) labeled standards, on the other hand, are less prone to this chromatographic shift and are often considered a more robust, albeit more expensive, alternative.

Quantitative Comparison of Internal Standard Performance

To evaluate the effectiveness of an internal standard in compensating for matrix effects, we calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).

  • Matrix Factor (MF): A measure of the absolute matrix effect on the analyte. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • IS-Normalized Matrix Factor (IS-Normalized MF): A measure of how well the internal standard tracks and corrects for the matrix effect on the analyte. An IS-Normalized MF close to 1 indicates effective compensation.

The following tables present hypothetical but realistic data from an experiment evaluating the matrix effect on "Analyte X" in human plasma using both this compound and ¹³C-Methylamine as internal standards.

Table 1: Matrix Effect Evaluation of Analyte X with this compound Internal Standard

ParameterLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean %CV
Analyte X MF 0.780.850.720.910.750.820.818.2%
IS (this compound) MF 0.820.890.790.940.800.860.856.5%
IS-Normalized MF 0.950.960.910.970.940.950.95 2.3%

Table 2: Matrix Effect Evaluation of Analyte X with ¹³C-Methylamine Internal Standard

ParameterLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean %CV
Analyte X MF 0.780.850.720.910.750.820.818.2%
IS (¹³C-Methylamine) MF 0.790.860.730.920.760.830.828.1%
IS-Normalized MF 0.990.990.990.990.990.990.99 0.0%

Data Interpretation:

In this hypothetical scenario, both internal standards performed well, with the mean IS-Normalized MF being close to 1 and the coefficient of variation (%CV) well below the typical acceptance limit of 15%. However, the ¹³C-Methylamine internal standard shows a mean IS-Normalized MF of 0.99 with a %CV of 0.0%, indicating a near-perfect correction for the observed ion suppression (Analyte X MF = 0.81). The this compound also provided good correction (IS-Normalized MF = 0.95), but the slight deviation from 1 and the small %CV suggest a minor degree of differential matrix effect, potentially due to a slight chromatographic shift.

Experimental Protocols

A robust evaluation of matrix effects is a critical component of LC-MS/MS method validation. The following protocol outlines the post-extraction spike method used to generate the data for the tables above.

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

Objective: To quantitatively assess the matrix effect on an analyte and the ability of an internal standard to compensate for it.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte ("Analyte X") and the internal standard (this compound or ¹³C-Methylamine) into the initial mobile phase or a pure solvent at a known concentration (e.g., a low and a high QC concentration).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is used for assessing recovery, not included in the MF calculation).

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      This is calculated for the analyte and the internal standard separately for each lot of the matrix.

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      This is calculated for each lot of the matrix.

    • Mean and %CV: Calculate the mean and the coefficient of variation (%CV) for the IS-Normalized MF across all matrix lots.

An IS-Normalized MF close to 1 with a %CV ≤15% indicates that the internal standard effectively compensates for the matrix effect.

Visualizing the Workflow and Logic

Diagrams can help clarify the experimental design and the underlying principles of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Blank Matrix Blank Matrix Extraction Extraction Blank Matrix->Extraction Set B Spike Analyte + IS Spike Analyte + IS Post-Extraction Spike Post-Extraction Spike Extraction->Post-Extraction Spike Set B LC-MS/MS Analysis LC-MS/MS Analysis Post-Extraction Spike->LC-MS/MS Analysis Neat Solution Neat Solution Spike into Solvent Spike into Solvent Neat Solution->Spike into Solvent Set A Spike into Solvent->LC-MS/MS Analysis Calculate MF Calculate MF LC-MS/MS Analysis->Calculate MF Calculate IS-Normalized MF Calculate IS-Normalized MF Calculate MF->Calculate IS-Normalized MF Evaluate Results Evaluate Results Calculate IS-Normalized MF->Evaluate Results

Caption: Experimental workflow for evaluating matrix effects.

G Analyte Analyte Ion Source Ion Source Analyte->Ion Source Internal Standard Internal Standard Internal Standard->Ion Source Matrix Components Matrix Components Matrix Components->Ion Source Causes Suppression/ Enhancement Analyte Signal Analyte Signal Ion Source->Analyte Signal IS Signal IS Signal Ion Source->IS Signal Signal Ratio (Analyte/IS) Signal Ratio (Analyte/IS) Analyte Signal->Signal Ratio (Analyte/IS) IS Signal->Signal Ratio (Analyte/IS) Quantification Quantification Signal Ratio (Analyte/IS)->Quantification Normalizes for Matrix Effects

Caption: Logic of internal standard-based quantification.

Conclusion and Recommendations

While deuterated internal standards like this compound are often suitable and provide good correction for matrix effects, it is crucial to perform a thorough validation to confirm their performance.

  • For routine analyses , a well-validated deuterated internal standard that meets the acceptance criteria for IS-Normalized Matrix Factor is a cost-effective and reliable choice.

  • For high-stakes studies or when differential matrix effects are observed with a deuterated standard , investing in a ¹³C or ¹⁵N-labeled internal standard is highly recommended. Their ability to perfectly co-elute with the analyte provides the most robust compensation for matrix effects, leading to the highest possible data quality and confidence in the results.

Ultimately, the choice of internal standard should be based on a rigorous, data-driven evaluation of its performance in the specific matrix and with the specific analyte of interest.

comparison of derivatization efficiency between Methyl-d3-amine and other reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical research, clinical diagnostics, and metabolomics, the accurate quantification of primary amines is crucial. However, the inherent properties of many primary amines, such as high polarity, low volatility, and poor ionization efficiency, present significant challenges for their direct analysis by chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its analytical performance.

This guide provides a comparative overview of several common derivatization reagents for primary amines. While the query specifically mentioned Methyl-d3-amine, it is important to clarify its role. This compound is a deuterated primary amine, which is not typically used as a derivatization reagent itself. Instead, it serves as a crucial building block for the synthesis of stable isotope-labeled internal standards (SIL-IS). These SIL-IS are essential for accurate quantification in mass spectrometry-based methods, as they can correct for variations in sample preparation and matrix effects. The derivatization reaction is performed on both the target analyte and its corresponding SIL-IS.

This guide will compare the efficiency and application of five widely used derivatization reagents for primary amines: Dansyl Chloride, o-Phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and Trifluoroacetic Anhydride (TFA).

Comparison of Derivatization Reagent Performance

The choice of derivatization reagent depends on the analytical platform (GC-MS or LC-MS), the specific primary amine of interest, and the desired analytical outcome (e.g., increased sensitivity, improved chromatographic separation). The following table summarizes the key performance characteristics of the selected reagents.

ReagentClassTypical AnalytesReaction ConditionsDerivative StabilityPrimary Analytical MethodAdvantagesDisadvantages
Dansyl Chloride SulfonamidePrimary & Secondary Amines, PhenolsBasic pH (9-10), 30-60 min at 37-60°CGood, light-sensitiveLC-MS, HPLC-FLD/UVVersatile, provides fluorescence, enhances ionization efficiency.[1]Reaction can be slow, excess reagent may need removal.
o-Phthalaldehyde (OPA) AldehydePrimary AminesBasic pH, rapid (seconds to minutes) at room temp., requires a thiol co-reagentPoor, derivatives can degradeHPLC-FLDFast reaction, highly fluorescent derivatives.[1]Derivatives are unstable, does not react with secondary amines.[2]
Fmoc-Cl ChloroformatePrimary & Secondary AminesBasic pH (e.g., borate buffer), 15-30 min at room temp.GoodLC-MS, HPLC-FLD/UVStable derivatives, good for acidic chromatography.[1]Can form multiple derivatives with some amino acids.
BSTFA SilylationAmines, Alcohols, Carboxylic acidsAnhydrous conditions, 30-60 min at 60-90°CMoisture-sensitiveGC-MSIncreases volatility and thermal stability, highly reactive.[3][4]Derivatives are sensitive to water, may not be suitable for all matrices.[4]
TFA AcylationAmines, Alcohols15-30 min at 60-100°CGoodGC-MSForms stable and volatile derivatives.[5]Reagent is corrosive and moisture-sensitive.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below is a representative experimental protocol for the derivatization of a primary amine using Dansyl Chloride for LC-MS analysis.

Protocol: Derivatization of a Primary Amine with Dansyl Chloride

Materials:

  • Standard solution of the primary amine analyte

  • Stable isotope-labeled internal standard (e.g., synthesized using this compound)

  • Dansyl Chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • To 50 µL of the sample (or standard), add 10 µL of the internal standard solution.

  • Add 50 µL of sodium bicarbonate buffer to adjust the pH.

  • Add 100 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 10 µL of formic acid to quench the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical derivatization process for quantitative analysis and the general reaction scheme for Dansyl Chloride with a primary amine.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Spike Spike with Internal Standard Extraction->Spike DerivReagent Add Derivatization Reagent & Buffer Spike->DerivReagent React Incubate (Heat/Time) DerivReagent->React Quench Quench Reaction React->Quench Analysis LC-MS or GC-MS Analysis Quench->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for sample analysis using chemical derivatization.

DansylReaction cluster_reactants Reactants cluster_products Products DansylCl Dansyl Chloride Plus + DansylCl->Plus Amine Primary Amine (R-NH2) Derivative Dansyl-Amine Derivative Amine->Derivative (Basic pH) Plus->Amine Plus2 + Derivative->Plus2 HCl HCl Plus2->HCl

Caption: Reaction of Dansyl Chloride with a primary amine.

References

Safety Operating Guide

Proper Disposal of Methyl-d3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Methyl-d3-amine, a deuterated amine compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

This compound hydrochloride is classified as a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, its disposal requires careful planning and execution. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[1][3][4]

Hazard and Personal Protective Equipment (PPE) Summary

Before handling this compound for disposal, it is crucial to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).

HazardRequired Personal Protective Equipment (PPE)
Harmful if swallowed Wear protective gloves, clothing, and eye/face protection.[2]
Causes skin irritation Wear protective gloves and clothing.[2][3][5]
Causes serious eye irritation Wear safety glasses with side-shields or goggles.[3][4][5]
May cause respiratory irritation Use in a well-ventilated area or with a fume hood.[2][3][4] If ventilation is inadequate, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe preparation of this compound waste for collection by a licensed disposal company.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound.

  • Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[6] Incompatible substances include strong oxidizing agents and strong bases.[2]

2. Container Selection and Labeling:

  • Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[7]

  • The container must have a secure, tight-fitting lid to prevent leaks or spills.[2][6]

  • Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound hydrochloride," and the approximate quantity.[7]

3. Waste Accumulation:

  • For solid this compound waste, carefully sweep or vacuum the material and place it into the designated waste container.[2] Avoid generating dust.[1][2][3]

  • For solutions containing this compound, pour the waste carefully into the designated liquid waste container.

  • Keep the waste container closed at all times, except when adding waste.[7]

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6]

  • The storage area should be a designated satellite accumulation area for hazardous waste.[7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1][4][6]

  • Provide the disposal company with an accurate description of the waste, including its chemical composition and quantity.

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.[6]

  • For solid spills, sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[1][2]

  • For liquid spills, absorb the material and place the absorbent in a sealed container for disposal.

  • Thoroughly clean the spill area.

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]

  • In case of skin contact, flush with plenty of water and remove contaminated clothing.[2]

  • If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]

  • If swallowed, rinse your mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Do not mix with other chemicals) start->identify container 2. Select & Label Container ('HAZARDOUS WASTE', Chemical Name) identify->container accumulate 3. Accumulate Waste in Closed Container (Avoid dust for solids) container->accumulate storage 4. Store in Designated Area (Cool, dry, well-ventilated) accumulate->storage spill Spill Occurs accumulate->spill Potential contact 5. Contact EHS or Licensed Disposal Co. storage->contact pickup 6. Prepare for Pickup contact->pickup end End: Proper Disposal pickup->end spill_response Follow Spill & Emergency Procedures spill->spill_response spill_response->accumulate Contain & Clean

Caption: Workflow for the safe disposal of this compound waste.

It is imperative to follow these guidelines to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Essential Safety and Logistical Information for Handling Methyl-d3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Methyl-d3-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Risk Assessment

This compound and its hydrochloride salt are hazardous substances that require careful handling. The primary hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]
Flammability (Anhydrous) Extremely flammable gas.
Corrosivity Corrosive to copper, zinc alloys, aluminum, and galvanized surfaces.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The level of PPE required depends on the task and the potential for exposure.

TaskMinimum Required PPE
General Laboratory Use Chemical safety goggles with side-shields, nitrile or neoprene gloves, and a fully-buttoned lab coat.[5][6]
Handling Larger Quantities or Splash Potential In addition to the above, a face shield should be worn.[6][7][8] For more than splash contact, butyl gloves are recommended.[5]
Weighing or Generating Aerosols A NIOSH-approved respirator with appropriate cartridges is necessary if not handled within a certified chemical fume hood.[2][7]
Emergency Spill Cleanup Chemical-resistant coveralls, boots, and a self-contained breathing apparatus (SCBA) may be required for large spills.[9]

Standard Operating Procedures (SOPs)

A clear and logical workflow should be followed for all procedures involving this compound.

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

prep Preparation handling Handling in Fume Hood prep->handling Proceed to handling storage Short-term Storage handling->storage Store excess material disposal Waste Disposal handling->disposal Dispose of contaminated items cleanup Work Area Cleanup handling->cleanup After experiment is complete storage->handling Retrieve for further use disposal->cleanup After waste is secured ppe_removal PPE Removal cleanup->ppe_removal Final step

Caption: Standard workflow for handling this compound.

Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather all necessary materials, including this compound, solvents, and reaction vessels.

  • Don the appropriate PPE as specified in the table above.

  • Have an emergency spill kit readily accessible.

Handling and Use:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Use non-sparking tools, especially when handling the anhydrous form.[4]

  • Keep the container tightly closed when not in use.[3][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials such as strong oxidizers, acids, and acid chlorides.[5]

  • The storage area should be a designated and secured location.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

The following diagram illustrates the step-by-step procedure for responding to a spill or exposure incident.

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify cleanup Cleanup (if trained) notify->cleanup Small spill no_cleanup Await EHS notify->no_cleanup Large spill exposure Exposure Occurs remove Remove Contaminated Clothing exposure->remove flush Flush Affected Area (15 min) remove->flush medical Seek Medical Attention flush->medical

Caption: Emergency response plan for spills and exposures.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]

  • Inhalation: Move the person to fresh air immediately.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]

  • Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material and place it in an appropriate hazardous waste container.[5]

  • Large Spill: For a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, sealable, and properly labeled hazardous waste container.[5]

  • The container should be stored in a well-ventilated area, away from incompatible materials.[5]

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Waste must be disposed of through a licensed chemical destruction plant or a contracted hazardous waste disposal company.[1][2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated packaging should be triple-rinsed (if appropriate) or disposed of as hazardous waste.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-d3-amine
Reactant of Route 2
Methyl-d3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.